Product packaging for C-8 Ceramide-1-phosphate(Cat. No.:CAS No. 887353-95-9)

C-8 Ceramide-1-phosphate

Cat. No.: B1141823
CAS No.: 887353-95-9
M. Wt: 505.7 g/mol
InChI Key: VSSNYUXSRXINIP-UHFFFAOYSA-N
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Description

C-8 Ceramide-1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C26H52NO6P and its molecular weight is 505.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52NO6P B1141823 C-8 Ceramide-1-phosphate CAS No. 887353-95-9

Properties

IUPAC Name

[3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYUXSRXINIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164933
Record name N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-95-9
Record name N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C-8 Ceramide-1-Phosphate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of a diverse array of cellular processes. As a phosphorylated derivative of ceramide, it often exhibits biological activities that are antagonistic to its precursor, contributing to the cellular "sphingolipid rheostat" that determines cell fate. This technical guide focuses on the mechanism of action of the short-chain, cell-permeable analog, C-8 Ceramide-1-Phosphate (C8-C1P). Due to its solubility and ability to mimic endogenous C1P, C8-C1P is a valuable tool for elucidating the complex signaling networks governed by this lipid mediator. This document provides an in-depth overview of the signaling pathways, molecular targets, and cellular effects of C8-C1P, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanisms of Action

C8-C1P exerts its influence through both intracellular and extracellular mechanisms, impacting cell survival, proliferation, migration, and inflammation. Its actions are mediated through direct interaction with intracellular effector proteins and engagement of cell surface receptors.

Pro-Survival and Anti-Apoptotic Signaling

A primary role of C1P is the promotion of cell survival and the inhibition of apoptosis. C8-C1P has been shown to prevent apoptosis by up-regulating anti-apoptotic proteins and activating key survival pathways.[1]

  • PI3K/Akt Pathway Activation: C8-C1P stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway in promoting cell survival.[2][3] This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B or PKB).[4] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins and activates transcription factors that promote the expression of survival genes.[2]

  • Upregulation of Bcl-2 Family Proteins: C8-C1P treatment leads to a significant increase in the expression of the anti-apoptotic protein BCL-2.[1] This upregulation is a critical downstream effect of the pro-survival pathways it activates. Natural C1P has also been shown to upregulate another anti-apoptotic member, Bcl-XL.[4]

  • Inhibition of Acid Sphingomyelinase (aSMase): C1P can directly inhibit the activity of aSMase, an enzyme that generates pro-apoptotic ceramide from sphingomyelin. This inhibition reduces the cellular levels of ceramide, thereby shifting the sphingolipid balance towards survival.[4]

Regulation of Cell Proliferation and Migration

C8-C1P is a potent mitogen, stimulating DNA synthesis and cell division.[5] It also plays a crucial role in directing cell migration, a key process in development, immune response, and cancer metastasis.

  • MAPK Pathway Activation: The mitogenic effects of C1P are mediated through the stimulation of several Mitogen-Activated Protein Kinase (MAPK) pathways. This includes the activation of the MEK/ERK1-2 and c-Jun N-terminal Kinase (JNK) pathways, which are crucial for transmitting proliferation signals to the nucleus.[2][3]

  • Extracellular Receptor Signaling: The pro-migratory effects of C1P are primarily initiated by its interaction with a putative G protein-coupled receptor (GPCR) on the cell surface.[6] This interaction is sensitive to pertussis toxin, suggesting the involvement of a Gi protein.[6] Receptor activation triggers downstream signaling cascades, including PI3K/Akt and MEK/ERK, leading to cell movement.[2] In macrophages, this stimulation of migration is mediated by the release of monocyte chemoattractant protein-1 (MCP-1).

Modulation of Inflammatory Responses

The role of C1P in inflammation is complex, with evidence supporting both pro- and anti-inflammatory functions.

  • Activation of cytosolic Phospholipase A₂ (cPLA₂): C1P is a direct activator of group IVA cytosolic phospholipase A₂ (cPLA₂), a key enzyme in the inflammatory process.[6][7] C1P binds to the C2 domain of cPLA₂, inducing its translocation to the Golgi and perinuclear regions and increasing its enzymatic activity.[7] This leads to the release of arachidonic acid, the precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins.[6]

  • NF-κB Pathway Regulation: C1P can modulate the activity of Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response.[2] In some contexts, C1P stimulates the DNA binding activity of NF-κB, downstream of the PI3K/Akt pathway, promoting the expression of pro-survival genes.[4] Conversely, in other models, such as in airway epithelial cells exposed to cigarette smoke extract, C8-C1P has been shown to inhibit NF-κB DNA binding in a dose-dependent manner, suggesting an anti-inflammatory role.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of C8-C1P.

ParameterValueCell Type/SystemReference
Receptor Binding
Kd (Putative C1P Receptor)~7.8 µMRAW 264.7 Macrophages
Enzyme Activation
cPLA₂ EC₅₀ for CalciumLowered from 191 nM to 31 nMIn vitro assay[7]
Cellular Responses
Effective Concentration1-20 µMHuman CD14+ Monocytes[1]
Pro-migratory Concentration1 µMHuman CD14+ Monocytes
cPLA₂ Translocation2.5 µMA549 cells[7]

Table 1: Binding Affinities and Effective Concentrations of C8-C1P.

Gene/Protein TargetRegulation by C8-C1PCell TypeReference
Anti-Apoptotic
BCL-2UpregulatedHuman CD14+ Monocytes[1]
Bcl-XLUpregulatedMacrophages[4]
Signaling Kinases
p-ERK1/2IncreasedHuman CD14+ Monocytes[1]
p-Akt (PKB)IncreasedMacrophages[4]
Inflammatory Markers
CD80DecreasedHuman CD14+ Monocytes[1]
CD44DecreasedHuman CD14+ Monocytes[1]
HLA-DRDecreasedHuman CD14+ Monocytes[1]
NF-κB DNA BindingDecreasedBEAS-2B, A549 cells[8]

Table 2: Effects of C8-C1P on Gene and Protein Expression/Activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying C8-C1P-mediated cell migration.

C8_C1P_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular C8C1P_ext C8-C1P GPCR Putative GPCR (Gi-coupled) C8C1P_ext->GPCR PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK C8C1P_int C8-C1P cPLA2 cPLA₂ C8C1P_int->cPLA2 Direct Activation ArachidonicAcid Arachidonic Acid cPLA2->ArachidonicAcid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Akt Akt (PKB) PI3K->Akt NFkB_complex IκB-NF-κB Akt->NFkB_complex Activation Survival Survival Akt->Survival Migration Migration Akt->Migration ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration JNK JNK JNK->Proliferation NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocation BCL2 BCL-2 / Bcl-XL Expression NFkB_nuc->BCL2 BCL2->Survival

Caption: C8-C1P Signaling Pathways.

Transwell_Migration_Workflow Start Start PrepareCells 1. Prepare Cell Suspension (e.g., Macrophages in serum-free media) Start->PrepareCells AddCells 3. Add Cells to Upper Chamber PrepareCells->AddCells SetupChamber 2. Setup Transwell Chamber (8 µm pore size inserts) AddC8C1P 4. Add C8-C1P (Chemoattractant) to Lower Chamber SetupChamber->AddC8C1P Incubate 5. Incubate (e.g., 3-4 hours at 37°C) AddCells->Incubate AddC8C1P->Incubate RemoveNonMigrated 6. Remove Non-Migrated Cells (from upper surface of insert) Incubate->RemoveNonMigrated FixStain 7. Fix and Stain Migrated Cells (on lower surface of insert) RemoveNonMigrated->FixStain Count 8. Count Migrated Cells (Microscopy) FixStain->Count End End Count->End

Caption: Transwell Migration Assay Workflow.

Experimental Protocols

Macrophage Transwell Migration Assay

This protocol is adapted from methodologies used to assess the chemotactic properties of C8-C1P on macrophages.[9]

  • Materials:

    • Transwell inserts (e.g., 6.5 mm diameter with 8 µm pores) for 24-well plates.

    • Macrophage cell line (e.g., J774A.1 or primary macrophages).

    • Chemotaxis buffer (e.g., RPMI 1640 + 0.02% BSA).

    • C8-Ceramide-1-Phosphate (stock solution prepared as per manufacturer's instructions).

    • Fixing solution (e.g., 70% ethanol or 4% paraformaldehyde).

    • Staining solution (e.g., Crystal Violet or Diff-Quick stain).

    • Cotton-tipped applicators.

  • Procedure:

    • Culture macrophages to ~80% confluency and serum-starve for 3-4 hours prior to the assay.

    • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in chemotaxis buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add 600 µL of chemotaxis buffer containing the desired concentration of C8-C1P (e.g., 1 µM) or vehicle control to the lower wells of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton-tipped applicator, gently wipe the inside of the insert to remove non-migrated cells.

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in fixing solution for 15-20 minutes.

    • Gently wash the membrane with PBS.

    • Stain the migrated cells by immersing the insert in staining solution for 10-20 minutes.

    • Wash the membrane again with water to remove excess stain and allow it to air dry.

    • Mount the membrane onto a microscope slide.

    • Count the number of migrated cells in several random high-power fields using a light microscope.

    • Quantify the results by calculating the average number of migrated cells per field.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol outlines the general procedure for detecting the phosphorylation of Akt, a key indicator of PI3K pathway activation, in response to C8-C1P treatment.

  • Materials:

    • Cell line of interest cultured in appropriate media.

    • C8-Ceramide-1-Phosphate.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • ECL (Enhanced Chemiluminescence) detection reagents.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for at least 4 hours.

    • Treat cells with C8-C1P at the desired concentrations for various time points (e.g., 15, 30, 60 minutes). Include an untreated control.

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA assay.

    • Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in step 13.

    • Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

    • To control for protein loading, strip the membrane and re-probe with an antibody against total Akt.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.[10]

  • Materials:

    • Cells cultured on glass coverslips in a 24-well plate.

    • C8-Ceramide-1-Phosphate.

    • Fixing solution: 4% Paraformaldehyde in PBS.

    • Permeabilization buffer: 0.2% Triton X-100 in PBS.

    • Blocking buffer: 1-3% BSA in PBS.

    • Primary antibody: Rabbit anti-NF-κB p65.

    • Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488).

    • Nuclear counterstain: DAPI.

    • Mounting medium.

  • Procedure:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with C8-C1P at the desired concentrations and for the appropriate duration. Include a positive control (e.g., TNF-α) and a vehicle control.

    • After treatment, wash the coverslips twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash twice with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

    • Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain the nuclei by incubating with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 staining will be predominantly cytoplasmic. Upon activation by C8-C1P, a significant portion of the p65 signal will co-localize with the DAPI nuclear stain.

Conclusion

This compound is a multifaceted signaling molecule that plays a pivotal role in the regulation of fundamental cellular processes. Its ability to activate pro-survival and pro-proliferative pathways, such as the PI3K/Akt and MAPK cascades, while also directly modulating key enzymes in the inflammatory response like cPLA₂, underscores its importance in cellular homeostasis and pathology. The dual nature of its action, occurring both intracellularly and via cell surface receptors, adds a layer of complexity to its signaling network. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of modulating C1P signaling. A thorough understanding of the C8-C1P mechanism of action is essential for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated, including cancer and chronic inflammatory disorders.

References

The Role of C-8 Ceramide-1-Phosphate in Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of fundamental cellular processes, including proliferation, survival, and inflammation.[1][2] It is synthesized from ceramide through the action of ceramide kinase (CerK).[3][4] C1P's biological activities are often studied using its synthetic, cell-permeable, short-chain analog, N-octanoyl-sphingosine-1-phosphate, commonly known as C-8 Ceramide-1-Phosphate (C8-C1P).[1] This technical guide provides an in-depth examination of the mechanisms by which C8-C1P promotes cell proliferation, summarizing key signaling pathways, quantitative effects, and relevant experimental protocols.

Core Signaling Pathways in C8-C1P-Mediated Proliferation

C8-C1P exerts its mitogenic effects by activating several key intracellular signaling cascades. While the precise mechanisms can be cell-type dependent, the primary pathways implicated in C1P-induced cell growth are the PI3K/Akt/mTOR, MAPK/ERK, and PKCα pathways. These actions are primarily mediated by intracellularly generated C1P, suggesting a receptor-independent mechanism for proliferation.[1][2]

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[5][6] C1P has been shown to potently activate this cascade. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the kinase Akt.[5] Activated Akt then phosphorylates a host of downstream targets, including components of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][7] mTORC1 activation is crucial for protein synthesis, a prerequisite for cell growth and proliferation.[7] C1P specifically causes the phosphorylation of the mTORC1 component PRAS40 to stimulate this pathway.[1]

PI3K_Akt_mTOR_Pathway C8_C1P C8-C1P PI3K PI3K C8_C1P->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Promotes

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling route that transduces extracellular signals to the nucleus to regulate gene expression and promote cell division.[8] C1P is a known activator of this pathway.[1][9] The cascade involves the sequential phosphorylation and activation of Raf, MEK1/2, and finally, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10] Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors that control the expression of genes essential for cell cycle progression, such as c-Fos and c-Myc.[8][11]

MAPK_ERK_Pathway C8_C1P C8-C1P Ras Ras C8_C1P->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc) ERK1_2->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes

Protein Kinase C-alpha (PKCα) and Cytosolic Phospholipase A2 (cPLA2)

C1P also stimulates cell proliferation through pathways involving Protein Kinase C-alpha (PKCα) and cytosolic phospholipase A2 (cPLA2). C1P induces the translocation of PKCα from the cytosol to the cell membrane, an event required for its mitogenic effect in macrophages.[4] Furthermore, C1P is a potent and direct activator of cPLA2.[3][12] This activation leads to the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[12][13] AA and its metabolites, known as eicosanoids, can act as signaling molecules that promote cell proliferation.[12][14]

PKC_cPLA2_Pathway cluster_membrane Cell Membrane PKCa_mem PKCα (active) Proliferation Cell Proliferation PKCa_mem->Proliferation Promotes C8_C1P C8-C1P PKCa_cyto PKCα (inactive) C8_C1P->PKCa_cyto Induces translocation cPLA2 cPLA2 C8_C1P->cPLA2 Directly Activates PKCa_cyto->PKCa_mem AA Arachidonic Acid cPLA2->AA Generates AA->Proliferation Promotes

Quantitative Data on C8-C1P's Proliferative Effects

The mitogenic potency of C8-C1P has been demonstrated across various cell types. The first report of C1P's biological activity showed that synthetic short-chain C2-C1P and C8-C1P potently stimulate DNA synthesis and cell division in rat-1 fibroblasts.[1] Subsequent studies have confirmed these pro-proliferative effects in numerous other cell lines. While specific metrics like EC50 values are highly dependent on the cell type and experimental conditions, the consistent outcome is a significant increase in cell proliferation.

Cell TypeObserved Proliferative EffectKey Pathway(s) ImplicatedReference(s)
Rat-1 Fibroblasts Stimulated DNA synthesis and cell division.Not specified in initial report[1][15]
Macrophages Increased cell proliferation.ERK1/2, JNK, PI3K/Akt/mTOR, PKCα[1][4]
C2C12 Myoblasts Stimulated proliferation and cell cycle progression.PI3K/Akt, ERK1/2, mTOR[16]
Kaposi Sarcoma Cells Enhanced cell growth.Not specified[1]
Human Neuroblastoma Cells Stimulated cell growth.Not specified[1]
Prostate Cancer Cells Stimulated cell growth.PPARβ/CerK/C1P[1]

Experimental Protocols

Investigating the role of C8-C1P in cell proliferation involves a combination of techniques to measure cell number, DNA synthesis, cell cycle progression, and the activation of signaling pathways.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This classic method measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Principle: Proliferating cells incorporate the radiolabeled nucleoside [³H]-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in multi-well plates and allow them to adhere.[16]

    • Serum Starvation: Synchronize cells in the G0/G1 phase of the cell cycle by incubating them in a low-serum medium.

    • Stimulation: Treat cells with various concentrations of C8-C1P or vehicle control for a specified period (e.g., 18-24 hours).

    • Radiolabeling: Add [³H]-thymidine to the culture medium for the final few hours of the incubation period.

    • Harvesting: Wash the cells to remove unincorporated thymidine, then lyse the cells or precipitate the DNA using trichloroacetic acid (TCA).

    • Quantification: Measure the incorporated radioactivity using a scintillation counter.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect the phosphorylation state of key proteins, which indicates the activation of their respective signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the protein of interest (e.g., total Akt) and its phosphorylated form (e.g., phospho-Akt).

  • Methodology:

    • Cell Treatment: Treat cells with C8-C1P for short time points (e.g., 5, 15, 30, 60 minutes).

    • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody against the phosphorylated protein of interest (e.g., p-ERK, p-Akt). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) protein to serve as a loading control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: A DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) is used to stain the cells. The fluorescence intensity of the dye is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have intermediate DNA content.

  • Methodology:

    • Cell Treatment: Treat cells with C8-C1P for a duration sufficient to induce cell cycle progression (e.g., 24 hours).

    • Harvesting: Harvest the cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells in cold ethanol (e.g., 70%) to permeabilize the membranes.

    • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye (e.g., PI) and RNase (to prevent staining of double-stranded RNA).

    • Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase can be calculated.

Experimental_Workflow cluster_assays Perform Assays Start Seed Cells in Culture Plates Synchronize Synchronize Cells (Serum Starvation) Start->Synchronize Treat Treat with C8-C1P or Vehicle Control Synchronize->Treat Thymidine [3H]-Thymidine Assay (DNA Synthesis) Treat->Thymidine Western Western Blot (Pathway Activation) Treat->Western Flow Flow Cytometry (Cell Cycle) Treat->Flow Analyze Analyze Data Thymidine->Analyze Western->Analyze Flow->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Conclusion

This compound is a potent mitogenic agent that stimulates cell proliferation through the activation of multiple, interconnected signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK cascades.[1][16] Its ability to promote cell growth has been documented in a variety of normal and transformed cell types, underscoring its fundamental role in cell biology.[1][9] The experimental protocols detailed herein provide a robust framework for researchers to investigate the nuanced effects of C8-C1P and the broader CerK/C1P axis. A thorough understanding of these mechanisms is critical for drug development professionals targeting sphingolipid metabolism in pathologies characterized by aberrant cell proliferation, such as cancer.[9][17]

References

C-8 Ceramide-1-Phosphate: A Technical Guide to its Role in Apoptosis Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that acts as a key regulator in the intricate balance between cell survival and apoptosis. As a phosphorylated metabolite of ceramide, C1P often exhibits biological activities that directly oppose its pro-apoptotic precursor. The use of synthetic, cell-permeable short-chain analogs, such as C-8 ceramide-1-phosphate (C8-C1P), has been instrumental in elucidating its intracellular functions. This technical guide provides an in-depth examination of the molecular mechanisms through which C8-C1P governs apoptosis. It details the signaling pathways modulated by C8-C1P, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the core biochemical processes. The evidence positions C1P and its analogs as significant targets for therapeutic intervention in diseases characterized by dysregulated apoptosis.

The Sphingolipid Rheostat: Ceramide vs. Ceramide-1-Phosphate

The fate of a cell—whether it proliferates, arrests, or undergoes programmed cell death—is heavily influenced by the dynamic equilibrium between various sphingolipid metabolites.[1][2] This concept, often termed the "sphingolipid rheostat," posits that the relative intracellular concentrations of pro-apoptotic ceramide and anti-apoptotic lipids like ceramide-1-phosphate (C1P) and sphingosine-1-phosphate (S1P) determine the cellular outcome.[2] While ceramide accumulation, induced by stressors like cytokine stimulation, chemotherapy, or radiation, pushes the cell towards apoptosis, its conversion to C1P by ceramide kinase (CerK) promotes cell survival and proliferation.[3][4][5]

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Caption: The Sphingolipid Rheostat.

Core Anti-Apoptotic Mechanisms of C8-C1P

C8-C1P exerts its pro-survival effects through a multi-pronged approach, targeting both the upstream generation of apoptotic signals and the downstream execution machinery. Its primary mechanisms involve the direct inhibition of ceramide-producing enzymes and the activation of potent pro-survival signaling cascades.

Inhibition of Pro-Apoptotic Ceramide Generation

A primary survival strategy of C1P is to suppress the accumulation of its precursor, ceramide. It achieves this by inhibiting key enzymes in both the sphingomyelin hydrolysis and de novo synthesis pathways.

  • Inhibition of Acid Sphingomyelinase (A-SMase): In bone marrow-derived macrophages (BMDMs), apoptosis induced by macrophage colony-stimulating factor (M-CSF) withdrawal is accompanied by A-SMase activation and subsequent ceramide accumulation.[6] Exogenously added C1P potently inhibits A-SMase activity in both intact cells and cell homogenates, suggesting a direct interaction.[4][6] This blockade prevents the generation of ceramide, thereby short-circuiting a key apoptotic signal.[4][6]

  • Inhibition of Serine Palmitoyltransferase (SPT): In other cell types, such as alveolar macrophages, apoptosis may be driven by the de novo synthesis of ceramide.[5][7] C1P has been shown to inhibit SPT, the rate-limiting enzyme in this pathway.[5][7] This action effectively halts the production of ceramide from scratch, preventing apoptosis and blocking the release of mitochondrial cytochrome c.[8]

Activation of Pro-Survival Signaling Pathways

C1P acts as an intracellular second messenger that activates several canonical signaling pathways essential for cell growth and survival.[3][9]

  • PI3K/Akt Pathway: A major mechanism for promoting cell survival is the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[4][5] C1P has been demonstrated to be a potent activator of this cascade.[3][8] Once activated, Akt phosphorylates and inactivates numerous pro-apoptotic targets, promoting cell survival.

  • NF-κB Activation: Downstream of the PI3K/Akt pathway, C1P enhances the activity of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][7] NF-κB is a master regulator of gene expression and promotes the transcription of anti-apoptotic genes, including members of the Bcl-2 family like Bcl-xL.[3] This provides a direct link between C1P signaling and the transcriptional upregulation of survival factors.

  • ERK 1/2 Signaling: The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is strongly associated with cell proliferation and survival. C1P has been shown to trigger ERK signaling, contributing to its anti-apoptotic and mitogenic effects.[10]

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C1P_Anti_Apoptosis_Pathway cluster_inhibition Inhibition of Ceramide Synthesis cluster_activation Activation of Survival Pathways C8C1P C8-Ceramide-1-Phosphate (C8-C1P) ASMase Acid Sphingomyelinase (A-SMase) C8C1P->ASMase SPT Serine Palmitoyltransferase (SPT) C8C1P->SPT PI3K PI3K C8C1P->PI3K ERK ERK 1/2 C8C1P->ERK Ceramide Ceramide ASMase->Ceramide SPT->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria Akt Akt (PKB) PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Anti-apoptotic Bcl-2, Bcl-xL NFkB->Bcl2 gene transcription Bcl2->Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Survival_Factors Survival Factors ERK->Survival_Factors

Caption: C8-C1P Anti-Apoptotic Signaling Pathways.

Downstream Effects on the Apoptotic Machinery

The culmination of C1P's inhibitory and activating signals is the suppression of the core apoptotic machinery.

  • Regulation of Bcl-2 Family Proteins: C1P signaling leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][10] These proteins function at the mitochondrial membrane to prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[11][12] Concurrently, C1P signaling can inhibit the pro-apoptotic protein Bax.[8]

  • Inhibition of Caspase Activation: By preventing cytochrome c release, C1P blocks the formation of the apoptosome and the subsequent activation of the initiator caspase-9 and the executioner caspase-3.[6][8] This directly halts the proteolytic cascade that dismantles the cell.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of C1P on apoptosis-related processes.

Table 1: Effects of C1P on Enzyme Activity and Apoptotic Markers

ParameterCell TypeC1P ConcentrationEffectReference
Acid Sphingomyelinase (A-SMase) ActivityBone Marrow-Derived Macrophages30 µMComplete inhibition[3]
Serine Palmitoyltransferase (SPT) ActivityAlveolar NR8383 MacrophagesNot specifiedInhibition[7]
DNA FragmentationBone Marrow-Derived MacrophagesNot specifiedBlocked[3][6]
Caspase-9/Caspase-3 PathwayBone Marrow-Derived MacrophagesNot specifiedBlocked[3][6]

Table 2: C1P Effects on Signaling and Inflammatory Molecules

| Parameter | Cell Type / Model | C8/C16-C1P Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | NF-κB DNA Binding (CSE-induced) | A549 & BEAS-2B cells | Dose-dependent | Significant reduction |[13] | | NF-κB DNA Binding (CS-induced) | Murine Lung Tissue | Not specified | Partial inhibition |[13] | | cPLA₂ Translocation | A549 cells | 2.5 µM | Induced translocation to Golgi |[14] | | cPLA₂ Enzymatic Activity | In vitro | Not specified | >2-fold increase (Ca²⁺ dependent) |[15] |

Note: CSE = Cigarette Smoke Extract; CS = Cigarette Smoke; cPLA₂ = cytosolic Phospholipase A₂.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the role of C8-C1P in apoptosis.

Cell Culture and Induction of Apoptosis
  • Cell Lines: Bone marrow-derived macrophages (BMDMs), alveolar NR8383 macrophages, or human airway epithelial cells (A549, BEAS-2B) are commonly used.

  • Apoptosis Induction:

    • Growth Factor Withdrawal: For BMDMs, apoptosis is induced by washing cells and incubating them in a medium devoid of Macrophage Colony-Stimulating Factor (M-CSF) for 24-48 hours.[6]

    • Serum Deprivation: For NR8383 macrophages, apoptosis is induced by incubation in a serum-free medium.[7]

  • C8-C1P Treatment: A stock solution of C8-C1P is prepared (e.g., in ethanol or PBS with fatty acid-free BSA).[1] Cells are pre-incubated with the desired concentration of C8-C1P (typically in the µM range) for a specified time (e.g., 1 hour) before or during the apoptotic stimulus.[13]

DNA Fragmentation (Ladder) Assay

This assay visualizes the characteristic cleavage of genomic DNA into internucleosomal fragments that occurs during apoptosis.

  • Cell Lysis: After treatment, collect both adherent and floating cells. Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100), Tris-HCl, and EDTA.

  • RNA and Protein Removal: Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.

  • DNA Precipitation: Precipitate the DNA from the lysate using isopropanol or ethanol.

  • Electrophoresis: Resuspend the DNA pellet in a suitable buffer and run it on a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis, while a single high-molecular-weight band indicates healthy cells.

Western Blotting for Protein Analysis

This technique is used to detect the levels and activation (via phosphorylation) of key proteins in the signaling pathways.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C. Relevant antibodies include those against total and phosphorylated Akt, total and cleaved Caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.[13]

  • Nuclear Extract Preparation: Isolate nuclei from treated cells and extract nuclear proteins using a high-salt buffer.

  • Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site and label it with a radioactive (³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Detect the probe by autoradiography (for ³²P) or a chemiluminescent reaction (for biotin). A "shifted" band indicates the presence of an active NF-κB-DNA complex.

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Experimental_Workflow start Start: Culture Cells (e.g., Macrophages) treatment Induce Apoptosis (e.g., Serum Withdrawal) +/- C8-C1P Treatment start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest lysis_wb Lyse for Protein (RIPA Buffer) harvest->lysis_wb lysis_dna Lyse for DNA (Detergent Buffer) harvest->lysis_dna lysis_nfkb Prepare Nuclear Extracts harvest->lysis_nfkb western Western Blot Analysis (p-Akt, Cleaved Caspase-3, Bcl-2) lysis_wb->western dna_ladder DNA Fragmentation Assay (Agarose Gel) lysis_dna->dna_ladder emsa EMSA for NF-κB Binding Activity lysis_nfkb->emsa

Caption: General Experimental Workflow.

Therapeutic Potential and Future Directions

The potent anti-apoptotic properties of C8-C1P and other C1P analogs highlight their therapeutic potential. In diseases characterized by excessive cell death, such as neurodegenerative disorders or ischemia-reperfusion injury, augmenting the C1P signal could be a viable strategy to protect cells and preserve tissue function. Conversely, in cancer, where apoptosis is often evaded, inhibiting Ceramide Kinase (CerK) to prevent the conversion of pro-apoptotic ceramide into C1P could be an effective way to sensitize tumor cells to chemotherapy.[2][4]

Further research is needed to fully understand the context-dependent roles of C1P. Its dual function as an intracellular anti-apoptotic messenger and a potential extracellular ligand for G-protein coupled receptors suggests a complex regulatory network.[3][9][16] Developing specific inhibitors of CerK and stable, targeted C1P agonists will be crucial for translating the foundational science of this lipid mediator into novel therapeutic strategies.

References

The Role of C-8 Ceramide-1-Phosphate in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical regulator of inflammatory processes. While initially considered pro-inflammatory, a growing body of evidence highlights its nuanced and often anti-inflammatory role. This guide focuses on the short-chain analog, C-8 ceramide-1-phosphate (C8-C1P), and its impact on key inflammatory signaling pathways and mediator production. C8-C1P, due to its cell permeability, is a valuable tool for investigating the therapeutic potential of targeting C1P signaling in inflammatory diseases. This document provides an in-depth overview of its mechanisms of action, detailed experimental protocols, and quantitative data to support further research and development.

Core Concepts: C8-C1P in Inflammatory Signaling

C8-C1P exerts its influence on the inflammatory response primarily through the modulation of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Its effects are often observed in the context of stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria that acts as a potent inflammatory trigger through Toll-like receptor 4 (TLR4).

The prevailing understanding is that exogenous C8-C1P can limit the inflammatory response by inhibiting the activation of NF-κB and MAPK pathways, which in turn reduces the production of pro-inflammatory cytokines.[1][2] This suggests a potential therapeutic role for C8-C1P and its analogs in conditions characterized by excessive inflammation.

Data Presentation: Quantitative Effects of C8-C1P on Inflammatory Markers

The following tables summarize the quantitative data from various studies on the effects of C8-C1P on key inflammatory readouts.

Table 1: Inhibition of NF-κB Activation

Cell TypeStimulusC8-C1P ConcentrationEffect on NF-κB ActivityReference
HEK293 (TLR4-expressing)100 ng/mL LPS10 µMSignificant reduction in NF-κB-mediated gene transcription[1][2]
BEAS-2B (airway epithelial)5% Cigarette Smoke Extract1-20 µMDose-dependent reduction in NF-κB DNA binding[3]
A549 (airway epithelial)5% Cigarette Smoke Extract1-20 µMDose-dependent reduction in NF-κB DNA binding[3]

Table 2: Modulation of Cytokine Secretion

Cell TypeStimulusC8-C1P ConcentrationCytokineEffectReference
Human PBMCs100 ng/mL LPS10 µMTNF-αReduction[1]
Human PBMCs100 ng/mL LPS10 µMIL-6Reduction[1]
Human PBMCs100 ng/mL LPS10 µMIL-8Reduction[1]
Human PBMCs100 ng/mL LPS10 µMIL-1βReduction[1]
Human CD14+ Monocytes10 ng/mL LPS1-20 µMIL-6Dose-dependent reduction[4]
Human CD14+ Monocytes10 ng/mL LPS1-20 µMTNF-αNo significant change[4]
Human CD14+ Monocytes10 ng/mL LPS1-20 µMIL-1βNo significant change[4]

Table 3: Effects on Other Inflammatory Processes

ProcessCell/Animal ModelC8-C1P Concentration/DoseEffectReference
Macrophage PolarizationHuman Monocyte-Derived Macrophages1-20 µMSkews differentiation towards a pro-resolutive phenotype[4][5]
Apoptosis PreventionHuman CD14+ Monocytes20 µMReduces early apoptosis[4]
Lung InflammationMouse Model (Cigarette Smoke-Induced)Not specifiedPartially inhibited NF-κB DNA binding in lung tissue[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by C8-C1P and a typical experimental workflow for studying its effects.

C8_C1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds C8C1P C8-C1P TAK1 TAK1 C8C1P->TAK1 Inhibits IKK IKK Complex C8C1P->IKK Inhibits MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription MAPK->Gene Activates Transcription Factors NFkB_nuc->Gene Induces

Caption: C8-C1P inhibits LPS-induced inflammatory signaling pathways.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., HEK293-TLR4, PBMCs) Pre_incubation 2. Pre-incubate with C8-C1P (liposomal) Cell_Culture->Pre_incubation Stimulation 3. Stimulate with LPS Pre_incubation->Stimulation Supernatant_Collection 4a. Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis 4b. Lyse Cells Stimulation->Cell_Lysis ELISA 5a. Cytokine ELISA (TNF-α, IL-6, etc.) Supernatant_Collection->ELISA Western_Blot 5b. Western Blot (p-p65, p-MAPK, IκB) Cell_Lysis->Western_Blot NFkB_Assay 5c. NF-κB Reporter Assay Cell_Lysis->NFkB_Assay

Caption: Workflow for studying C8-C1P's anti-inflammatory effects.

Experimental Protocols

Preparation of C8-C1P Liposomes

The cellular delivery of C8-C1P is often facilitated by its incorporation into liposomes.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • This compound (C8-C1P)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Dissolve DPPC and C8-C1P in chloroform in a round-bottom flask at a desired molar ratio (e.g., 9:1 DPPC:C8-C1P).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to probe sonication on ice to reduce the size of the vesicles.

  • Extrude the liposome suspension through a 100 nm polycarbonate membrane multiple times using a mini-extruder to generate unilamellar vesicles of a uniform size.

  • Store the prepared liposomes at 4°C.

NF-κB Reporter Assay in HEK293-TLR4 Cells

This assay quantitatively measures the effect of C8-C1P on NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably expressing TLR4, MD-2, and CD14, and an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter plasmid.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • C8-C1P liposomes

  • Lipopolysaccharide (LPS) from E. coli

  • SEAP detection reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed the HEK293-TLR4/NF-κB-SEAP reporter cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with serum-free DMEM and pre-treat the cells with various concentrations of C8-C1P liposomes (e.g., 1, 5, 10, 20 µM) or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect a small aliquot of the cell culture supernatant.

  • Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.

  • Incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a plate reader.

  • Normalize the results to the vehicle-treated, LPS-stimulated control.

Cytokine Measurement in Human PBMCs by ELISA

This protocol details the measurement of pro-inflammatory cytokines released from primary human cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium with 10% FBS

  • C8-C1P liposomes

  • Lipopolysaccharide (LPS)

  • ELISA kits for human TNF-α, IL-6, IL-8, and IL-1β

  • 96-well plates

Protocol:

  • Plate freshly isolated human PBMCs in a 96-well plate.

  • Pre-treat the cells with C8-C1P liposomes (e.g., 10 µM) or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Perform ELISAs for TNF-α, IL-6, IL-8, and IL-1β on the collected supernatants according to the manufacturer's protocols.

  • Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis of NF-κB and MAPK Signaling

This method is used to assess the phosphorylation status of key signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture and treat cells with C8-C1P and LPS as described in the previous protocols for shorter time points (e.g., 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of C8-C1P and other C1P analogs in inflammatory diseases. The ability of C8-C1P to skew macrophage polarization towards a pro-resolving phenotype further underscores its potential as a modulator of the entire inflammatory process, from initiation to resolution. Future studies should continue to elucidate the precise molecular targets of C8-C1P and explore its efficacy in in vivo models of chronic inflammation.

References

An In-depth Technical Guide to C-8 Ceramide-1-Phosphate: Structure, Synthesis, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-8 Ceramide-1-phosphate (C8-C1P) is a synthetic, short-chain analog of the naturally occurring bioactive sphingolipid, ceramide-1-phosphate (C1P). As a cell-permeable derivative, C8-C1P serves as a valuable tool for investigating the complex signaling pathways regulated by C1P. Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P, and by extension C8-C1P, plays a critical role in promoting cell survival, proliferation, and inflammation. This technical guide provides a comprehensive overview of the structure, synthesis, and key signaling pathways of C8-C1P, tailored for professionals in research and drug development.

Structure of this compound

This compound is characterized by a sphingoid base linked to a saturated eight-carbon fatty acid (octanoic acid) via an amide bond, with a phosphate group esterified to the primary hydroxyl group of the sphingosine backbone.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₆H₅₂NO₆P
IUPAC Name [3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl] dihydrogen phosphate
Synonyms N-octanoyl-sphingosine-1-phosphate, CerP(d18:1/8:0)
Molecular Weight 505.67 g/mol
Appearance White to off-white solid
Purity (typical) ≥90% to >99%[1][2]

Synthesis of this compound

The synthesis of C8-C1P can be approached through two primary routes: enzymatic synthesis and chemical synthesis. While enzymatic synthesis mirrors the biological production of C1P, chemical synthesis offers a more controlled and scalable method for producing this synthetic analog.

Enzymatic Synthesis

In biological systems, C1P is synthesized from ceramide by the action of ceramide kinase (CerK).[3][4] However, studies have shown that short-chain ceramides, such as C8-ceramide, can be poor substrates for CerK, making this a less efficient method for in vitro production.[4]

Experimental Protocol: Enzymatic Synthesis of C1P (General)

This protocol is a general representation of the enzymatic synthesis of C1P and may require optimization for C8-ceramide.

Materials:

  • C-8 Ceramide

  • Recombinant human Ceramide Kinase (CerK)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Lipid extraction solvents (e.g., Chloroform:Methanol mixture)

  • TLC (Thin Layer Chromatography) system for product analysis

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, a specified concentration of C-8 Ceramide (solubilized with a suitable carrier like BSA), and ATP.

  • Initiate the reaction by adding a purified, active preparation of CerK.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the lipids from the reaction mixture using a biphasic solvent system (e.g., Folch extraction).

  • Analyze the lipid extract by TLC to confirm the formation of this compound and assess the conversion efficiency.

Chemical Synthesis

A more efficient and commonly employed method for producing C8-C1P is through chemical synthesis. An effective one-pot procedure starting from sphingosine-1-phosphate has been developed, which can be adapted for the synthesis of various N-acyl ceramide-1-phosphates, including the C8 analog.

Experimental Protocol: Chemical Synthesis of this compound

This protocol is adapted from the general method for synthesizing ceramide-1-phosphates from sphingosine-1-phosphate.

Materials:

  • Sphingosine-1-phosphate (S1P)

  • Octanoyl chloride (or other activated octanoic acid derivative)

  • Silylating agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Reversed-phase chromatography material

Procedure:

  • In situ Silylation: Dissolve sphingosine-1-phosphate in the anhydrous solvent. Add the silylating agent and DIPEA to the solution to protect the hydroxyl and phosphate groups and to increase solubility.

  • Acylation: To the silylated S1P solution, add octanoyl chloride dropwise at room temperature. The reaction is typically stirred for several hours to ensure complete acylation of the amino group.

  • Deprotection and Purification: The silyl protecting groups are cleaved simultaneously during purification. The reaction mixture is concentrated and then purified using medium pressure liquid chromatography on a reversed-phase column to yield the final this compound.

  • Characterization: The purity and identity of the final product should be confirmed by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Signaling Pathways of this compound

C8-C1P, acting as a C1P mimetic, influences a variety of cellular processes by activating specific signaling cascades. Its effects are often contrary to those of ceramide, promoting cell growth and survival.

Pro-Proliferative and Pro-Survival Signaling

C8-C1P has been shown to stimulate DNA synthesis and cell division in a concentration-dependent manner, typically in the range of 1-10 µM.[5] This mitogenic effect is mediated through the activation of several key signaling pathways:

  • MEK/ERK1-2 Pathway: C1P activates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1 and ERK2, which in turn regulate transcription factors involved in cell proliferation.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling axis is a critical regulator of cell survival. C1P activates this pathway, leading to the phosphorylation of Akt, which then phosphorylates and inactivates pro-apoptotic proteins and activates pro-survival transcription factors.

  • NF-κB Activation: C1P stimulates the activity of the transcription factor NF-κB, which is a key regulator of genes involved in cell survival and inflammation.[3]

G C8C1P This compound Receptor Putative Receptor C8C1P->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival

C8-C1P Pro-proliferative and Pro-survival Signaling Pathways
Role in Inflammation and Cell Migration

C1P is a key mediator in inflammatory responses. It has been shown to stimulate the migration of macrophages, a critical event in inflammation. C8-C1P has been observed to be a chemoattractant for human monocytes at a concentration of 1µM.[6] This process is also linked to the activation of the PI3K/Akt and ERK pathways.

G cluster_synthesis Chemical Synthesis Workflow S1P Sphingosine-1-Phosphate Silylated_S1P In situ Silylation S1P->Silylated_S1P Silylating Agent, DIPEA Acylation Acylation with Octanoyl Chloride Silylated_S1P->Acylation Purification Deprotection & Purification Acylation->Purification Reversed-phase Chromatography C8C1P This compound Purification->C8C1P

References

C-8 Ceramide-1-Phosphate: A Technical Guide to its Role as a Second Messenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical second messenger in a multitude of cellular processes. While endogenous C1P typically possesses long acyl chains, the synthetic, cell-permeable analog, C-8 Ceramide-1-Phosphate (C8-C1P), has become an invaluable tool for elucidating the intracellular signaling cascades governed by this lipid mediator. This technical guide provides an in-depth exploration of C8-C1P's function as a second messenger, detailing its synthesis, signaling pathways, and impact on cellular physiology. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The sphingolipid ceramide is widely recognized for its roles in inducing apoptosis and cell cycle arrest. However, its phosphorylated derivative, ceramide-1-phosphate (C1P), exerts opposing effects, promoting cell survival, proliferation, and inflammation.[1][2] The balance between ceramide and C1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. C8-C1P, with its shorter acyl chain, readily crosses the plasma membrane, allowing for the direct investigation of intracellular C1P-mediated events. This guide will focus on the functions of C8-C1P as an intracellular signaling molecule.

Biosynthesis and Metabolism of this compound

The primary enzyme responsible for the synthesis of C1P is Ceramide Kinase (CerK) , which catalyzes the ATP-dependent phosphorylation of ceramide.[3][4] CerK is predominantly localized to the Golgi apparatus.[5][6] The reverse reaction, the dephosphorylation of C1P back to ceramide, is carried out by C1P phosphatases. The metabolic interplay between ceramide and C1P is a key regulatory node in cellular signaling.

Below is a diagram illustrating the core synthesis and degradation pathway of C1P.

Ceramide Ceramide C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P Ceramide Kinase (CerK) ATP -> ADP C1P->Ceramide C1P Phosphatase

Figure 1: C1P Synthesis and Degradation.

Key Signaling Pathways Activated by C8-C1P

C8-C1P has been demonstrated to modulate several critical signaling pathways, primarily promoting cell survival and proliferation. These include the PI3K/Akt, MEK/ERK, and NF-κB pathways.

The PI3K/Akt/mTOR Pathway

A major mechanism by which C1P promotes cell survival is through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling cascade.[6] This pathway is central to cell growth, proliferation, and survival.

C8_C1P C8-Ceramide-1-Phosphate PI3K PI3K C8_C1P->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Figure 2: C8-C1P Activation of the PI3K/Akt/mTOR Pathway.
The MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, is another key target of C1P signaling, leading to cell proliferation.[2]

C8_C1P C8-Ceramide-1-Phosphate MEK MEK C8_C1P->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 3: C8-C1P Activation of the MEK/ERK Pathway.
The NF-κB Pathway

C1P has been shown to stimulate the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a critical regulator of genes involved in survival, inflammation, and immunity.[2][3]

C8_C1P C8-Ceramide-1-Phosphate I_kappa_B_Kinase IκB Kinase C8_C1P->I_kappa_B_Kinase Activates I_kappa_B IκB I_kappa_B_Kinase->I_kappa_B Phosphorylates (leading to degradation) NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibits Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Gene_Expression Gene Expression (Survival, Inflammation) Nucleus->Gene_Expression Regulates C8_C1P C8-Ceramide-1-Phosphate cPLA2_alpha cPLA2α C8_C1P->cPLA2_alpha Directly Binds & Activates Arachidonic_Acid Arachidonic Acid cPLA2_alpha->Arachidonic_Acid Releases from Membrane Lipids Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolized to Start Start Prepare_Enzyme Prepare Enzyme (Cell Lysate/Purified CerK) Start->Prepare_Enzyme Prepare_Substrate Prepare Substrate (C8-Ceramide in Solubilization Buffer) Start->Prepare_Substrate Reaction_Mix Combine Enzyme, Substrate, & Assay Buffer Prepare_Enzyme->Reaction_Mix Prepare_Substrate->Reaction_Mix Add_ATP Add [γ-32P]ATP to Initiate Reaction Reaction_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Extract Stop Reaction & Perform Lipid Extraction Incubate->Stop_Extract TLC Separate Lipids by TLC Stop_Extract->TLC Quantify Quantify 32P-C8-C1P TLC->Quantify End End Quantify->End

References

An In-depth Technical Guide to Intracellular vs. Extracellular C8-Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of C8-Ceramide-1-Phosphate Dichotomy

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, exhibits a fascinating duality in its cellular signaling, contingent on its location. The C8 isoform (C8-C1P), with its shorter acyl chain, is a valuable tool for elucidating these distinct roles. Intracellularly, C8-C1P functions as a critical second messenger, orchestrating cell survival and inflammatory responses. In contrast, extracellular C8-C1P acts as a signaling ligand, binding to a putative cell surface receptor to primarily regulate cell migration. This guide provides a comprehensive overview of these divergent functions, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data differentiating the effects of intracellular and extracellular C8-C1P.

Parameter Intracellular C8-C1P Extracellular C8-C1P Cell Type Reference
Primary Function Pro-survival, Pro-inflammatoryPro-migratoryVarious[1][2]
Receptor/Target cPLA2, PI3K/Akt pathway componentsPutative Gi protein-coupled receptorVarious[1][3]
Receptor Binding Affinity (Kd) N/A~7.8 µMMacrophages[1]
Effective Concentration (Cell Survival) Micromolar range (e.g., reduces early apoptotic monocytes at 20 µM)N/AHuman CD14+ Monocytes[4]
Effective Concentration (Migration) Ineffective1 µM significantly increases migrationHuman CD14+ Monocytes[4]
Effect on TNF-α Secretion (LPS-stimulated) Can inhibit TNF-α production at low LPS concentrations (1 ng/mL) but not high (100 ng/mL)Additive inhibition with PCERA-1, suggesting a distinct mechanism.J774 Macrophages[4][5]
Effect on IL-6 Secretion (LPS-stimulated) N/ADampens IL-6 production at 20 µMHuman CD14+ Monocytes[4]
Effect on IL-10 Secretion (LPS-stimulated) N/ANo significant changeHuman CD14+ Monocytes[4]

Mandatory Visualizations: Signaling Pathways and Workflows

Intracellular C8-C1P Signaling

Intracellular_C8_C1P cluster_membrane Cell Membrane cluster_cytosol Cytosol Cer Ceramide CerK Ceramide Kinase (CerK) Cer->CerK ATP -> ADP C8_C1P_intra Intracellular C8-C1P CerK->C8_C1P_intra cPLA2 cPLA2 C8_C1P_intra->cPLA2 Activates PI3K PI3K C8_C1P_intra->PI3K Activates AA Arachidonic Acid cPLA2->AA Releases PGs Prostaglandins AA->PGs Inflammation Inflammation PGs->Inflammation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival

Caption: Intracellular C8-C1P signaling pathways.

Extracellular C8-C1P Signaling

Extracellular_C8_C1P cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol C8_C1P_extra Extracellular C8-C1P GPCR Putative C1P Receptor (GPCR) C8_C1P_extra->GPCR Binds Gi Gi GPCR->Gi Activates PI3K PI3K Gi->PI3K MEK MEK Gi->MEK p38 p38 Gi->p38 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK1/2 MEK->ERK ERK->NFkB p38->NFkB Migration Cell Migration NFkB->Migration

Caption: Extracellular C8-C1P signaling pathway.

Experimental Workflow: Macrophage Migration Assay

Migration_Workflow start Start prep_cells Prepare RAW264.7 Macrophages (1x10^5 cells in serum-free medium) start->prep_cells setup_transwell Set up Transwell Chamber prep_cells->setup_transwell add_cells Add Cells to Upper Well setup_transwell->add_cells add_c1p Add C8-C1P (e.g., 1 µM) to Lower Well setup_transwell->add_c1p incubate Incubate for 4 hours at 37°C add_cells->incubate add_c1p->incubate remove_nonmigrated Remove Non-migrated Cells (Cotton swab) incubate->remove_nonmigrated fix_stain Fix and Stain Filter (Formaldehyde, Hematoxylin-Eosin) remove_nonmigrated->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify end End quantify->end

Caption: Workflow for a transwell macrophage migration assay.

Experimental Protocols

Macrophage Migration Assay (Transwell Assay)

This protocol is adapted from methodologies used to assess the chemotactic effect of extracellular C8-C1P on macrophages.[5]

  • Materials:

    • RAW264.7 macrophages

    • 24-well chemotaxis chambers (e.g., Transwell with 8.0 µm pore size)

    • Serum-free culture medium

    • C8-Ceramide-1-Phosphate (C8-C1P)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Fetal Bovine Serum (FBS), charcoal-stripped

    • 5% Formaldehyde

    • Hematoxylin and Eosin stain

    • Cotton swabs

    • Microscope

  • Procedure:

    • Culture RAW264.7 macrophages to 80% confluency.

    • Harvest cells and resuspend in serum-free culture medium to a concentration of 1 x 10^6 cells/mL.

    • Prepare the chemoattractant solution in the lower compartment of the transwell plate: culture medium supplemented with 0.1% fatty acid-free BSA, 0.2% charcoal-stripped FBS, and the desired concentration of C8-C1P (e.g., 1 µM).[4] A control well should contain the medium without C8-C1P.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper well of the transwell insert.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, carefully remove the transwell inserts.

    • Remove the non-migrated cells from the upper surface of the filter by gently scraping with a cotton swab.

    • Fix the filters by immersing the inserts in 5% formaldehyde for 10 minutes.

    • Stain the migrated cells on the lower surface of the filter with Hematoxylin and Eosin.

    • Allow the filters to dry, then mount them on a microscope slide.

    • Count the number of migrated cells in several random high-power fields under a microscope.

    • Express the results as the average number of migrated cells per field.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is designed to detect the activation of the ERK1/2 pathway in response to extracellular C8-C1P.[5]

  • Materials:

    • RAW264.7 macrophages

    • 12-well plates

    • Culture medium with 0.1% FBS

    • C8-Ceramide-1-Phosphate (C8-C1P)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed RAW264.7 macrophages at a density of 4 x 10^5 cells per well in 12-well plates and allow them to adhere overnight.

    • Starve the cells in culture medium supplemented with 0.1% FBS for 24 hours.

    • Stimulate the cells with the desired concentration of C8-C1P for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

    • After stimulation, wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of lysis buffer for 1 hour at 4°C.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Cytosolic Phospholipase A2 (cPLA2) Activity Assay

This protocol provides a framework for measuring the activation of cPLA2 by intracellular C8-C1P.

  • Materials:

    • Cell line of interest (e.g., A549 lung adenocarcinoma cells)

    • Culture medium

    • [3H]-Arachidonic Acid

    • C8-Ceramide-1-Phosphate (C8-C1P)

    • Cell lysis buffer

    • Lipid extraction solvents (e.g., chloroform, methanol)

    • Thin Layer Chromatography (TLC) plates

    • Scintillation counter and fluid

  • Procedure:

    • Label cells with [3H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in culture medium for 18-24 hours.

    • Wash the cells to remove unincorporated [3H]-Arachidonic Acid.

    • Treat the cells with a vehicle control or C8-C1P at various concentrations and for different time points. Note: To study intracellular C8-C1P, one might use a cell-permeable C8-ceramide and stimulate its conversion to C8-C1P by activating CerK, or directly introduce C8-C1P into the cells via lipofection or other delivery methods.

    • After treatment, collect the culture medium.

    • Lyse the cells and scrape them from the plate.

    • Perform lipid extraction on both the culture medium and the cell lysates using a method such as the Bligh and Dyer procedure.

    • Separate the lipids by Thin Layer Chromatography (TLC) using a solvent system that resolves arachidonic acid from other lipids.

    • Identify the spot corresponding to arachidonic acid by co-migration with a known standard.

    • Scrape the silica from the TLC plate corresponding to the arachidonic acid spot.

    • Quantify the amount of radioactivity using a scintillation counter.

    • Express cPLA2 activity as the percentage of total incorporated [3H]-Arachidonic Acid that is released into the medium.

Conclusion

The distinct signaling paradigms of intracellular and extracellular C8-ceramide-1-phosphate underscore the importance of lipid compartmentalization in cellular communication. Intracellular C8-C1P acts as a vital second messenger in pro-survival and inflammatory pathways, while its extracellular counterpart functions as a ligand to drive cell migration. A thorough understanding of these separate roles, facilitated by the experimental approaches detailed in this guide, is crucial for the development of targeted therapeutics for a range of pathologies, including cancer and inflammatory diseases. Researchers and drug development professionals can leverage this knowledge to design more specific and effective interventions that modulate the sphingolipid rheostat with greater precision.

References

C-8 Ceramide-1-Phosphate in Macrophage Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, is an important regulator of cellular homeostasis.[1] It is synthesized from ceramide through the action of ceramide kinase (CERK).[2][3] While its parent molecule, ceramide, is often associated with apoptosis, C1P has been shown to be mitogenic and possess anti-apoptotic properties in various cell types, including macrophages.[2][4][5] C1P can act both as an intracellular second messenger and as an extracellular ligand that binds to a specific G protein-coupled receptor, giving it a dual regulatory capacity.[2][3] This guide focuses on the synthetic, short-chain analog, C-8 ceramide-1-phosphate (C8-C1P), and its multifaceted role in macrophage biology, with implications for inflammation, tissue repair, and drug development.

Data Presentation: Quantitative Effects of C1P on Macrophages

The following tables summarize the quantitative data from various studies on the effects of C1P on macrophage functions.

Table 1: Effects of C8-C1P on Macrophage Inflammatory Responses

Cell TypeTreatmentTarget MoleculeEffectReference
Human CD14+ MonocytesC8-C1P (1-20 µM) + LPS (10 ng/mL)CD80 ExpressionConcentration-dependent decrease[6][7]
Human CD14+ MonocytesC8-C1P (1-20 µM) + LPS (10 ng/mL)CD44 ExpressionConcentration-dependent decrease[6][7]
Human CD14+ MonocytesC8-C1P (20 µM) + LPS (10 ng/mL)IL-6 SecretionDampened production[7]
Human CD14+ MonocytesC8-C1P (20 µM) + LPS (10 ng/mL)IL-1β SecretionNo significant change[7]
Human CD14+ MonocytesC8-C1P (20 µM) + LPS (10 ng/mL)TNFα SecretionNo significant change[7]

Table 2: Pro-proliferative and Pro-survival Effects of C1P on Macrophages

Cell TypeTreatmentEffectPathway ImplicatedReference
Murine Bone Marrow-Derived MacrophagesC1PStimulation of DNA synthesis and cell divisionPI3-K/PKB, JNK, ERK1/2[4]
MacrophagesC1PUpregulation of Bcl-XLPI3-K/PKB/NF-κB[2][5]
Human CD14+ MonocytesC8-C1PPrevention of apoptosisInduction of BCL-2[6][8]

Table 3: Role of C1P in Macrophage Migration and Phagocytosis

Cell TypeTreatmentEffectFold IncreaseReference
RAW 264.7 MacrophagesExogenous C1PStimulation of cell migrationNot specified[2]
hCERK-transfected COS-1 cellsOpsonized erythrocytesIncreased phagocytosis1.5-fold[9]
hCERK-transfected COS-1 cellsOpsonized erythrocytesIncreased C1P levels2-fold[9]

Signaling Pathways of this compound in Macrophages

C8-C1P and other C1P analogs exert their effects on macrophages through a complex network of signaling pathways. These pathways often involve G protein-coupled receptors and downstream kinase cascades, ultimately leading to changes in gene expression and cellular function.

Pro-inflammatory and Pro-reparative Signaling

The synthetic lipid C8-C1P has been shown to prime human CD14+ monocytes, restraining the expression of inflammatory activation markers such as HLA-DR, CD44, and CD80, as well as the secretion of IL-6 when challenged with LPS.[6][8] This suggests that C8-C1P can restrain the M1-like pro-inflammatory phenotype and promote a pro-resolutive and pro-angiogenic macrophage phenotype.[6][8] The anti-apoptotic effect of C8-C1P in monocytes involves the upregulation of BCL-2.[6][8]

G cluster_effects Cellular Effects C8_C1P C8-Ceramide-1-Phosphate Macrophage Macrophage/Monocyte C8_C1P->Macrophage LPS LPS LPS->Macrophage Inflammatory_Markers Decrease in CD80, CD44, HLA-DR Macrophage->Inflammatory_Markers IL6 Decreased IL-6 Secretion Macrophage->IL6 BCL2 Increased BCL-2 Expression Macrophage->BCL2 M1_skewing Restrained M1 Skewing Macrophage->M1_skewing Pro_reparative Pro-reparative Phenotype Macrophage->Pro_reparative Apoptosis Prevention of Apoptosis BCL2->Apoptosis

Caption: C8-C1P's modulatory effects on LPS-stimulated macrophages.

Macrophage Proliferation and Survival Pathways

C1P stimulates macrophage proliferation through the activation of several key signaling pathways, including the PI3-kinase/PKB (Akt), JNK, and ERK1/2 pathways.[4] Downstream effectors of these pathways include GSK-3beta, c-Myc, cyclin D1, and the transcription factor NF-κB.[4] The pro-survival effects of C1P are mediated by the upregulation of anti-apoptotic proteins like Bcl-XL, which is a downstream target of NF-κB.[2][5]

G cluster_pathways Signaling Pathways cluster_effectors Downstream Effectors C1P Ceramide-1-Phosphate PI3K_Akt PI3K/Akt C1P->PI3K_Akt ERK1_2 ERK1/2 C1P->ERK1_2 JNK JNK C1P->JNK GSK3b GSK-3β PI3K_Akt->GSK3b NFkB NF-κB PI3K_Akt->NFkB cMyc c-Myc GSK3b->cMyc CyclinD1 Cyclin D1 GSK3b->CyclinD1 Proliferation Macrophage Proliferation cMyc->Proliferation CyclinD1->Proliferation BclXL Bcl-XL NFkB->BclXL NFkB->Proliferation Survival Macrophage Survival BclXL->Survival

Caption: C1P-induced signaling pathways for macrophage proliferation and survival.

Macrophage Migration Pathway

Exogenous C1P stimulates macrophage migration through a putative Gi protein-coupled receptor.[2][10] This engagement leads to the activation of the PI3K/Akt and MEK/ERK pathways.[11] A crucial downstream event is the activation of the transcription factor NF-κB, which in turn stimulates the release of monocyte chemoattractant protein-1 (MCP-1).[11][12] MCP-1 then acts as a major mediator of C1P-stimulated cell migration.[11]

C1P Exogenous C1P Receptor Gi-coupled Receptor C1P->Receptor PI3K_Akt PI3K/Akt Receptor->PI3K_Akt MEK_ERK MEK/ERK Receptor->MEK_ERK NFkB NF-κB PI3K_Akt->NFkB MEK_ERK->NFkB MCP1 MCP-1 Release NFkB->MCP1 Migration Macrophage Migration MCP1->Migration

Caption: Signaling cascade for C1P-induced macrophage migration.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments cited in the literature.

C8-C1P Treatment of Human Monocytes

This protocol outlines the in vitro treatment of human monocytes with C8-C1P to assess its effects on inflammatory marker expression.[6][7]

  • Isolation of Monocytes: Human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.

  • Cell Culture: Monocytes are cultured in appropriate media, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics.

  • C8-C1P Preparation: C8-C1P is prepared as a stock solution and then diluted to final concentrations (e.g., 1-20 µM) in the cell culture medium.

  • Stimulation: Monocytes are challenged with lipopolysaccharide (LPS) at a concentration of 10 ng/mL in the presence or absence of C8-C1P.

  • Incubation: Cells are incubated for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis of Inflammatory Markers: The expression of surface markers like CD80, CD44, and HLA-DR is analyzed by flow cytometry.

  • Cytokine Measurement: The concentration of secreted cytokines such as IL-6, IL-1β, and TNFα in the culture supernatant is determined by ELISA.

Start Isolate Human CD14+ Monocytes Culture Culture Monocytes Start->Culture Prepare Prepare C8-C1P and LPS Culture->Prepare Treat Treat cells with C8-C1P and/or LPS Prepare->Treat Incubate Incubate for 24-48 hours Treat->Incubate Analyze Analyze Markers by Flow Cytometry and Cytokines by ELISA Incubate->Analyze

Caption: Experimental workflow for C8-C1P treatment of human monocytes.

Macrophage Migration Assay

This protocol describes a common method to assess the effect of C1P on macrophage migration.[2][12]

  • Cell Culture: RAW264.7 macrophages are cultured to sub-confluence.

  • Transwell System: A Transwell insert with a porous membrane is placed in a well of a culture plate.

  • Chemoattractant: The lower chamber is filled with medium containing the chemoattractant (e.g., C1P). The upper chamber is seeded with macrophages in a serum-free medium.

  • Incubation: The plate is incubated for a specified period (e.g., 4-6 hours) to allow for cell migration through the membrane.

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Start Culture RAW264.7 Macrophages Prepare Prepare Transwell System with C1P Start->Prepare Seed Seed Macrophages in Upper Chamber Prepare->Seed Incubate Incubate for 4-6 hours Seed->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Count Count Migrated Cells Fix_Stain->Count

Caption: Workflow for a macrophage migration assay.

Conclusion

This compound is a potent modulator of macrophage biology, influencing a wide range of functions from inflammation and proliferation to migration and survival. Its ability to restrain the pro-inflammatory M1 phenotype while promoting pro-reparative characteristics makes it an attractive molecule for further investigation in the context of chronic inflammatory diseases and tissue regeneration. The detailed signaling pathways and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of targeting C1P signaling in macrophages. Further research is warranted to fully elucidate the receptors and downstream mechanisms of C8-C1P action, which could pave the way for novel therapeutic strategies.

References

An In-depth Technical Guide on C-8 Ceramide-1-Phosphate and its Role in Stimulating DNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical regulator of various cellular processes, including cell proliferation and survival. Among its analogs, the short-chain C-8 ceramide-1-phosphate (C8-C1P) has garnered significant attention due to its cell-permeable nature, making it a valuable tool for in vitro studies. This technical guide provides a comprehensive overview of the mechanisms by which C8-C1P stimulates DNA synthesis, detailing the signaling pathways involved, experimental protocols for its study, and quantitative data to support its mitogenic effects. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of modulating sphingolipid signaling pathways.

Core Concepts: C8-C1P as a Mitogenic Agent

C8-C1P, or N-octanoylsphingosine-1-phosphate, acts as a potent stimulator of DNA synthesis and cell division in various cell types, including fibroblasts, macrophages, and myoblasts.[1][2][3] Its ability to promote cell proliferation is a key area of interest, with implications for tissue regeneration and cancer biology. The mitogenic activity of C8-C1P is primarily attributed to its capacity to activate intracellular signaling cascades that converge on the cell cycle machinery.

Signaling Pathways Activated by C8-C1P

The stimulatory effect of C8-C1P on DNA synthesis is mediated by the activation of several key signaling pathways. The two most prominent cascades are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinase (JNK).

The PI3K/Akt/mTOR Signaling Pathway

Upon introduction to cells, C8-C1P activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

Activated Akt, in turn, phosphorylates a multitude of downstream targets to promote cell survival and proliferation. A key substrate of Akt in this context is the mTOR Complex 1 (mTORC1), which, upon activation, promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

G C8_C1P This compound PI3K PI3K C8_C1P->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis

C8-C1P activates the PI3K/Akt/mTOR signaling pathway.
The MAPK (ERK1/2 and JNK) Signaling Pathway

C8-C1P also triggers the MAPK cascade. This typically begins with the activation of small GTPases like Ras, which in turn activates a cascade of protein kinases: Raf, MEK (MAPK/ERK kinase), and finally ERK1/2. Once activated, ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes required for cell cycle progression and DNA synthesis.

In parallel, C8-C1P can activate the JNK pathway. This involves a similar three-tiered kinase cascade, often initiated by stress signals, leading to the activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, which contributes to the regulation of genes involved in cell proliferation and survival.

G cluster_ERK ERK1/2 Pathway cluster_JNK JNK Pathway Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors_ERK Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription_Factors_ERK DNA_Synthesis_ERK DNA Synthesis Transcription_Factors_ERK->DNA_Synthesis_ERK MAP3K MAP3K MKK MKK4/7 MAP3K->MKK JNK JNK MKK->JNK Transcription_Factors_JNK Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors_JNK Cell_Proliferation Cell Proliferation Transcription_Factors_JNK->Cell_Proliferation C8_C1P This compound C8_C1P->Ras C8_C1P->MAP3K

C8-C1P activates the MAPK (ERK1/2 and JNK) signaling pathways.

Quantitative Data on C8-C1P-Induced DNA Synthesis

The mitogenic effect of C8-C1P is dose-dependent. The following tables summarize quantitative data from studies investigating the impact of C8-C1P on DNA synthesis.

Table 1: Dose-Response of C8-C1P on [³H]Thymidine Incorporation in C2C12 Myoblasts

C8-C1P Concentration (µM)[³H]Thymidine Incorporation (DPM) - Fold Increase over Control
1~1.2
5~1.8
10~2.5
20~3.0
30~2.8

Data adapted from a study on C2C12 myoblasts treated for 16 hours. The control represents serum-starved cells without C8-C1P treatment.[2]

Table 2: Effect of Pathway Inhibitors on C8-C1P-Induced Cell Proliferation

InhibitorTargetConcentration (µM)Approximate % Inhibition of C8-C1P Induced ProliferationCell Type
LY294002PI3K10-2050-70%Various cell lines
PD98059MEK120-5040-60%Various cell lines

Note: The exact percentage of inhibition can vary depending on the cell type, inhibitor concentration, and experimental conditions.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effect of C8-C1P on DNA synthesis.

Preparation of C8-Ceramide-1-Phosphate for Cell Treatment
  • Stock Solution Preparation : Dissolve C8-ceramide-1-phosphate in a suitable organic solvent such as a mixture of methanol and dodecane (49:1, v/v) to create a stock solution (e.g., 1-10 mM).

  • Working Solution Preparation : For cell treatment, dilute the stock solution in serum-free cell culture medium to the desired final concentration. It is crucial to ensure proper dispersion of the lipid in the aqueous medium, which can be aided by brief sonication or vortexing.

Cell Culture and Treatment
  • Cell Seeding : Plate cells (e.g., fibroblasts, macrophages, or myoblasts) in appropriate culture vessels (e.g., 96-well plates for proliferation assays) at a density that allows for logarithmic growth during the experiment.

  • Serum Starvation : Once cells reach 60-70% confluency, replace the growth medium with a low-serum (e.g., 0.1-0.5% FBS) or serum-free medium. Incubate the cells for 12-24 hours to synchronize them in the G0/G1 phase of the cell cycle.

  • C8-C1P Treatment : After serum starvation, replace the medium with fresh serum-free medium containing various concentrations of C8-C1P or vehicle control. For inhibitor studies, pre-incubate the cells with the specific inhibitor for 30-60 minutes before adding C8-C1P.

DNA Synthesis Assays

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA.

  • Labeling : During the last 4-16 hours of C8-C1P treatment, add [³H]thymidine (typically 1 µCi/mL) to each well.

  • Harvesting : After the labeling period, wash the cells with ice-cold PBS to remove unincorporated [³H]thymidine.

  • Precipitation : Precipitate the DNA by adding ice-cold 5-10% trichloroacetic acid (TCA).

  • Washing : Wash the precipitate with ethanol to remove the TCA.

  • Lysis and Scintillation Counting : Solubilize the precipitate in a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) and transfer the lysate to a scintillation vial containing scintillation cocktail.

  • Quantification : Measure the radioactivity using a scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are proportional to the rate of DNA synthesis.

This is a non-radioactive alternative that uses an antibody to detect the incorporation of the thymidine analog BrdU into DNA.

  • Labeling : During the last 2-4 hours of C8-C1P treatment, add BrdU (typically 10 µM) to the culture medium.

  • Fixation and Permeabilization : After labeling, fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., Triton X-100 in PBS).

  • DNA Denaturation : To expose the incorporated BrdU, treat the cells with an acid solution (e.g., 2 M HCl) to denature the DNA.

  • Immunostaining : Neutralize the acid and block non-specific antibody binding. Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.

  • Visualization and Quantification : Visualize the labeled cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader or flow cytometer.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effect of C8-C1P on DNA synthesis.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay DNA Synthesis Assay start Start seed_cells Seed Cells start->seed_cells serum_starve Serum Starve (12-24h) seed_cells->serum_starve pre_inhibit Pre-incubate with Inhibitor (optional) treat_c8c1p Treat with C8-C1P serum_starve->treat_c8c1p pre_inhibit->treat_c8c1p label_dna Label with [3H]Thymidine or BrdU treat_c8c1p->label_dna process_assay Process for Scintillation Counting or Immunostaining label_dna->process_assay analyze Analyze Data process_assay->analyze end End analyze->end

A typical experimental workflow for studying C8-C1P's effect on DNA synthesis.

Conclusion

This compound is a potent mitogen that stimulates DNA synthesis through the activation of the PI3K/Akt/mTOR and MAPK (ERK1/2 and JNK) signaling pathways. This technical guide provides a foundational understanding of the molecular mechanisms, quantitative effects, and experimental methodologies for studying the proliferative effects of C8-C1P. The information presented herein is intended to aid researchers and drug development professionals in their exploration of C1P signaling as a potential therapeutic target for a range of physiological and pathological conditions. Further investigation into the intricate details of these pathways and the development of more specific modulators will be crucial for translating this basic research into clinical applications.

References

Methodological & Application

Application Notes and Protocols for C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-8 Ceramide-1-Phosphate (C8-C1P) is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). As a key signaling molecule, C1P is involved in a myriad of cellular processes, and its short-chain analog, C8-C1P, provides a valuable tool for elucidating these pathways and for potential therapeutic development. These application notes provide an overview of the biological activities of C8-C1P and detailed protocols for its experimental use.

C8-C1P has been demonstrated to exert a range of biological effects, including the promotion of cell survival and proliferation, inhibition of apoptosis, and modulation of inflammatory responses.[1][2] It has been shown to play a role in angiogenesis and macrophage polarization.[1] Mechanistically, many of the observed effects of C8-C1P are mediated through the activation of key signaling cascades, most notably the ERK and PI3K/AKT pathways.[1]

Data Presentation

The following tables summarize quantitative data on the experimental use and effects of this compound.

ParameterValueCell Type/SystemSource
Biological Activity
Pro-survival/Anti-apoptotic20 µMHuman CD14+ Monocytes[1]
Anti-inflammatory1-20 µMHuman CD14+ Monocytes[1]
Chemotactic1 µMHuman Monocytes[1]
Signaling
ERK1/2 Activation20 µMHuman CD14+ Monocytes[1]
AKT Activation5-10 µMHEK-293T cells[3]
Toxicity
EC50 (Toxicity)~3 mMCOS-1 cells[4]

Signaling Pathways

C8-C1P has been shown to activate the ERK1/2 and PI3K/AKT signaling pathways, which are central to many of its biological effects, including cell survival, proliferation, and differentiation.

C8C1P_Signaling cluster_downstream Downstream Effects C8C1P This compound Receptor Putative Receptor C8C1P->Receptor Binds PI3K PI3K Receptor->PI3K Activates ERK ERK1/2 Receptor->ERK Activates AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival Inflammation Modulation of Inflammation AKT->Inflammation Proliferation Cell Proliferation ERK->Proliferation ERK->Inflammation

C8-C1P Signaling Pathways

Experimental Protocols

Below are detailed protocols for assessing the biological activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of C8-C1P on cell viability and proliferation using a colorimetric MTT assay.

Workflow:

MTT_Workflow A Seed Cells in 96-well plate B Treat with C8-C1P (Dose-Response) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G

MTT Assay Workflow

Materials:

  • This compound (C8-C1P)

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • C8-C1P Treatment: Prepare a stock solution of C8-C1P in an appropriate solvent (e.g., ethanol or DMSO). Further dilute the stock solution in culture medium to prepare a range of working concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Remove the old medium from the cells and add 100 µL of the C8-C1P-containing medium to the respective wells. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced or inhibited by C8-C1P using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow:

Apoptosis_Workflow A Seed and Treat Cells with C8-C1P B Induce Apoptosis (if applicable) A->B C Harvest and Wash Cells B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G

Apoptosis Assay Workflow

Materials:

  • This compound (C8-C1P)

  • Cell line of interest

  • Apoptosis-inducing agent (e.g., staurosporine, serum starvation)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of C8-C1P (e.g., 10-20 µM) for a predetermined time.[1] If investigating the inhibitory effect of C8-C1P on apoptosis, co-treat with an apoptosis-inducing agent. Include appropriate controls (untreated, vehicle control, apoptosis inducer alone).

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Anti-inflammatory Assay (Cytokine Release Measurement)

This protocol outlines a method to assess the anti-inflammatory effects of C8-C1P by measuring the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Workflow:

Cytokine_Workflow A Culture Immune Cells (e.g., Macrophages) B Pre-treat with C8-C1P (1-20 µM) A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Measure Cytokine Levels by ELISA E->F G Analyze Data F->G

Cytokine Release Assay Workflow

Materials:

  • This compound (C8-C1P)

  • Immune cells (e.g., primary human CD14+ monocytes, RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • 24-well or 48-well cell culture plates

  • ELISA kits for the cytokines of interest (e.g., human or mouse IL-6, TNF-α)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed immune cells in a 24-well or 48-well plate at an appropriate density.

  • C8-C1P Pre-treatment: Pre-treat the cells with various concentrations of C8-C1P (e.g., 1, 10, 20 µM) for 1-2 hours.[1] Include a vehicle control.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) to induce an inflammatory response.[1]

  • Incubation: Incubate the cells for 24 hours at 37°C.[1]

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatants.

  • Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the C8-C1P treated groups to the LPS-only control group to determine the anti-inflammatory effect.

References

Application Notes and Protocols: C-8 Ceramide-1-Phosphate Treatment of RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of C-8 Ceramide-1-Phosphate (C8-C1P) on the murine macrophage cell line RAW264.7. The protocols and data presented are intended to guide researchers in studying the immunomodulatory and signaling roles of this synthetic short-chain sphingolipid.

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including inflammation, proliferation, and apoptosis.[1][2][3] While its parent molecule, ceramide, is often associated with pro-apoptotic signals, C1P demonstrates mitogenic and anti-apoptotic properties.[2][4] The synthetic, short-chain analog, C8-C1P, offers a valuable tool for investigating the specific extracellular and intracellular signaling pathways modulated by C1P. In RAW264.7 macrophages, C1P has been shown to influence key functions such as migration and cytokine production, often in response to inflammatory stimuli like lipopolysaccharide (LPS).[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of C1P treatment on RAW264.7 macrophages and related models. Note that while the focus is on C8-C1P, comparative data with other C1P analogs like C16-C1P and PCERA-1 are included for a comprehensive understanding.

Table 1: Effect of C1P Analogs on Cytokine Secretion in LPS-Stimulated RAW264.7 Macrophages

TreatmentTarget CytokineEffectConcentrationIncubation TimeFold/Percent Change
C1P (natural)TNFαInhibitionNot Specified5 h22% inhibition
PCERA-1TNFαInhibitionNot Specified5 h52% inhibition
C1P + PCERA-1TNFαAdditive InhibitionNot Specified5 h67% inhibition
C1P (C16:0)MCP-1Stimulation30 µM24 h~4-fold increase
LPSMCP-1Stimulation100 ng/mL24 h~5-fold increase
PCERA-1IL-10 (LPS-stimulated)Synergistic Induction1 µM2 hSynergistic elevation

Data extracted from studies on RAW264.7 macrophages.[1]

Table 2: Effect of C8-C1P on Inflammatory Markers and Apoptosis in Human CD14+ Monocytes (Related Model)

TreatmentTargetEffectConcentrationIncubation Time
C8-C1P (LPS-challenged)CD80 ExpressionDecrease1-20 µM24 h
C8-C1P (LPS-challenged)CD44 ExpressionDecrease1-20 µM24 h
C8-C1P (LPS-challenged)HLA-DR ExpressionDecrease1-20 µM48 h
C8-C1P (LPS-challenged)IL-6 ProductionDampened20 µM24 h
C8-C1PMonocyte ApoptosisReduction20 µM24 h
C8-C1PBCL-2 ExpressionIncreaseNot Specified24h & 48h
C8-C1Pp-ERK1/2Increase20 µM15-30 min

Data from studies on human CD14+ monocytes, which share macrophage lineage.[5][6]

Signaling Pathways

C1P exerts its effects on macrophages through the activation of several key signaling pathways. Extracellular C1P is recognized by specific G-protein coupled receptors, leading to downstream signaling cascades.

C1P-Induced Pro-inflammatory and Migratory Signaling in RAW264.7 Macrophages

Exogenous C1P has been demonstrated to stimulate RAW264.7 macrophage migration through the activation of the NFκB and ERK1/2 pathways, leading to the induction of the chemokine MCP-1.[1]

C1P_Signaling_Pathway C1P This compound GPCR GPCR C1P->GPCR ERK ERK1/2 GPCR->ERK NFkB NFκB GPCR->NFkB MCP1 MCP-1 Induction ERK->MCP1 NFkB->MCP1 Migration Macrophage Migration MCP1->Migration

C1P-induced migratory signaling pathway.
C1P-Mediated Proliferation Signaling in Macrophages

C1P stimulates macrophage proliferation by activating PI3-K/PKB, JNK, and ERK1/2 pathways. This leads to the upregulation of downstream effectors like c-Myc and cyclin D1, which are critical for cell cycle progression.[7]

C1P_Proliferation_Pathway C1P This compound PI3K_PKB PI3-K/PKB C1P->PI3K_PKB JNK JNK C1P->JNK ERK ERK1/2 C1P->ERK GSK3b GSK-3β PI3K_PKB->GSK3b Proliferation Macrophage Proliferation JNK->Proliferation cMyc_CyclinD1 c-Myc & Cyclin D1 Upregulation ERK->cMyc_CyclinD1 GSK3b->cMyc_CyclinD1 cMyc_CyclinD1->Proliferation Cytokine_Measurement_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Seed Seed RAW264.7 cells (1.5e5 cells/well) Culture Culture for 48h Seed->Culture Medium_Change Replace Medium Culture->Medium_Change Treat Add C8-C1P +/- LPS Medium_Change->Treat Incubate Incubate (2h, 5h, or 24h) Treat->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform ELISA Collect->ELISA

References

Application Notes and Protocols for Transwell Migration Assay with C8-Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C8-Ceramide-1-Phosphate (C8-C1P) as a chemoattractant in Transwell migration assays. This document outlines the underlying signaling pathways, detailed experimental protocols, and representative data to facilitate the successful implementation of this assay in your research.

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell migration and invasion.[1][2] The short-chain, cell-permeable analog, C8-C1P, is a potent tool for studying these processes.[3] It has been demonstrated that exogenously added C1P stimulates the migration of various cell types, including macrophages and cancer cells.[4][5][6] This effect is mediated through a putative G protein-coupled receptor, initiating downstream signaling cascades that are critical for cell motility.[5][7]

Data Presentation

The following tables summarize quantitative data from representative Transwell migration assays using C8-C1P. These tables are intended to provide a reference for expected outcomes and to aid in experimental design.

Table 1: Effect of C8-Ceramide-1-Phosphate on the Migration of Various Cell Types

Cell TypeC8-C1P Concentration (µM)Incubation Time (hours)Fold Increase in Migration (vs. Control)Reference
Retina Müller Glial Cells10Not SpecifiedSignificant increase[8]
RAW 264.7 MacrophagesNot Specified4Significant increase[9]
Human Pancreatic Cancer Cells (PANC-1)Not SpecifiedNot SpecifiedSignificant increase[6]
Human Pancreatic Cancer Cells (MIA PaCa-2)Not SpecifiedNot SpecifiedSignificant increase[6]
Multipotent Stromal Cells (MSCs)503Significant increase[10]
Endothelial Progenitor Cells (EPCs)503Significant increase[10]

Table 2: Inhibition of C8-C1P-Induced Cell Migration by Signaling Pathway Inhibitors

Cell TypeC8-C1P Concentration (µM)InhibitorTarget Pathway% Inhibition of MigrationReference
Retina Müller Glial Cells10LY294002PI3KAlmost complete[8]
Retina Müller Glial Cells10U0126ERK1/2 (MEK)Diminished[8]
Retina Müller Glial Cells10SB203580p38 MAPKNo effect[8]
Retina Müller Glial Cells10MAFPcPLA2Markedly reduced[8]
RAW 264.7 MacrophagesNot SpecifiedNot SpecifiedPI3K/PKB (Akt)Complete[4][5]
RAW 264.7 MacrophagesNot SpecifiedNot SpecifiedMEK/ERK1/2Complete[4][5]
RAW 264.7 MacrophagesNot SpecifiedNot SpecifiedNF-κBComplete[4][5]
Human Pancreatic Cancer CellsNot SpecifiedPI3K, Akt1, mTOR1 inhibitorsPI3K/Akt/mTORPotent inhibition[6]
Human Pancreatic Cancer CellsNot SpecifiedNot SpecifiedERK1/2Implicated[6]

Experimental Protocols

Protocol 1: Transwell Migration Assay

This protocol provides a detailed methodology for assessing cell migration towards a C8-C1P gradient using a Transwell system.

Materials:

  • 24-well Transwell inserts (e.g., 8 µm pore size)[10][11]

  • 24-well companion plates

  • Cell culture medium (serum-free for assay)

  • Fetal Bovine Serum (FBS)

  • C8-Ceramide-1-Phosphate (C8-C1P)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 70% ethanol, 4% paraformaldehyde)[12][13]

  • Staining solution (e.g., 0.2% Crystal Violet, DAPI)[12][13]

  • Cotton swabs

  • Inverted microscope or plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to sub-confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay to increase their sensitivity to chemoattractants.[14]

    • On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium containing 0.5% BSA.[10]

    • Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Prepare the chemoattractant solution by dissolving C8-C1P in serum-free medium containing 0.1% fatty acid-free BSA. A typical concentration range to test is 1-50 µM.[8][10]

    • Add 600 µL of the chemoattractant solution to the lower chamber of the 24-well plate. For the negative control, add serum-free medium with 0.1% BSA only.

    • Carefully place the Transwell insert into the well, avoiding air bubbles.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[12]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 3-24 hours. The optimal incubation time will vary depending on the cell type and should be determined empirically.[9][10]

  • Quantification of Migration:

    • Following incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[14]

    • For adherent cells:

      • Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution (e.g., 70% ethanol) for 10-15 minutes.[12][13]

      • Stain the fixed cells with a staining solution (e.g., 0.2% Crystal Violet) for 5-10 minutes.[13]

      • Gently wash the inserts with water to remove excess stain.

      • Allow the inserts to air dry.

      • Visualize and count the migrated cells in several random fields of view using an inverted microscope. Alternatively, the dye can be eluted (e.g., with 10% acetic acid) and the absorbance measured with a plate reader.[14]

    • For non-adherent cells:

      • The migrated cells will be in the lower chamber. Collect the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.[12]

Signaling Pathways and Visualizations

C8-C1P-induced cell migration is initiated by the binding of extracellular C1P to a putative G protein-coupled receptor (GPCR), which is coupled to a Gi protein.[5][6] This interaction triggers several downstream signaling cascades that converge to regulate the cytoskeletal rearrangements necessary for cell motility. The primary pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4][5][8] Additionally, the transcription factor NF-κB has been shown to be a crucial component in this process.[4][5]

C1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C8_C1P C8-Ceramide-1-Phosphate C1P_Receptor C1P Receptor (GPCR) C8_C1P->C1P_Receptor Gi_protein Gi Protein C1P_Receptor->Gi_protein PI3K PI3K Gi_protein->PI3K MEK MEK Gi_protein->MEK cPLA2 cPLA2 Gi_protein->cPLA2 NFkB NF-κB Gi_protein->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration mTOR->Migration ERK ERK1/2 MEK->ERK ERK->Migration cPLA2->Migration NFkB->Migration

Caption: C8-C1P Signaling Pathway in Cell Migration.

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serum_starve 1. Serum Starve Cells prepare_cells 2. Prepare Cell Suspension serum_starve->prepare_cells add_cells 5. Add Cells to Upper Chamber prepare_cells->add_cells prepare_chemoattractant 3. Prepare C8-C1P Solution add_chemoattractant 4. Add C8-C1P to Lower Chamber prepare_chemoattractant->add_chemoattractant add_chemoattractant->add_cells incubate 6. Incubate add_cells->incubate remove_non_migrated 7. Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain 8. Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify 9. Quantify Migration fix_stain->quantify

Caption: Transwell Migration Assay Workflow.

References

Application Notes: Measuring the Effects of C-8 Ceramide-1-Phosphate on ERK1/2 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes.[1] It is synthesized from ceramide through the action of ceramide kinase (CerK).[2][3] C1P has been identified as a key regulator of cell proliferation and survival, acting as a mitogenic agent in cell types such as fibroblasts and macrophages.[4][5] One of the major signaling cascades implicated in the mitogenic actions of C1P is the mitogen-activated protein kinase (MAPK) pathway, specifically involving the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][6] The short-chain, cell-permeable analog, C-8 Ceramide-1-Phosphate (C8C1P), is a valuable tool for studying these effects.[7]

Recent studies have confirmed that C8C1P can trigger ERK1/2 signaling pathways, which are involved in promoting cell survival and pro-reparative functions in human macrophages.[8] Therefore, measuring the phosphorylation of ERK1/2 serves as a reliable and quantifiable readout for assessing the bioactivity of C8C1P and elucidating its mechanism of action. These application notes provide a comprehensive guide for researchers to design, execute, and analyze experiments to measure the effects of C8C1P on ERK1/2 phosphorylation.

Signaling Pathway Overview

Exogenously added C1P is believed to act through a putative G-protein coupled receptor on the plasma membrane.[5][9] This interaction initiates a downstream signaling cascade that culminates in the phosphorylation and activation of ERK1/2. This pathway is a central regulator of gene expression, cell cycle progression, and survival.

C8C1P_ERK_Pathway C8C1P-Induced ERK1/2 Signaling Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space C8C1P This compound Receptor Putative C1P Receptor (GPCR) C8C1P->Receptor Binds Raf Raf Receptor->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Response Cellular Responses (Proliferation, Survival) pERK->Response Regulates

Caption: C8C1P signaling to ERK1/2 activation.

Data Presentation

Quantitative analysis is critical for determining the potency and kinetics of C8C1P-induced ERK1/2 phosphorylation. Data should be organized into tables for clarity and ease of comparison. Below are template tables for typical dose-response and time-course experiments.

Table 1: Dose-Response Effect of C8C1P on ERK1/2 Phosphorylation

C8C1P Concentration (µM)p-ERK1/2 Band Intensity (Densitometry Units)Total ERK1/2 Band Intensity (Densitometry Units)Normalized p-ERK/Total ERK RatioFold Change (vs. Control)
0 (Vehicle Control)1.0
1
5
10
25
50

Table 2: Time-Course of ERK1/2 Phosphorylation by C8C1P (at 25 µM)

Time (minutes)p-ERK1/2 Band Intensity (Densitometry Units)Total ERK1/2 Band Intensity (Densitometry Units)Normalized p-ERK/Total ERK RatioFold Change (vs. 0 min)
01.0
5
15
30
60
120

Experimental Protocols

This section provides detailed protocols for cell treatment and subsequent analysis of ERK1/2 phosphorylation via Western blotting. The primary method for detection is immunoblotting with antibodies specific to the phosphorylated (active) and total forms of ERK1/2.[10][11]

Protocol 1: Cell Culture and C8C1P Treatment

This protocol is designed for adherent cells (e.g., RAW 264.7 macrophages, HEK293 cells) cultured in 6-well plates. Adjust volumes as necessary for different plate formats.

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Serum-free culture medium

  • This compound (C8C1P) stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Serum Starvation: To minimize basal levels of ERK1/2 phosphorylation, remove the complete medium, wash the cells once with PBS, and replace with serum-free medium.[10] Incubate for 4-12 hours.

  • C8C1P Treatment:

    • For Dose-Response: Prepare serial dilutions of C8C1P in serum-free medium from your stock solution. Aspirate the starvation medium and add the C8C1P-containing medium to the respective wells. Include a vehicle-only control.

    • For Time-Course: Add C8C1P (at a fixed concentration determined from dose-response experiments) to the wells. Terminate the experiment at each designated time point by proceeding immediately to cell lysis (Protocol 2, Step 1).

  • Incubation: Incubate the cells for the desired time (e.g., 15 minutes for dose-response, or variable times for time-course).

  • Experiment Termination: After incubation, place the plates on ice and proceed immediately to the cell lysis protocol.

Protocol 2: Western Blotting for Phospho-ERK1/2 and Total ERK1/2

Materials:

  • Ice-cold PBS

  • RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 10% polyacrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibody: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK)

  • Primary Antibody: Rabbit anti-total-ERK1/2 (p44/42 MAPK)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Stripping Buffer

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody (Phospho-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Total-ERK): To normalize for protein loading, the same membrane must be probed for total ERK1/2.[10]

    • Incubate the membrane in stripping buffer (e.g., for 15-30 minutes).[10]

    • Wash thoroughly with TBST.

    • Repeat the blocking step (Step 7).

    • Incubate with anti-total-ERK1/2 antibody and repeat steps 8-10.

  • Densitometry Analysis: Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2 using image analysis software (e.g., ImageJ).[12] Calculate the ratio of phospho-ERK to total-ERK for each sample to obtain the normalized signal.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from cell preparation to final data analysis.

Caption: Workflow for analyzing C8C1P's effect on ERK phosphorylation.

References

Application of C-8 Ceramide-1-Phosphate in Angiogenesis Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of various cellular processes, including cell proliferation, survival, and inflammation.[1] The synthetic, short-chain analog, C-8 Ceramide-1-Phosphate (C8-C1P), offers a cell-permeable tool to investigate the intracellular and extracellular functions of C1P. In the field of angiogenesis, the formation of new blood vessels from pre-existing ones, C8-C1P has been identified as a pro-angiogenic factor. These application notes provide a comprehensive overview of the use of C8-C1P in angiogenesis research, including its mechanism of action, detailed experimental protocols, and quantitative data.

Mechanism of Action in Angiogenesis

C8-C1P promotes angiogenesis primarily by stimulating endothelial cell migration, survival, and tube formation. While the complete molecular mechanisms are still under investigation, key signaling pathways have been identified. C1P has been shown to trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways in various cell types.[2][3] These pathways are central to the regulation of cell proliferation, survival, and migration, all of which are critical steps in the angiogenic process. In endothelial cells, activation of these pathways by C8-C1P is thought to be a key driver of its pro-angiogenic effects.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of C8-C1P on key angiogenic processes.

Table 1: Effect of C8-C1P on Endothelial Cell Migration

Cell TypeAssayC8-C1P Concentration (µM)Observed EffectCitation
MonocytesTranswell Migration1Significant increase in cell migration compared to control.[2]
MacrophagesTranswell MigrationNot SpecifiedC1P stimulates macrophage migration.[4]

Table 2: Effect of C8-C1P on Endothelial Cell Survival

Cell TypeConditionC8-C1P Concentration (µM)Observed EffectCitation
Human Coronary Artery Endothelial Cells (HCAEC)Serum Deprivation1Attenuated apoptosis and enhanced VEGF-induced survival.[5]
Human CD14+ MonocytesSerum DeprivationNot SpecifiedPromotes anti-apoptotic activity.[2]

Table 3: Effect of C8-C1P on Endothelial Cell Proliferation

Cell TypeAssayC8-C1P Concentration (µM)Observed EffectCitation
Human Coronary Artery Endothelial Cells (HCAEC)³H-Thymidine Incorporation1Did not enhance VEGF-induced proliferation.[5]
Murine Bone Marrow-Derived MacrophagesDNA Synthesis and Cell DivisionNot SpecifiedStimulates proliferation.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the application of C8-C1P in angiogenesis studies are provided below.

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

Materials:

  • Basement Membrane Extract (BME), such as Matrigel®

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial Cell Growth Medium

  • Serum-free basal medium

  • This compound (C8-C1P)

  • 24-well tissue culture plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Preparation of BME Plates:

    • Thaw BME on ice overnight at 4°C.

    • Pipette 250 µL of cold BME into each well of a pre-chilled 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation:

    • Culture HUVECs to 70-90% confluency.

    • Harvest cells using a gentle dissociation reagent and resuspend in serum-free basal medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10⁵ cells/mL.

  • Treatment and Seeding:

    • Prepare different concentrations of C8-C1P in the cell suspension. A vehicle control (e.g., DMSO or the solvent used to dissolve C8-C1P) should be included.

    • Gently add 150 µL of the cell suspension to each BME-coated well.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

    • Monitor tube formation periodically using an inverted microscope.

  • Quantification:

    • Capture images of the tube-like structures.

    • Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.

Protocol 2: Endothelial Cell Transwell Migration Assay

This assay measures the chemotactic response of endothelial cells towards a gradient of C8-C1P.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • HUVECs or other endothelial cells

  • Endothelial Cell Growth Medium

  • Serum-free basal medium with 0.1% BSA

  • This compound (C8-C1P)

  • 24-well tissue culture plates

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Light microscope

Procedure:

  • Cell Preparation:

    • Culture HUVECs to 70-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free basal medium with 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free basal medium with 0.1% BSA containing different concentrations of C8-C1P or a vehicle control.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.

  • Analysis:

    • After incubation, remove the inserts from the wells.

    • Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Quantification:

    • Count the number of migrated cells in several random fields of view under a light microscope.

    • Calculate the average number of migrated cells per field for each condition.

Protocol 3: In Vivo Matrigel Plug Assay

This assay evaluates the angiogenic potential of C8-C1P in a living organism.

Materials:

  • Growth factor-reduced Matrigel®

  • This compound (C8-C1P)

  • Anesthetic agent

  • Syringes and needles

  • Mice (e.g., C57BL/6)

  • Surgical tools for plug excision

  • Formalin or other fixative

  • Paraffin and sectioning equipment

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Preparation of Matrigel Mixture:

    • Thaw growth factor-reduced Matrigel on ice.

    • On ice, mix Matrigel with C8-C1P at the desired concentration. A vehicle control should be prepared in a separate mixture.

  • Injection:

    • Anesthetize the mice according to approved animal protocols.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a cold syringe.

  • Incubation:

    • Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for a period of 7-14 days.

  • Plug Excision and Analysis:

    • Euthanize the mice and surgically excise the Matrigel plugs.

    • Fix the plugs in formalin overnight.

    • Process the plugs for paraffin embedding and sectioning.

  • Immunohistochemistry:

    • Stain the sections with an endothelial cell-specific marker, such as anti-CD31, to visualize the blood vessels.

    • Counterstain with hematoxylin.

  • Quantification:

    • Quantify the extent of angiogenesis by measuring the microvessel density (number of vessels per unit area) or by quantifying the hemoglobin content of the plugs.

Visualization of Signaling Pathways and Workflows

To further elucidate the role of C8-C1P in angiogenesis, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

C8_C1P_Signaling_Pathway C8_C1P This compound GPCR GPCR (Putative) C8_C1P->GPCR PI3K PI3K GPCR->PI3K ERK ERK GPCR->ERK Akt Akt PI3K->Akt Cell_Survival Endothelial Cell Survival Akt->Cell_Survival Cell_Migration Endothelial Cell Migration ERK->Cell_Migration Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Tube_Formation Tube Formation Cell_Migration->Tube_Formation Tube_Formation->Angiogenesis

Caption: C8-C1P Signaling Pathway in Angiogenesis.

Tube_Formation_Workflow cluster_prep Preparation cluster_cells Cell Culture cluster_assay Assay Thaw_BME Thaw BME on Ice Coat_Plate Coat 24-well Plate with BME Thaw_BME->Coat_Plate Solidify_BME Incubate at 37°C to Solidify Coat_Plate->Solidify_BME Seed_Cells Seed Cells onto Solidified BME Culture_HUVEC Culture HUVECs Harvest_Cells Harvest and Resuspend Cells Culture_HUVEC->Harvest_Cells Treat_Cells Treat Cells with C8-C1P Harvest_Cells->Treat_Cells Treat_Cells->Seed_Cells Incubate_Assay Incubate for 4-18 hours Seed_Cells->Incubate_Assay Image_Tubes Image Tube Formation Incubate_Assay->Image_Tubes Quantify Quantify Tube Length and Branch Points Image_Tubes->Quantify

Caption: In Vitro Tube Formation Assay Workflow.

Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Media Prepare Media with C8-C1P (Lower Chamber) Add_Cells_and_Media Add Media and Cells Prepare_Media->Add_Cells_and_Media Prepare_Cells Prepare Cell Suspension (Upper Chamber) Prepare_Cells->Add_Cells_and_Media Assemble_Transwell Assemble Transwell Assemble_Transwell->Add_Cells_and_Media Incubate_Assay Incubate for 4-6 hours Add_Cells_and_Media->Incubate_Assay Remove_Non_Migrated Remove Non-Migrated Cells Incubate_Assay->Remove_Non_Migrated Fix_and_Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_and_Stain Count_Cells Count Migrated Cells Fix_and_Stain->Count_Cells

Caption: Transwell Migration Assay Workflow.

Conclusion

This compound is a valuable tool for studying the complex process of angiogenesis. Its ability to promote endothelial cell migration and survival through the activation of key signaling pathways makes it a significant molecule of interest for both basic research and potential therapeutic applications. The provided protocols and data serve as a detailed guide for researchers and drug development professionals to effectively utilize C8-C1P in their angiogenesis studies. Further investigation into the specific receptors and downstream effectors of C8-C1P will continue to enhance our understanding of its role in vascular biology.

References

Application Notes and Protocols for C-8 Ceramide-1-Phosphate in Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-8 Ceramide-1-phosphate (C8-C1P) is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, ceramide-1-phosphate (C1P). As a key signaling molecule, C1P is involved in a multitude of cellular processes, often exhibiting effects that are antagonistic to those of ceramide. While ceramide is widely recognized for its role in promoting apoptosis and cell cycle arrest, C1P has emerged as a critical regulator of cell proliferation, survival, migration, and inflammation.[1][2] The short-chain (C8) acyl group enhances its solubility and cell permeability, making it a valuable tool for investigating the intracellular and extracellular functions of C1P.

These application notes provide detailed protocols for the preparation and use of C8-C1P in cell culture experiments, summarize effective concentrations, and delineate the key signaling pathways it modulates.

Data Presentation

The effective concentration of C8-C1P can vary significantly depending on the cell type and the biological endpoint being investigated. The following table summarizes quantitative data from various studies to guide experimental design.

Cell TypeConcentration RangeIncubation TimeBiological Response
Human CD14+ Monocytes1-20 µM24-48 hoursDecreased expression of CD80 and CD44 in LPS-challenged monocytes.[3]
Human CD14+ Monocytes20 µM24 hoursReduced serum deprivation-induced apoptosis.[3]
Human CD14+ Monocytes1 µMNot SpecifiedIncreased cell migration through a transwell membrane.[3]
Murine Bone Marrow-Derived MacrophagesNot SpecifiedNot SpecifiedStimulation of DNA synthesis and cell division.[4]
Rat-1 FibroblastsNot SpecifiedNot SpecifiedPotent stimulation of DNA synthesis and cell division.[5]
J774 MacrophagesNot SpecifiedNot SpecifiedInhibition of TNFα production at low LPS concentrations (1 ng/mL).[3]

Experimental Protocols

Protocol 1: Preparation of C8-C1P Stock Solution using Sonication

This protocol is suitable for preparing a dispersion of C8-C1P in an aqueous solution.

Materials:

  • This compound (powder)

  • Ultrapure water or Phosphate Buffered Saline (PBS), sterile

  • Probe sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of C8-C1P powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the required volume of ultrapure water or PBS to achieve the desired stock concentration.

  • Place the tube on ice to prevent overheating during sonication.

  • Sonicate the suspension using a probe sonicator with short bursts until a clear dispersion is observed.[3]

  • Sterile-filter the solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution and store at -20°C for long-term storage. For aqueous solutions, it is recommended not to store for more than one day.[6]

Protocol 2: Preparation of C8-C1P Stock Solution using NaOH for Enhanced Solubility

This protocol is recommended for achieving a higher concentration of C8-C1P in an aqueous buffer.

Materials:

  • This compound (powder)

  • 10 mM NaOH, sterile

  • Phosphate Buffered Saline (PBS), pH 7.2, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of C8-C1P powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • First, dissolve the C8-C1P in a small volume of 10 mM NaOH to achieve a high concentration (approximately 12 mg/mL).[6] Ensure the pH is greater than 7.5 for maximal solubility.[6]

  • Gently vortex to mix.

  • Dilute the solution with sterile PBS (pH 7.2) to the desired final stock concentration.[6]

  • Aliquot the stock solution and store at -20°C. It is advised to use the aqueous solution within one day.[6]

Protocol 3: Cell Treatment with C8-C1P

Materials:

  • Prepared C8-C1P stock solution

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • Vehicle control (e.g., sonicated ultrapure water or the same dilution of NaOH/PBS used for the stock solution)[3]

Procedure:

  • Culture cells to the desired confluency.

  • The day before the experiment, you may want to replace the medium with a serum-free or low-serum medium, depending on the experimental design.

  • On the day of the experiment, thaw the C8-C1P stock solution and the vehicle control.

  • Dilute the C8-C1P stock solution and the vehicle control to the desired final concentrations in fresh, pre-warmed cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of C8-C1P or the vehicle control.

  • Incubate the cells for the desired period (e.g., 15 minutes for short-term signaling studies, or 24-48 hours for proliferation or apoptosis assays).[3]

  • Proceed with downstream analysis (e.g., Western blotting, flow cytometry, migration assay).

Visualization of Signaling Pathways and Workflows

Below are diagrams illustrating the key signaling pathways modulated by C8-C1P and a typical experimental workflow.

C8_C1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling C8-C1P_ext Exogenous C8-C1P GPCR Putative Gi-coupled Receptor C8-C1P_ext->GPCR binds PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK JNK JNK GPCR->JNK Cell_Migration Cell Migration GPCR->Cell_Migration Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival Cell_Proliferation Cell Proliferation (DNA Synthesis) ERK->Cell_Proliferation JNK->Cell_Proliferation Inflammation Inflammatory Response NFkB->Inflammation

Caption: C8-C1P Signaling Pathways.

Experimental_Workflow Start Start Prepare_Stock Prepare C8-C1P Stock Solution (Protocol 1 or 2) Start->Prepare_Stock Culture_Cells Culture Cells to Desired Confluency Start->Culture_Cells Prepare_Treatment Prepare Treatment Media (C8-C1P and Vehicle Control) Prepare_Stock->Prepare_Treatment Culture_Cells->Prepare_Treatment Treat_Cells Treat Cells (Protocol 3) Prepare_Treatment->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Downstream_Analysis Downstream Analysis (e.g., WB, FACS, etc.) Incubate->Downstream_Analysis End End Downstream_Analysis->End

Caption: C8-C1P Experimental Workflow.

Concluding Remarks

C8-Ceramide-1-phosphate is a versatile tool for elucidating the complex roles of C1P in cellular signaling. Proper preparation and handling of this lipid are crucial for obtaining reliable and reproducible results. The protocols and data provided herein serve as a comprehensive guide for researchers initiating studies with C8-C1P. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental setup.

References

Application Notes and Protocols for Assessing C-8 Ceramide-1-Phosphate Induced Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-8 Ceramide-1-Phosphate (C8-C1P) is a synthetic, cell-permeable analog of the bioactive sphingolipid, Ceramide-1-Phosphate (C1P). Endogenous C1P is involved in a variety of cellular processes, including proliferation, inflammation, and cell survival. C8-C1P provides a valuable tool for researchers to investigate the downstream effects of C1P signaling. These application notes provide detailed protocols for assessing the impact of C8-C1P on gene expression in macrophages, a key cell type in the immune response. The provided methodologies and data will be valuable for researchers in immunology, drug discovery, and molecular biology.

Data Presentation

Recent studies have demonstrated that C8-C1P can modulate gene expression in human monocytes and macrophages, promoting a shift towards an anti-inflammatory and pro-angiogenic phenotype. The following table summarizes the observed changes in the expression of key genes following treatment with C8-C1P.

GeneCell TypeTreatment ConditionsChange in ExpressionFunction
CD80 Human Monocytes1-20 µM C8-C1P for 24-48h (with LPS challenge)DecreaseCo-stimulatory molecule for T-cell activation (pro-inflammatory)
CD44 Human Monocytes1-20 µM C8-C1P for 24h (with LPS challenge)DecreaseCell surface adhesion receptor involved in inflammation
HLA-DR Human Monocytes1-20 µM C8-C1P for 48h (with LPS challenge)DecreaseMajor histocompatibility complex, class II, DR (antigen presentation)
IL-6 Human MonocytesC8-C1P (concentration-dependent)DecreasePro-inflammatory cytokine
BCL-2 Human Monocytes20 µM C8-C1P for 24-48hIncreaseAnti-apoptotic protein
VEGFA Monocyte-Derived Macrophages (MDMs)1 µM and 20 µM C8-C1PIncreasePro-angiogenic factor
FGF2 Monocyte-Derived Macrophages (MDMs)1 µM and 20 µM C8-C1PIncreasePro-angiogenic factor
MMP9 Monocyte-Derived Macrophages (MDMs)1 µM and 20 µM C8-C1PIncreaseMatrix metallopeptidase 9 (tissue remodeling, angiogenesis)
IRF1 Monocyte-Derived Macrophages (MDMs)1 µM and 20 µM C8-C1PDecreaseInterferon regulatory factor 1 (pro-inflammatory transcription factor)

Experimental Protocols

Herein, we provide detailed protocols for the treatment of macrophages with C8-C1P and subsequent analysis of gene expression changes via quantitative PCR (qPCR).

Protocol 1: Treatment of Human Monocyte-Derived Macrophages (MDMs) with C8-C1P

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS

  • MACS CD14 MicroBeads

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF

  • This compound (C8-C1P)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Isolation of Monocytes: Isolate PBMCs from healthy donor blood by density gradient centrifugation using Ficoll-Paque PLUS. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions.

  • Differentiation of Macrophages: Seed the purified monocytes in 6-well plates at a density of 1 x 10^6 cells/well in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF. Differentiate the monocytes into macrophages for 7 days, with a half-media change on day 3.

  • C8-C1P Treatment: On day 7, replace the medium with fresh RPMI-1640 containing 10% FBS. Prepare stock solutions of C8-C1P in sterile water by sonication. Treat the macrophages with C8-C1P at final concentrations of 1 µM and 20 µM. A vehicle control (sterile water) should be included.

  • LPS Challenge (Optional): To investigate the anti-inflammatory effects of C8-C1P, cells can be co-treated with Lipopolysaccharide (LPS) at a final concentration of 10 ng/mL.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction (e.g., TRIzol).

Protocol 2: RNA Extraction and Quantitative PCR (qPCR)

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • Nuclease-free water

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green PCR Master Mix

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the lysed macrophages using TRIzol reagent or a commercial RNA extraction kit, following the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green PCR Master Mix, forward and reverse primers for the gene of interest, and cDNA template.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • A melt curve analysis should be performed at the end of the amplification to verify the specificity of the PCR product.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method. The results can be expressed as fold change relative to the vehicle-treated control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by C8-C1P and the experimental workflow for assessing its impact on gene expression.

C8_C1P_Signaling_Pathway cluster_nucleus Nucleus C8_C1P C8-Ceramide-1-Phosphate Receptor Putative Receptor C8_C1P->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt IKK IKK Akt->IKK Activates Anti_inflammatory Anti-inflammatory & Pro-angiogenic Gene Expression (e.g., BCL-2, VEGFA) Akt->Anti_inflammatory Promotes IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activation by IκB degradation IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Nucleus Nucleus Pro_inflammatory Pro-inflammatory Gene Expression (e.g., IL-6, IRF1) NFkB_nuc->Pro_inflammatory AP1_nuc->Pro_inflammatory

Caption: C8-C1P Signaling Pathway.

Experimental_Workflow Start Isolate Human CD14+ Monocytes Differentiate Differentiate into Macrophages (7 days) Start->Differentiate Treat Treat with C8-C1P (1-20 µM) for 24-48h Differentiate->Treat Lyse Lyse Cells & Extract Total RNA Treat->Lyse cDNA Reverse Transcription (cDNA Synthesis) Lyse->cDNA qPCR Quantitative PCR (qPCR) (SYBR Green) cDNA->qPCR Analyze Data Analysis (2^-ΔΔCt Method) qPCR->Analyze Result Determine Fold Change in Gene Expression Analyze->Result

Caption: Experimental Workflow.

Application Note: Flow Cytometry Analysis of Cellular Responses to C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes. Unlike its precursor, ceramide, which is often associated with apoptosis and cell growth arrest, C1P has been demonstrated to be mitogenic and anti-apoptotic in several cell types.[1][2][3][4] It is synthesized from ceramide by the action of ceramide kinase (CerK).[2][3] C1P is involved in regulating cell proliferation, survival, migration, and inflammation.[1][4][5][6] Its signaling pathways are complex and can involve both intracellular and extracellular actions. Intracellularly, C1P can influence pathways such as the mitogen-activated protein kinases (MAPKs) ERK1-2 and JNK, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.[7] It has also been shown to inhibit acid sphingomyelinase, an enzyme that generates pro-apoptotic ceramide.[6] Evidence also suggests that C1P can act as an extracellular ligand for a putative G protein-coupled receptor, stimulating cell migration.[2][3]

This application note provides detailed protocols for analyzing the effects of a cell-permeable analog, C-8 Ceramide-1-Phosphate (C8-C1P), on cell apoptosis and cell cycle distribution using flow cytometry. These techniques are fundamental for researchers in cell biology, cancer research, and drug development to elucidate the functional roles of C1P and its analogs.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from flow cytometry experiments.

Table 1: Apoptosis Analysis of Cells Treated with C8-Ceramide-1-Phosphate

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
C8-C1P1
C8-C1P5
C8-C1P10
Positive Control-

Table 2: Cell Cycle Analysis of Cells Treated with C8-Ceramide-1-Phosphate

Treatment GroupConcentration (µM)% Sub-G1 Phase% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0
C8-C1P1
C8-C1P5
C8-C1P10
Positive Control-

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps to quantify apoptosis in cells treated with C8-C1P using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.[8][9][10]

Materials:

  • C8-Ceramide-1-Phosphate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate or T25 flask at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Treatment: Treat the cells with varying concentrations of C8-C1P (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis if available.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Live cells: Annexin V- and PI-

  • Early apoptotic cells: Annexin V+ and PI-

  • Late apoptotic/necrotic cells: Annexin V+ and PI+

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in C8-C1P treated cells by staining the cellular DNA with Propidium Iodide.[11][12][13]

Materials:

  • C8-Ceramide-1-Phosphate

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Cell culture medium

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest both floating and adherent cells as described in step 3 of Protocol 1.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by drop-wise addition while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Gate on single cells to exclude doublets and aggregates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Sub-G1 peak: Represents apoptotic cells with fragmented DNA.

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content.

Mandatory Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cell_seeding Seed Cells treatment Treat with C8-C1P (Vehicle, 1, 5, 10 µM) cell_seeding->treatment harvest_apoptosis Harvest Cells treatment->harvest_apoptosis harvest_cellcycle Harvest Cells treatment->harvest_cellcycle stain_apoptosis Stain with Annexin V-FITC & PI harvest_apoptosis->stain_apoptosis flow_apoptosis Flow Cytometry Analysis stain_apoptosis->flow_apoptosis fixation Fix with 70% Ethanol harvest_cellcycle->fixation stain_cellcycle Stain with PI/RNase A fixation->stain_cellcycle flow_cellcycle Flow Cytometry Analysis stain_cellcycle->flow_cellcycle

Caption: Experimental workflow for analyzing the effects of C8-C1P on apoptosis and cell cycle.

c1p_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C8C1P_ext C8-Ceramide-1-Phosphate GPCR Putative GPCR C8C1P_ext->GPCR aSMase Acid Sphingomyelinase C8C1P_ext->aSMase Inhibits PI3K PI3K GPCR->PI3K Activates MAPK MAPK (ERK1/2, JNK) GPCR->MAPK Activates Akt Akt/mTOR PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival MAPK->Proliferation Ceramide Ceramide aSMase->Ceramide Produces Apoptosis Apoptosis aSMase->Apoptosis Ceramide->Apoptosis

Caption: Simplified signaling pathways of this compound.

References

Application Notes and Protocols: C-8 Ceramide-1-Phosphate in Tissue Repair Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of C-8 Ceramide-1-Phosphate (C8-C1P), a synthetic, cell-permeable analog of Ceramide-1-Phosphate (C1P), in the investigation of tissue repair and regeneration. The following sections detail the role of C8-C1P in key cellular processes, present quantitative data from relevant studies, and provide detailed protocols for in vitro assays to assess its therapeutic potential.

Introduction to this compound in Tissue Repair

Ceramide-1-Phosphate (C1P) is a naturally occurring bioactive sphingolipid that has emerged as a critical signaling molecule in the intricate process of tissue repair.[1] Released from damaged cells, C1P acts as a potent chemoattractant, recruiting stem cells, progenitor cells, and immune cells to the site of injury, thereby initiating and orchestrating the healing cascade.[2][3] C8-C1P, as a synthetic analog, offers researchers a stable and cell-permeable tool to dissect the molecular mechanisms governed by C1P and to explore its therapeutic applications in promoting wound healing and tissue regeneration.

Key Applications of C8-C1P in Tissue Repair Research

  • Modulation of Macrophage Polarization: C8-C1P has been shown to influence macrophage polarization, a critical determinant of the inflammatory environment and subsequent tissue remodeling. It promotes a shift from a pro-inflammatory M1 phenotype to a pro-reparative and pro-angiogenic M2 phenotype.[2][4]

  • Promotion of Angiogenesis: C8-C1P indirectly stimulates angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. It achieves this by inducing macrophages to secrete pro-angiogenic factors.[4][5]

  • Chemoattraction of Reparative Cells: C8-C1P acts as a chemoattractant for monocytes and macrophages, key players in the inflammatory and proliferative phases of wound healing.[6]

  • Investigation of Cellular Signaling Pathways: C8-C1P is a valuable tool for studying the signaling cascades that regulate tissue repair, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of C8-C1P on key cellular processes involved in tissue repair, as reported in scientific literature.

Table 1: Effect of C8-C1P on Macrophage Phenotype

Cell TypeTreatmentConcentrationMarkerChangeReference
Human CD14+ MonocytesC8-C1P + LPS1-20 µMCD80Decrease[2]
Human CD14+ MonocytesC8-C1P + LPS1-20 µMCD44Decrease[2]
Human CD14+ MonocytesC8-C1P + LPS1-20 µMHLA-DRDecrease[2]
Human Monocyte-Derived Macrophages (MDMs)C8-C1P1 µMCD206Increase[2]
Human Monocyte-Derived Macrophages (MDMs)C8-C1P1 µMCD163Increase[2]
Human Monocyte-Derived Macrophages (MDMs)C8-C1P1 µMCD64Decrease[2]

Table 2: Pro-Angiogenic Effects of Macrophages Conditioned with C8-C1P

AssayCell TypeTreatmentConcentrationOutcomeChangeReference
Endothelial Tube FormationHuman Endothelial Colony-Forming Cells (ECFCs)Supernatant from C8-C1P-treated MDMs20 µMIncreased Branch PointsSignificant Increase[4]

Table 3: Effect of C8-C1P on Gene Expression in Macrophages

Cell TypeTreatmentConcentrationGeneChangeReference
Human Monocyte-Derived Macrophages (MDMs)C8-C1P1-20 µMAnti-inflammatory genesUpregulation[2]
Human Monocyte-Derived Macrophages (MDMs)C8-C1P1-20 µMPro-angiogenic genesUpregulation[2]

Experimental Protocols

Here, we provide detailed protocols for key in vitro experiments to assess the bioactivity of C8-C1P in the context of tissue repair.

Protocol 1: Macrophage Polarization Assay

This protocol details the methodology to assess the effect of C8-C1P on the polarization of human monocyte-derived macrophages (MDMs).

1. Materials:

  • Human CD14+ Monocytes

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (C8-C1P)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization (optional control)

  • Interleukin-4 (IL-4) for M2 polarization (optional control)

  • Fluorescently conjugated antibodies against macrophage surface markers (e.g., CD80 for M1, CD206 for M2)

  • Flow cytometer

2. Procedure:

  • Differentiation of Monocytes into Macrophages:

    • Culture human CD14+ monocytes in RPMI-1640 medium supplemented with M-CSF (50 ng/mL) for 6-7 days to differentiate them into macrophages (M0).

  • C8-C1P Treatment:

    • Plate the differentiated macrophages in 6-well plates.

    • Treat the cells with varying concentrations of C8-C1P (e.g., 1 µM, 10 µM, 20 µM) for 24-48 hours. Include an untreated control group.

    • For positive controls, treat separate wells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization or IL-4 (20 ng/mL) for M2 polarization.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD206) surface markers.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages in each treatment group.

Diagram: Macrophage Polarization Workflow

macrophage_polarization Monocytes Human CD14+ Monocytes MCSF M-CSF (50 ng/mL) 6-7 days Monocytes->MCSF Differentiation M0 Differentiated Macrophages (M0) MCSF->M0 C8C1P C8-C1P (1-20 µM, 24-48h) M0->C8C1P Treatment M_phenotype Analysis of M1/M2 Phenotype (Flow Cytometry) C8C1P->M_phenotype

Caption: Workflow for assessing C8-C1P's effect on macrophage polarization.

Protocol 2: Endothelial Cell Tube Formation Assay

This protocol is designed to evaluate the pro-angiogenic potential of C8-C1P-conditioned macrophages.

1. Materials:

  • Human Endothelial Colony-Forming Cells (ECFCs) or Human Umbilical Vein Endothelial Cells (HUVECs)

  • Basement membrane extract (e.g., Matrigel)

  • Serum-free endothelial cell growth medium

  • Conditioned medium from C8-C1P-treated macrophages (from Protocol 1)

  • Calcein AM (for visualization)

  • Fluorescence microscope

2. Procedure:

  • Preparation of Conditioned Medium:

    • Collect the supernatant from the C8-C1P-treated and control macrophage cultures (from Protocol 1). Centrifuge to remove cell debris and store at -80°C until use.

  • Tube Formation Assay:

    • Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

    • Seed endothelial cells (e.g., ECFCs) onto the gel.

    • Replace the seeding medium with the conditioned medium from the macrophage cultures.

    • Incubate for 6-18 hours to allow for tube formation.

  • Visualization and Quantification:

    • Stain the cells with Calcein AM.

    • Visualize the tube network using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Diagram: Endothelial Tube Formation Workflow

tube_formation Macrophages C8-C1P-Treated Macrophages ConditionedMedium Collect Conditioned Medium Macrophages->ConditionedMedium Incubate Incubate with Conditioned Medium (6-18h) ConditionedMedium->Incubate ECFCs Endothelial Cells (ECFCs) Matrigel Plate on Matrigel ECFCs->Matrigel Matrigel->Incubate Analysis Visualize and Quantify Tube Formation Incubate->Analysis

Caption: Workflow for the endothelial cell tube formation assay.

Protocol 3: Monocyte/Macrophage Transwell Migration Assay

This protocol outlines the procedure to determine the chemoattractant effect of C8-C1P on monocytes or macrophages.

1. Materials:

  • Transwell inserts (with 5 µm or 8 µm pore size)

  • Human Monocytes or Macrophages

  • Serum-free RPMI-1640 medium

  • This compound (C8-C1P)

  • Calcein AM or DAPI for cell staining

  • Fluorescence microscope or plate reader

2. Procedure:

  • Assay Setup:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • In the lower chamber, add serum-free medium containing different concentrations of C8-C1P (e.g., 1 µM, 10 µM) as the chemoattractant. Use serum-free medium alone as a negative control.

  • Cell Seeding:

    • Resuspend monocytes or macrophages in serum-free medium and add them to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours for monocytes or longer for macrophages, allowing the cells to migrate through the porous membrane.

  • Quantification of Migration:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., DAPI).

    • Count the number of migrated cells in several random fields of view using a fluorescence microscope. Alternatively, quantify the fluorescence of stained cells using a plate reader.

Diagram: Transwell Migration Assay Workflow

transwell_migration cluster_0 Upper Chamber cluster_1 Lower Chamber Cells Monocytes/Macrophages in Serum-Free Medium Membrane Porous Membrane (5-8 µm) Cells->Membrane Chemoattractant C8-C1P in Serum-Free Medium Incubation Incubate (2-4h) Analysis Fix, Stain, and Quantify Migrated Cells Incubation->Analysis

Caption: Workflow for the C8-C1P-induced cell migration assay.

Protocol 4: Analysis of Signaling Pathways by Western Blot

This protocol describes the analysis of key signaling proteins activated by C8-C1P.

1. Materials:

  • Macrophages or other relevant cell types

  • This compound (C8-C1P)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-NF-κB p65, NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with C8-C1P for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Lyse the cells and collect the protein extracts.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target signaling proteins.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Diagram: C8-C1P Signaling Pathway

signaling_pathway cluster_downstream Downstream Effects C8C1P C8-C1P Receptor Cell Surface Receptor C8C1P->Receptor PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Akt Akt PI3K->Akt ERK ERK MAPK_pathway->ERK NFkB NF-κB Akt->NFkB Survival Cell Survival Akt->Survival ERK->NFkB Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration GeneExpression Gene Expression (Anti-inflammatory, Pro-angiogenic) NFkB->GeneExpression

Caption: Proposed signaling pathways activated by C8-C1P in tissue repair.

References

Application Notes and Protocols for Priming Mesenchymal Stem Cells with C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mesenchymal stem cells (MSCs) are multipotent stromal cells with significant therapeutic potential in regenerative medicine and immunomodulation. The efficacy of MSC-based therapies can be enhanced through "priming," a process of pre-conditioning the cells to augment their desired functions. Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a potent priming agent for MSCs. Specifically, the synthetic short-chain analog, C-8 ceramide-1-phosphate (C8-C1P), offers advantages in terms of solubility and ease of use in experimental settings.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of C8-C1P to prime MSCs. This document details the effects of C8-C1P on MSC biology, provides structured protocols for key experiments, and visualizes the underlying signaling pathways and experimental workflows.

Effects of this compound on Mesenchymal Stem Cells

Priming MSCs with C8-C1P has been shown to modulate several key cellular functions, enhancing their therapeutic potential. The primary effects observed are a significant increase in cell migration and the activation of pro-survival signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of ceramide-1-phosphate on MSCs based on available literature. While much of the data has been generated with the naturally occurring C18-C1P, the observed effects on migration and signaling are expected to be similar for C8-C1P, though optimal concentrations may vary.

Table 1: Effect of Ceramide-1-Phosphate on MSC Migration

ParameterCell TypeC1P ConcentrationFold Increase in MigrationReference
ChemotaxisMurine Bone Marrow MSCs50 µM (C18-C1P)Not explicitly quantified, but shown to be a potent chemoattractant[1]
ChemotaxisHuman Bone Marrow MSCs100 µM & 200 µM (C1P)Significant increase compared to non-primed MSCs
Glial Cell MigrationRat Müller Glial Cells10 µM (C8-C1P)Stimulation of migration observed

Table 2: Effect of Ceramide-1-Phosphate on MSC Proliferation and Gene Expression

ParameterCell TypeC1P ConcentrationObservationReference
ProliferationMurine Bone Marrow MSCs0.1 µM & 1 µM (C18-C1P)No significant effect on proliferation[1]
Gene Expression (SDF-1)Murine Bone Marrow MSCsNot specifiedIncreased mRNA and protein expression[1]
Gene Expression (Cox-2)Murine Bone Marrow MSCsNot specifiedIncreased mRNA and protein expression[1]
Gene Expression (MMP-2)Murine Bone Marrow MSCsNot specifiedIncreased mRNA expression[1]
Gene Expression (MMP-9)Murine Bone Marrow MSCsNot specifiedIncreased mRNA expression[1]

Signaling Pathways Activated by this compound

C8-C1P exerts its effects on MSCs by activating specific intracellular signaling cascades. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. These pathways are crucial regulators of cell migration, survival, and proliferation.

C8_C1P_Signaling_Pathway C8_C1P This compound GPCR G-Protein Coupled Receptor (GPCR) C8_C1P->GPCR PI3K PI3K GPCR->PI3K MAPK_pathway MAPK Pathway (ERK1/2) GPCR->MAPK_pathway AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration MAPK_pathway->Migration

C8-C1P Signaling Pathway in MSCs.

Experimental Protocols

This section provides detailed protocols for priming MSCs with C8-C1P and for assessing the functional consequences of this priming.

Protocol 1: Priming of Mesenchymal Stem Cells with this compound

This protocol describes the general procedure for priming MSCs with C8-C1P prior to downstream applications or functional assays.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Complete MSC culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (C8-C1P) stock solution (e.g., 10 mM in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture MSCs in T-75 flasks until they reach 70-80% confluency.

  • Harvesting: Wash the cells with PBS and detach them using a suitable cell dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Counting: Neutralize the dissociation reagent with complete culture medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.

  • Plating for Priming: Seed the MSCs in the desired culture vessel (e.g., 6-well plate) at a density appropriate for your downstream experiment. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • C8-C1P Preparation: Prepare the C8-C1P working solution by diluting the stock solution in serum-free or low-serum MSC culture medium to the desired final concentration (e.g., 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific MSC line and experimental endpoint.

  • Priming: Remove the culture medium from the adherent MSCs and wash once with PBS. Add the C8-C1P-containing medium to the cells.

  • Incubation: Incubate the cells for the desired priming duration (e.g., 24 hours) at 37°C, 5% CO2. The optimal incubation time should be determined empirically.

  • Post-Priming: After the incubation period, the C8-C1P-containing medium can be removed, and the primed MSCs can be washed with PBS before proceeding to the next experimental step.

MSC_Priming_Workflow Start Start: MSC Culture (70-80% confluency) Harvest Harvest and Count MSCs Start->Harvest Seed Seed MSCs in Culture Plate Harvest->Seed Adhere Allow Adherence Overnight Seed->Adhere Prepare_C8C1P Prepare C8-C1P Working Solution Adhere->Prepare_C8C1P Prime Prime MSCs with C8-C1P Prepare_C8C1P->Prime Incubate Incubate for 24 hours Prime->Incubate Downstream Proceed to Downstream Assays Incubate->Downstream

Experimental workflow for priming MSCs with C8-C1P.
Protocol 2: Transwell Migration Assay for C8-C1P-Primed MSCs

This protocol is designed to assess the chemotactic response of MSCs to a chemoattractant after priming with C8-C1P.

Materials:

  • C8-C1P-primed MSCs (from Protocol 1)

  • Non-primed control MSCs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free MSC culture medium

  • Chemoattractant (e.g., SDF-1, PDGF, or serum)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader or fluorescence microscope

  • Cotton swabs

Procedure:

  • Cell Preparation: After priming with C8-C1P (or mock treatment for control), harvest the MSCs and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Labeling (Optional but Recommended): Incubate the cells with Calcein-AM (or another suitable dye) according to the manufacturer's instructions to fluorescently label the cells. Wash the cells to remove excess dye.

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Add 600 µL of serum-free medium without the chemoattractant to control wells.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-24 hours. The optimal incubation time will depend on the chemoattractant and cell type.

  • Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.

  • Quantification:

    • Fluorescence Plate Reader: If cells are fluorescently labeled, place the plate in a fluorescence plate reader and measure the fluorescence from the bottom of the wells.

    • Microscopy: Alternatively, fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI or Crystal Violet) and count the number of cells in several random fields of view using a microscope.

  • Data Analysis: Calculate the fold increase in migration of C8-C1P-primed MSCs compared to non-primed controls towards the chemoattractant.

Conclusion

Priming mesenchymal stem cells with this compound is a promising strategy to enhance their migratory capacity, a critical attribute for their therapeutic efficacy in vivo. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of C8-C1P in their specific applications. Further investigation into the optimal priming conditions and the full spectrum of functional changes induced by C8-C1P will continue to advance the field of MSC-based therapies.

References

Troubleshooting & Optimization

C-8 Ceramide-1-Phosphate Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C-8 Ceramide-1-Phosphate (C8-C1P). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing C8-C1P in their experiments by providing detailed troubleshooting guides and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound?

A1: this compound is supplied as a neat solid and has limited solubility in aqueous solutions directly. For optimal results, we recommend a two-step procedure for aqueous buffers:

  • First, dissolve the C8-C1P solid in 10 mM NaOH to a concentration of >12 mg/mL. The pH should be greater than 7.5.[1][2]

  • Then, dilute this stock solution with a physiological buffer like PBS (pH 7.2) to achieve the final desired concentration.[2]

For organic solvent-based applications, C8-C1P is sparingly soluble in ethanol and DMSO.[2][3] To enhance solubility, gentle warming to 37°C and brief sonication in an ultrasonic bath may be beneficial.[4]

Q2: I am observing precipitation after diluting my NaOH stock solution with my cell culture medium. What should I do?

A2: This can happen due to changes in pH or the presence of divalent cations in the medium. Here are some troubleshooting steps:

  • Check Final pH: Ensure the final pH of your C8-C1P solution in the culture medium is compatible with your cells and does not cause precipitation.

  • Dilute Further: Try a more gradual dilution into the final medium. You can dilute the NaOH stock in a simpler buffer like PBS first before the final dilution into the complex medium.

  • Use a Carrier: For cell-based assays, consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) in your final buffer, which can help maintain solubility.

  • Vesicle Preparation: As an alternative to direct dissolution, C8-C1P can be prepared as vesicles by sonication in ultrapure water.[5] This often improves delivery and stability in aqueous environments.

Q3: What are the recommended storage conditions and stability for C8-C1P?

A3: Proper storage is crucial for maintaining the integrity of C8-C1P.

  • Solid Form: The neat solid should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][2]

  • Stock Solutions: Organic stock solutions (e.g., in DMSO) should be stored in small aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles.[4]

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day as this can lead to degradation and loss of activity.[2]

Q4: Can I use C8-C1P for in-vivo studies?

A4: C8-C1P is a short-chain, cell-permeable analog of the naturally occurring ceramide-1-phosphate, making it suitable for cell-based assays and potentially for in-vivo studies.[1][6] However, it is important to note that this product is for research use only and not for human or veterinary use.[1][2] For any in-vivo application, appropriate formulation and vehicle controls are critical.

Quantitative Data Summary

The following tables summarize the key solubility and stability data for this compound.

Table 1: Solubility Data

SolventConcentrationNotes
10 mM NaOH (pH > 7.5)>12 mg/mLRecommended first step for preparing aqueous solutions.[1][4]
DMSO~15 mg/mLSparingly soluble.[3]
Ethanol~20 mg/mLSparingly soluble.
Dimethyl FormamideSparingly Soluble[2]

Table 2: Stability and Storage Recommendations

FormStorage TemperatureShelf LifeKey Considerations
Neat Solid-20°C≥ 4 yearsKeep tightly sealed and protected from light.[1][2]
Aqueous Solution4°C≤ 1 dayPrepare fresh before use; not recommended for storage.[2]
Organic Stock (-20°C)-20°C≤ 1 monthAliquot to avoid freeze-thaw cycles.[4]
Organic Stock (-80°C)-80°C≤ 6 monthsAliquot to avoid freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of C8-C1P Aqueous Solution for Cell Culture

This protocol describes the preparation of a 10 mM stock solution of C8-C1P and its subsequent dilution for use in a typical cell-based assay.

  • Materials:

    • This compound (neat solid, MW: 505.7 g/mol )

    • 1 M NaOH Solution, sterile

    • Sterile, ultrapure water

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare 10 mM NaOH: Dilute the sterile 1 M NaOH solution 1:100 with sterile, ultrapure water to make a 10 mM NaOH working solution.

    • Weigh C8-C1P: In a sterile environment, carefully weigh out the required amount of C8-C1P solid. For example, weigh 5.06 mg to make a 1 mL of 10 mM stock solution.

    • Initial Dissolution: Add the appropriate volume of 10 mM NaOH to the C8-C1P solid. Vortex thoroughly. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes in a water bath sonicator until the solid is completely dissolved. This creates your concentrated stock.[2][4]

    • Working Solution Preparation: Immediately before your experiment, dilute the concentrated stock solution with sterile PBS (pH 7.2) or your desired cell culture medium to the final working concentration. For example, to make a 100 µM working solution, you would perform a 1:100 dilution of the 10 mM stock.

    • Vehicle Control: Prepare a vehicle control by performing the same dilutions with the 10 mM NaOH solution (without C8-C1P) into your final buffer or medium. This is critical to account for any effects of the slightly alkaline solvent.

Protocol 2: ERK1/2 Phosphorylation Assay in Macrophages

This protocol outlines a general method to assess the activation of the ERK1/2 signaling pathway by C8-C1P in macrophage cell lines (e.g., RAW 264.7).[5]

  • Materials:

    • RAW 264.7 macrophages

    • Complete DMEM (10% FBS)

    • Starvation Medium (DMEM with 0.1% FBS)

    • C8-C1P working solution (prepared as in Protocol 1)

    • Vehicle control solution

    • Cold PBS

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in 12-well plates at a density of 4 x 10⁵ cells per well and allow them to adhere overnight.

    • Starvation: The next day, replace the complete medium with starvation medium and incubate for 24 hours to reduce basal signaling activity.[5]

    • Stimulation: Treat the starved cells with various concentrations of C8-C1P (e.g., 1 µM, 10 µM, 20 µM) or the vehicle control for a short duration (e.g., 20 minutes) at 37°C.[5][6]

    • Cell Lysis: After stimulation, immediately place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 1 hour.

    • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatants using a standard assay (e.g., BCA).

    • Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using primary antibodies against phospho-ERK1/2 and total-ERK1/2. The ratio of phosphorylated to total protein will indicate the level of pathway activation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to C8-C1P.

cluster_0 Solubility Troubleshooting Start Start: C8-C1P Neat Solid Decision1 Need Aqueous or Organic Solution? Start->Decision1 AqueousPath Dissolve in 10mM NaOH (pH > 7.5) Decision1->AqueousPath Aqueous OrganicPath Dissolve in DMSO or Ethanol Decision1->OrganicPath Organic Decision2 Is it fully dissolved? AqueousPath->Decision2 OrganicPath->Decision2 Aid Warm to 37°C + Sonicate Decision2->Aid No Dilute Dilute with PBS or Medium Decision2->Dilute Yes (Aqueous) Ready Solution Ready for Experiment Decision2->Ready Yes (Organic) Aid->Decision2 Dilute->Ready

Caption: Troubleshooting workflow for dissolving C8-C1P.

cluster_1 Experimental Workflow: Cell-Based Assay Prep 1. Prepare C8-C1P Working Solution (See Protocol 1) Treat 4. Treat with C8-C1P & Vehicle Control Prep->Treat Seed 2. Seed & Adhere Cells Overnight Starve 3. Starve Cells (e.g., 24h, 0.1% FBS) Seed->Starve Starve->Treat Analyze 5. Lyse Cells & Analyze Endpoint (e.g., Western Blot) Treat->Analyze

Caption: Workflow for a typical C8-C1P cell-based experiment.

cluster_2 Simplified C8-C1P Signaling C8C1P Extracellular C8-C1P Receptor GPCR (Putative Receptor) C8C1P->Receptor PI3K PI3K Receptor->PI3K ERK MEK -> ERK1/2 Receptor->ERK NFkB NF-κB Receptor->NFkB Akt Akt/PKB PI3K->Akt Response Cellular Responses: • Proliferation • Survival • Migration • Anti-Apoptosis Akt->Response ERK->Response NFkB->Response

References

Technical Support Center: Optimizing C-8 Ceramide-1-Phosphate (C8C1P) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of C-8 Ceramide-1-Phosphate (C8C1P) in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8C1P) and why is it used in cell culture?

A1: this compound (C8C1P) is a synthetic, short-chain analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). Due to its shorter acyl chain, C8C1P is more water-soluble than its long-chain counterparts, making it easier to handle and deliver to cells in culture.[1][2] It is used to study the diverse cellular processes regulated by C1P, which include cell proliferation, survival, migration, and inflammation.[3][4][5][6]

Q2: What is the optimal concentration of C8C1P to use in my experiments?

A2: The optimal concentration of C8C1P can vary significantly depending on the cell type and the biological response being investigated. However, a common starting range is between 1 µM and 20 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For cell migration assays, concentrations up to 50 µM have been reported.[8]

Q3: How should I prepare and dissolve C8C1P for cell culture experiments?

A3: C8C1P is typically supplied as a solid. It can be dissolved in an organic solvent like ethanol or in a basic aqueous solution such as 10 mM NaOH to create a stock solution.[9][10] For cell-based assays, it is often recommended to complex the C8C1P with a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to cells in the culture medium.[10][11]

Q4: What are the known signaling pathways activated by C8C1P?

A4: C8C1P is known to activate several key signaling pathways that regulate cell fate and function. These include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway, and the Nuclear Factor-kappa B (NF-κB) pathway.[3][12] Activation of these pathways is often associated with pro-survival and pro-proliferative cellular responses.

Q5: Can C8C1P induce both intracellular and extracellular signaling?

A5: Yes, C1P, and by extension its analog C8C1P, is thought to have dual actions. It can act as an intracellular second messenger to promote cell survival.[6] Additionally, there is evidence for an extracellular role where it can bind to a putative G protein-coupled receptor on the cell surface to stimulate cell migration.[3][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of C8C1P on cells. 1. Suboptimal Concentration: The concentration of C8C1P may be too low or too high for the specific cell type and assay. 2. Poor Solubility/Delivery: C8C1P may not be adequately dissolved or delivered to the cells. 3. Cell Line Insensitivity: The cell line being used may not be responsive to C1P signaling. 4. Degradation of C8C1P: The compound may have degraded over time or due to improper storage.1. Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to identify the optimal working concentration. 2. Ensure proper dissolution of the C8C1P stock. Consider using a carrier protein like fatty acid-free BSA to improve solubility and delivery in the culture medium.[10][11] 3. Research the literature to confirm that your cell line expresses the necessary machinery for C1P signaling. Consider using a positive control cell line known to respond to C1P. 4. Store C8C1P as recommended by the manufacturer, typically at -20°C.[9] Prepare fresh dilutions from a stock solution for each experiment.
Inconsistent or variable results between experiments. 1. Inconsistent C8C1P Preparation: Variations in the preparation of the C8C1P working solution can lead to different effective concentrations. 2. Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to altered responses. 3. Variations in Incubation Time: The duration of C8C1P treatment can significantly impact the outcome.1. Standardize the C8C1P preparation protocol. If using a carrier, ensure the C8C1P:BSA ratio is consistent. 2. Use cells with a low passage number and ensure they are in the logarithmic growth phase and have high viability before starting the experiment. 3. Perform a time-course experiment to determine the optimal incubation time for the desired effect.
Cell death observed at expected proliferative concentrations. 1. Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol) used to dissolve C8C1P may be toxic to the cells. 2. Off-target Effects: At high concentrations, C8C1P might have off-target effects. 3. Conversion to Ceramide: Although C1P is generally anti-apoptotic, its conversion back to the pro-apoptotic ceramide by cellular phosphatases could potentially occur under certain conditions.[1][6]1. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle control in your experiments. 2. Lower the concentration of C8C1P and re-evaluate the cellular response. 3. Investigate the expression and activity of lipid phosphate phosphatases in your cell model.
Difficulty in detecting downstream signaling events (e.g., p-ERK, p-Akt). 1. Timing of Analysis: The phosphorylation of signaling proteins is often transient. 2. Low Protein Concentration: Insufficient protein in the cell lysate can make detection difficult. 3. Poor Antibody Quality: The primary or secondary antibodies used for Western blotting may not be optimal.1. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to capture the peak of protein phosphorylation. 2. Ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg) for Western blot analysis. 3. Use validated antibodies from reputable suppliers. Optimize antibody dilutions and incubation times.

Data Presentation

Table 1: Reported Concentrations of C8C1P and their Effects in Cell Culture

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Human CD14+ Monocytes1-20 µM24-48 hoursDecreased expression of inflammatory markers (CD80, CD44, HLA-DR).[7]
Human CD14+ Monocytes20 µM15-30 minutesIncreased phosphorylation of ERK1/2.[7]
Human CD14+ Monocytes20 µM24 hoursReduced early apoptosis and increased BCL-2 expression.[7]
RAW 264.7 Macrophages0.1-10 µM24 hoursStimulation of cell migration.[8]
Rat-1 FibroblastsNot specifiedNot specifiedStimulation of DNA synthesis and cell division.[9]

Experimental Protocols

C8C1P Treatment of Cultured Cells
  • Preparation of C8C1P Stock Solution:

    • Dissolve C8C1P powder in 100% ethanol to a stock concentration of 10-20 mM.[10]

    • Alternatively, dissolve in 10 mM NaOH to a similar concentration.[9]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of C8C1P-BSA Complex (Optional but Recommended):

    • Warm a solution of fatty acid-free BSA in serum-free culture medium or PBS to 37°C.

    • Add the C8C1P stock solution dropwise to the BSA solution while vortexing to achieve the desired final concentration.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere and grow overnight.

    • The following day, replace the culture medium with fresh medium containing the desired final concentration of C8C1P or C8C1P-BSA complex.

    • Include a vehicle control (medium with the same concentration of ethanol or NaOH and BSA as the treated samples).

    • Incubate the cells for the desired period as determined by your experimental design.

Cell Viability Assay (MTT/MTS Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of C8C1P and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • For an MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13] For an MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate until the formazan crystals are fully dissolved.

  • Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[13]

Western Blot for p-ERK and p-Akt
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal signaling.

  • Treat the cells with C8C1P for a short duration (e.g., 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Cell Migration Assay (Transwell Assay)
  • Seed cells (e.g., 5 x 10^4 cells) in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free medium.

  • Add medium containing different concentrations of C8C1P to the lower chamber as a chemoattractant. Include a negative control (serum-free medium) and a positive control (e.g., a known chemoattractant).

  • Incubate the plate at 37°C for a duration appropriate for your cell type (e.g., 4-24 hours).

  • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

  • Fix the migrated cells on the bottom of the insert with methanol and stain with a solution such as 0.5% crystal violet.

  • Elute the stain and quantify the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Measurement of Intracellular C8C1P by LC-MS/MS

This is a complex procedure that typically requires specialized equipment and expertise. A general workflow is provided below, but it is highly recommended to consult with a core facility or a laboratory with experience in lipidomics.

  • Treat cells with C8C1P as desired.

  • Wash cells thoroughly with ice-cold PBS to remove any extracellular C8C1P.

  • Scrape the cells and perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C8 column is often preferred for C1P analysis.[14][15]

  • Quantify the amount of C8C1P by comparing its signal to that of a known amount of an internal standard.

Mandatory Visualizations

C8C1P_Signaling_Pathways C8C1P C8-Ceramide-1-Phosphate GPCR Putative GPCR C8C1P->GPCR PI3K PI3K C8C1P->PI3K Intracellular Action GPCR->PI3K Ras Ras GPCR->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Survival Cell Survival (Anti-apoptosis) Akt->Survival Migration Cell Migration Akt->Migration Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation ERK->Migration IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB->Survival Experimental_Workflow cluster_assays Downstream Assays start Start culture Seed and Culture Cells start->culture prep Prepare C8C1P Solution (with or without BSA) treat Treat Cells with C8C1P (Dose-response & Time-course) prep->treat culture->treat viability Cell Viability Assay (MTT/MTS) treat->viability western Western Blot (p-ERK, p-Akt) treat->western migration Migration Assay (Transwell) treat->migration analyze Data Analysis and Interpretation viability->analyze western->analyze migration->analyze end End analyze->end Troubleshooting_Logic start No Observable Effect check_conc Is concentration optimal? start->check_conc check_sol Is solubility/delivery adequate? check_conc->check_sol Yes dose_response Perform Dose-Response check_conc->dose_response No check_cell Is the cell line responsive? check_sol->check_cell Yes use_bsa Use BSA as a carrier check_sol->use_bsa No positive_control Use a positive control cell line check_cell->positive_control Unsure success Problem Solved dose_response->success use_bsa->success positive_control->success

References

Technical Support Center: C-8 Ceramide-1-Phosphate Signaling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C-8 Ceramide-1-Phosphate (C8-C1P) signaling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during C8-C1P signaling experiments in a question-and-answer format.

Issue 1: Inconsistent or No Cellular Response to C8-C1P Treatment

Question: I am not observing any effect, or the results are highly variable after treating my cells with C8-C1P. What could be the cause?

Potential Causes and Solutions:

  • Improper C8-C1P Preparation: C8-C1P is a lipid and requires careful preparation for effective delivery to cells.

    • Solution: C8-C1P should be prepared by sonication in ultrapure water to form a clear dispersion or liposomes.[1][2] Some protocols also involve dissolving it in solvents like DMSO or 10 mM NaOH (at pH > 7.5) before dilution in culture media.[3] Always use a freshly prepared solution for each experiment.

  • Inappropriate Vehicle Control: The solvent used to dissolve C8-C1P can have its own cellular effects.

    • Solution: Always include a vehicle control in your experiments.[1][2] This would be the final concentration of the solvent (e.g., water, DMSO, or NaOH) used in the C8-C1P-treated samples.

  • Suboptimal Concentration: The effective concentration of C8-C1P is highly cell-type dependent.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations used in the literature typically range from 1 µM to 50 µM.[1][2]

  • Cell Culture Conditions: Factors like serum concentration and cell confluence can influence the cellular response.

    • Solution: For many signaling studies, it is common to serum-starve the cells (e.g., 0.1% FBS for 24 hours) before C8-C1P treatment to reduce background signaling.[1] Ensure consistent cell density across experiments.

Issue 2: Unexpected Cytotoxicity or Cell Death

Question: My cells are dying after treatment with C8-C1P, even though it is reported to be pro-survival. Why is this happening?

Potential Causes and Solutions:

  • High Concentrations: While C8-C1P is generally a pro-survival molecule, high concentrations can be toxic to some cell types.[4]

    • Solution: As mentioned above, perform a dose-response curve to identify a non-toxic working concentration. Start with a low concentration (e.g., 1 µM) and titrate upwards.

  • Metabolism to Ceramide: Intracellular phosphatases can convert C1P back to ceramide, a pro-apoptotic lipid.[5]

    • Solution: This is an inherent aspect of sphingolipid metabolism. Time-course experiments can help identify an optimal treatment duration before significant cytotoxic effects from ceramide accumulation occur.

  • Solvent Toxicity: The vehicle used to dissolve the C8-C1P may be toxic at the concentration used.

    • Solution: Test the toxicity of the vehicle alone at the same final concentration used for C8-C1P delivery.

Issue 3: Difficulty Detecting Downstream Signaling Events

Question: I am unable to detect the phosphorylation of downstream targets like ERK or Akt after C8-C1P stimulation. What should I do?

Potential Causes and Solutions:

  • Incorrect Timepoint: The activation of signaling pathways is often transient.

    • Solution: Perform a time-course experiment. For example, ERK1/2 phosphorylation can be detected as early as 15-30 minutes after stimulation.[1][2]

  • Insufficient C8-C1P Concentration: The concentration of C8-C1P may be too low to elicit a detectable signal.

    • Solution: Refer to your dose-response experiments and consider using a higher concentration within the optimal range.

  • Low Target Protein Expression: The cell type you are using may have low endogenous levels of the target protein.

    • Solution: Ensure your cell line is appropriate for studying the pathway of interest. You can check the basal expression level of your target protein by Western blot.

  • Technical Issues with Assay: Problems with antibody quality, buffer composition, or detection methods can lead to a lack of signal.

    • Solution: Validate your antibodies and optimize your Western blot or other assay protocols. Include positive controls to ensure the assay is working correctly.

Frequently Asked Questions (FAQs)

What is the optimal working concentration for C8-C1P?

The optimal concentration is cell-type specific. It is crucial to perform a dose-response study for each new cell line.

Cell TypeTypical Concentration RangeReference
Macrophages (RAW264.7)1 µM - 50 µM[1]
Human Monocytes1 µM - 20 µM[2]
HEK TLR4 Cells10 µM[6]
How should I prepare and store C8-C1P?
  • Preparation: C8-C1P can be prepared by sonicating it in ultrapure water to create a clear dispersion.[2] Alternatively, it can be dissolved in DMSO or a 10 mM NaOH solution at a pH greater than 7.5.[3]

  • Storage: Store C8-C1P as a solid at -20°C. Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[7]

What are the primary signaling pathways activated by C8-C1P?

C8-C1P is known to activate several pro-survival and pro-inflammatory pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[5][8]

  • MAPK Pathways (ERK, JNK): These pathways are involved in a wide range of cellular responses, including cell growth.[5][8][9]

  • NF-κB Pathway: This transcription factor plays a key role in inflammation and cell survival.[5][8]

  • cPLA2α Activation: C1P is a direct activator of cytosolic phospholipase A2α, leading to the production of arachidonic acid and eicosanoids.[10]

What are the key differences between C8-C1P and endogenous C1P?

C8-C1P is a short-chain analog of the naturally occurring long-chain C1P (like C16-C1P). The shorter acyl chain makes C8-C1P more water-soluble and cell-permeable, which is advantageous for experimental use.[5] However, some studies have shown that C8-C1P and C16-C1P can have different effects, suggesting they may have distinct immunoregulatory properties.[2]

Which control experiments are essential for C8-C1P studies?
  • Vehicle Control: Always include a sample treated with the same solvent used to deliver C8-C1P.[1][2]

  • Untreated Control: A sample of cells that have not been treated with C8-C1P or the vehicle.

  • Positive Control: For signaling studies, use a known activator of the pathway to confirm that your assay is working (e.g., LPS for NF-κB activation in macrophages).[1]

  • Negative Control (Inhibitors): To confirm pathway specificity, pre-treat cells with a known inhibitor of the suspected downstream pathway before C8-C1P stimulation.[5]

Experimental Protocols

Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol is adapted from studies on macrophage stimulation.[1]

  • Cell Seeding and Starvation: Seed RAW264.7 macrophages at a density of 4 x 10^5 cells per well in 12-well plates. Allow them to adhere overnight.

  • The next day, replace the medium with a culture medium containing 0.1% FBS and incubate for 24 hours to serum-starve the cells.

  • Stimulation: Treat the starved cells with the desired concentration of C8-C1P for a specific time point (e.g., 20 minutes).

  • Cell Lysis:

    • Immediately after stimulation, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold lysis buffer per well. The buffer should contain Triton X-100 (1%), Tris-HCl (50 mM, pH 8.0), NaCl (100 mM), and inhibitors for proteases and phosphatases.

    • Incubate on ice for 1 hour.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 as a loading control.

Visualizations

C8_C1P_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular C8C1P_ext C8-C1P GPCR GPCR C8C1P_ext->GPCR PI3K PI3K GPCR->PI3K C8C1P_int C8-C1P cPLA2a cPLA2α C8C1P_int->cPLA2a Activates C8C1P_int->PI3K Activates MEK MEK C8C1P_int->MEK Activates CERK Ceramide Kinase (CERK) CERK->C8C1P_int Produces Ceramide Ceramide Ceramide->CERK Substrate Inflammation Inflammation cPLA2a->Inflammation Akt Akt PI3K->Akt ERK ERK MEK->ERK NFkB NF-κB Akt->NFkB Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation NFkB->Survival

Caption: C8-C1P Signaling Pathways

Troubleshooting_Workflow Start Start: Inconsistent or No Cellular Response CheckPrep Check C8-C1P Preparation & Solubility Start->CheckPrep DoseResponse Perform Dose-Response Experiment (1-50 µM) CheckPrep->DoseResponse If preparation is correct TimeCourse Perform Time-Course Experiment (e.g., 15m - 24h) DoseResponse->TimeCourse If optimal dose is found CheckControls Verify Vehicle and Positive/Negative Controls TimeCourse->CheckControls If optimal time is found CheckAssay Troubleshoot Assay (e.g., Western Blot) CheckControls->CheckAssay If controls are correct ConsultLit Consult Literature for Cell-Specific Protocols CheckAssay->ConsultLit If assay still fails Success Success: Consistent Results CheckAssay->Success If assay works ConsultLit->Start Re-evaluate experiment

Caption: Troubleshooting Workflow

References

Technical Support Center: C-8 Ceramide-1-Phosphate Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C-8 Ceramide-1-Phosphate (C8-C1P) delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of C8-C1P.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8-C1P) and why is it used in research?

A1: this compound is a synthetic, short-chain analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). Due to its shorter acyl chain, C8-C1P exhibits better solubility in aqueous solutions compared to its long-chain counterparts, making it easier to handle and deliver to cells in culture.[1] It is used to study the diverse signaling pathways regulated by C1P, which include cell proliferation, survival, migration, and inflammation.[1][2][3]

Q2: What are the primary methods for delivering exogenous C8-C1P to cells in culture?

A2: The two primary methods for delivering C8-C1P to cells are through complexation with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA), or by encapsulation within liposomes. These methods help to overcome the limited aqueous solubility of C8-C1P and facilitate its uptake by cells.

Q3: Why is a carrier protein like BSA necessary for C8-C1P delivery?

A3: Like other lipids, C8-C1P is poorly soluble in aqueous cell culture media. BSA acts as a carrier protein, binding to the hydrophobic acyl chain of C8-C1P and shielding it from the aqueous environment. This complexation increases the solubility and stability of C8-C1P in the media, preventing its precipitation and allowing for a more consistent and effective delivery to the cells.

Q4: What is the endogenous carrier protein for C1P within a cell?

A4: The primary intracellular carrier protein for Ceramide-1-Phosphate is the Ceramide-1-Phosphate Transfer Protein (CPTP) . CPTP is responsible for the non-vesicular transport of C1P between different cellular membranes, such as from its site of synthesis in the trans-Golgi network to the plasma membrane and other organelles. This trafficking is crucial for regulating C1P's role in various signaling pathways.

Q5: What are the known signaling pathways activated by C1P?

A5: C1P is a bioactive lipid that activates several key signaling pathways, influencing a range of cellular processes. Some of the well-established pathways include:

  • Pro-survival and Proliferation: Activation of Phosphatidylinositol 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2]

  • Inflammation: C1P can directly activate cytosolic Phospholipase A2α (cPLA2α), leading to the production of arachidonic acid and subsequent inflammatory mediators. It can also modulate the NF-κB signaling pathway.[3]

  • Cell Migration: Exogenous C1P can stimulate cell migration through a putative G protein-coupled receptor.[4]

Troubleshooting Guides

BSA-Mediated C8-C1P Delivery
Problem Possible Cause Troubleshooting Steps
Precipitate forms in the culture medium upon addition of C8-C1P-BSA complex. 1. Incomplete complexation of C8-C1P with BSA. 2. High concentration of the C8-C1P-BSA complex. 3. Instability of the complex in the specific culture medium.1. Ensure the molar ratio of C8-C1P to BSA is appropriate (typically start with a 2:1 to 5:1 ratio).[5] 2. Optimize the preparation protocol: ensure the BSA solution is warmed and the C8-C1P is fully dissolved in ethanol before complexation. 3. Reduce the final concentration of the complex in the culture medium. 4. Test the stability of the complex in your specific medium formulation over time before adding to cells.
Inconsistent or no cellular response to C8-C1P treatment. 1. Inefficient delivery of C8-C1P to the cells. 2. Degradation of C8-C1P. 3. Low expression of C1P receptors or downstream signaling components in the cell line.1. Verify the preparation of the C8-C1P-BSA complex. 2. Increase the concentration of the complex, or the incubation time. 3. Use freshly prepared C8-C1P-BSA complex for each experiment. 4. Confirm the expression of relevant signaling proteins in your cell model via Western blot or qPCR.
High cellular toxicity or stress observed. 1. Toxicity from the residual ethanol used to dissolve C8-C1P. 2. High concentration of C8-C1P leading to off-target effects. 3. Contamination of BSA or C8-C1P.1. Ensure the final concentration of ethanol in the cell culture is below 0.1%. Prepare a vehicle control with the same amount of ethanol and BSA without C8-C1P. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of C8-C1P. 3. Use high-purity, fatty acid-free BSA and C8-C1P from a reputable supplier. 4. Assess cell viability using assays like MTT or Trypan Blue exclusion.
Liposomal C8-C1P Delivery
Problem Possible Cause Troubleshooting Steps
Difficulty in forming stable C8-C1P-containing liposomes. 1. Inappropriate lipid composition. 2. Suboptimal preparation technique (e.g., hydration, sonication). 3. Degradation of lipids.1. Optimize the lipid composition. A common starting point is a mixture of a neutral phospholipid (e.g., POPC or DOPC) and cholesterol. The percentage of C8-C1P should be optimized (e.g., 1-10 mol%).[3] 2. Ensure the lipid film is completely dry before hydration. Optimize hydration time and temperature. 3. Use a bath sonicator or an extruder to achieve a uniform size distribution of liposomes. 4. Use fresh, high-quality lipids stored under inert gas.
Low encapsulation efficiency of C8-C1P. 1. C8-C1P partitioning out of the lipid bilayer. 2. Inefficient hydration of the lipid film.1. Include cholesterol in the liposome formulation to improve bilayer stability. 2. Optimize the hydration buffer and conditions. 3. Consider using a small amount of a charged lipid to improve encapsulation of the phosphorylated C8-C1P.
Variable experimental results. 1. Inconsistent liposome size and lamellarity. 2. Aggregation of liposomes in the culture medium. 3. Low cellular uptake of liposomes.1. Use an extruder with defined pore size membranes for consistent liposome sizing. 2. Characterize liposome size and zeta potential using dynamic light scattering (DLS). 3. Avoid repeated freeze-thaw cycles of the liposome preparation. 4. Include a PEGylated lipid in the formulation to increase stability and circulation time in the medium. 5. To enhance uptake, consider including a cationic lipid in the formulation, but be mindful of potential toxicity.

Experimental Protocols

Protocol 1: Preparation of C8-C1P-BSA Complex

This protocol is adapted from methods used for complexing fatty acids with BSA.[6][7]

Materials:

  • This compound (powder)

  • Ethanol (200 proof, anhydrous)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA stock solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Gently rotate to dissolve. Do not vortex vigorously as this can denature the protein. Filter-sterilize through a 0.22 µm filter. This solution can be stored at 4°C for short-term use.

  • Prepare a 10 mM C8-C1P stock solution: Dissolve the appropriate amount of C8-C1P powder in 200 proof ethanol. For example, for a 10 mM stock, dissolve ~5.09 mg of C8-C1P (MW: 508.67 g/mol ) in 1 mL of ethanol. This stock should be stored at -20°C.

  • Complexation of C8-C1P with BSA: a. In a sterile tube, add the desired volume of the 10% BSA solution. Warm the solution to 37°C. b. While gently vortexing the BSA solution, add the desired volume of the 10 mM C8-C1P ethanolic stock solution dropwise to achieve the desired molar ratio (e.g., a 3:1 C8-C1P to BSA molar ratio is a good starting point). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Final dilution: The C8-C1P-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol to the BSA solution without C8-C1P and treating it in the same manner.

Protocol 2: Preparation of C8-C1P-Containing Liposomes

This protocol is a general guideline for preparing small unilamellar vesicles (SUVs) by the thin-film hydration and sonication method.[8][9]

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Sterile PBS or desired buffer

Procedure:

  • Lipid mixture preparation: In a round-bottom flask, combine the desired lipids dissolved in chloroform. A typical starting molar ratio would be POPC:Cholesterol:C8-C1P at 85:10:5.

  • Thin-film formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired volume of sterile, pre-warmed (to a temperature above the phase transition temperature of the lipids) PBS or buffer to the lipid film. Vortex the flask to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: To form SUVs, sonicate the MLV suspension using a bath sonicator or a probe sonicator (with caution to avoid overheating) until the suspension becomes clear. The sonication time will need to be optimized.

  • (Optional) Extrusion: For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: To remove unencapsulated material, the liposome preparation can be dialyzed or passed through a size-exclusion chromatography column.

  • Storage: Store the liposomes at 4°C and use them within a few days for optimal results.

Mandatory Visualizations

C1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C8_C1P Exogenous C8-C1P GPCR Putative G-protein Coupled Receptor C8_C1P->GPCR cPLA2a cPLA2α C8_C1P->cPLA2a Intracellular (after uptake) Gi Gi GPCR->Gi PI3K PI3K Gi->PI3K MEK MEK Gi->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK1/2 MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Cell_Migration Cell Migration NFkB->Cell_Migration NFkB->Proliferation_Survival Arachidonic_Acid Arachidonic Acid cPLA2a->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Signaling pathways activated by exogenous C8-C1P.

Experimental_Workflow cluster_preparation Preparation of C8-C1P Delivery Vehicle cluster_treatment Cell Treatment and Analysis start Start dissolve_c1p Dissolve C8-C1P in Ethanol start->dissolve_c1p prepare_carrier Prepare Carrier (BSA solution or Lipids) start->prepare_carrier complexation Complexation/ Encapsulation dissolve_c1p->complexation prepare_carrier->complexation ready_for_use Delivery Vehicle Ready complexation->ready_for_use treatment Treat Cells with C8-C1P Vehicle ready_for_use->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Analyze Cellular Response (e.g., Western Blot, qPCR, etc.) incubation->analysis

Caption: Experimental workflow for C8-C1P delivery and analysis.

References

Technical Support Center: Interpreting Off-Target Effects of C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the potential off-target effects of C-8 Ceramide-1-Phosphate (C8-C1P) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is C8-C1P and why is it used in research?

A1: this compound (C8-C1P) is a synthetic, short-chain analog of the naturally occurring bioactive sphingolipid, ceramide-1-phosphate (C1P).[1] Due to its shorter acyl chain, C8-C1P is more water-soluble than its long-chain counterparts (like C16-C1P), making it easier to use in cell culture experiments.[2] It is often used to investigate the diverse cellular roles of C1P, which include regulating cell proliferation, survival, migration, and inflammation.[3][4]

Q2: What are the key differences in biological activity between synthetic C8-C1P and natural long-chain C1P?

A2: While C8-C1P is a useful tool, it's crucial to recognize that its effects can differ from natural, long-chain C1P. For instance, short-chain C1P analogs like C2-C1P and C8-C1P have been shown to induce calcium (Ca²⁺) mobilization in certain cell types, an effect not observed with natural C16-C1P in other cells.[5] Additionally, in human monocytes, C8-C1P, but not C16-C1P, was able to reduce the expression of pro-inflammatory markers when challenged with LPS.[6] These differences highlight the cell-type specific and chain length-dependent activities of C1P species.

Q3: Can C8-C1P be metabolized by cells, and could its metabolites be responsible for observed effects?

A3: C1P can be metabolized back to ceramide by C1P phosphatases.[5] Ceramide can then be further converted to sphingosine and sphingosine-1-phosphate (S1P).[5] However, many of the effects of C1P are considered distinct from its potential metabolites. For example, C1P and ceramide often have opposing effects on cell fate, with C1P being generally pro-survival and ceramide pro-apoptotic.[2][7] Furthermore, C1P does not typically mimic the effects of S1P, such as phospholipase D (PLD) activation or adenylyl cyclase inhibition.[5]

Q4: Does C8-C1P act intracellularly or extracellularly?

A4: C1P has a dual regulatory capacity, acting as both an intracellular second messenger and an extracellular ligand.[3] Intracellularly, it can directly regulate targets like cytosolic phospholipase A2 (cPLA2α) and acid sphingomyelinase.[8][9] Extracellularly, C1P can stimulate cell migration by acting on a putative G protein-coupled receptor (GPCR) at the plasma membrane.[3][4] It is important to consider the experimental setup, as exogenously added C8-C1P may trigger different pathways than intracellularly generated C1P.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Contradictory Results (e.g., Proliferation vs. Toxicity)

Possible Cause 1: Delivery Vehicle and Concentration The solvent used to deliver C8-C1P is critical. For example, dodecane, which has been used in some preparations, can contribute to cytotoxicity.[10] Concentrations of C8-C1P that are mitogenic when delivered in sonicated micelles have been found to be toxic when administered with an ethanol/dodecane vehicle.[10] High concentrations of C8-C1P (>0.5 µM) can also induce toxicity.[10]

Troubleshooting Steps:

  • Review Delivery Protocol: Carefully check the solvent used in your experiments and in the cited literature. Avoid using dodecane if possible.[10]

  • Optimize Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay. Concentrations as low as 1µM can be effective for some responses, while toxicity can be observed at 10µM in certain cells.[6]

  • Vehicle Control: Always include a vehicle-only control to ensure that the observed effects are due to C8-C1P and not the solvent.

Possible Cause 2: Cell Type Specificity The effects of C8-C1P are highly cell-type specific.[6][9] For example, while C8-C1P induces Ca²⁺ mobilization in endothelial and Jurkat T-cells, it does not have the same effect in fibroblasts or neutrophils.[5]

Troubleshooting Steps:

  • Literature Review: Thoroughly research the known effects of C8-C1P in your specific cell model or closely related ones.

  • Comparative Studies: If feasible, test the effects of C8-C1P in a different cell line to confirm if the observed response is general or cell-type specific.

Issue 2: Ambiguous Effects on Protein Kinase C (PKC) Signaling

Background: The literature presents a complex picture of C1P's interaction with PKC. Sphingosine, a metabolic precursor of ceramide, is a known physiological inhibitor of PKC.[2] Some studies suggest C1P may inhibit PKC, while others show it can lead to PKC activation.[11][12]

Possible Explanation:

  • Indirect Activation: C1P may not directly activate PKC but can stimulate pathways that lead to its activation. For instance, C1P can stimulate the release of arachidonic acid, and this process can be dependent on PKC in some contexts.[12] One study proposed that C1P stimulates arachidonic acid release through both a direct activation of cPLA2α and a PKC-dependent pathway.[12]

  • Isoform Specificity: The effects could be specific to certain PKC isoforms (e.g., α and δ).[12]

  • Cellular Context: The balance of other signaling molecules and the specific cellular state can dictate the net effect on the PKC pathway. In kidney basolateral membranes, C1P was found to inhibit PKC.[11]

Troubleshooting Steps:

  • Use Specific Inhibitors: Employ specific PKC inhibitors (e.g., GF109203X) to determine if the C8-C1P-mediated effect you are observing is PKC-dependent.[12]

  • Measure PKC Translocation: Assess the activation of specific PKC isoforms by measuring their translocation from the cytosol to the membrane fraction via Western blotting.[12]

  • Consider the System: Be aware that the effect of C8-C1P on PKC may be inhibitory in one system and activatory (likely indirectly) in another.

Quantitative Data Summary

ParameterCell TypeC8-C1P ConcentrationObserved EffectReference
Apoptosis Human CD14+ Monocytes20 µMSignificant reduction in early apoptotic cells.[6]
Inflammatory Markers LPS-challenged human CD14+ Monocytes1-20 µMDose-dependent decrease in CD80 and CD44 expression.[6]
Cell Migration Human CD14+ Monocytes1 µMSignificant increase in migration through transwell membrane.[6]
ERK1/2 Phosphorylation Human CD14+ Monocytes20 µMSignificant increase in p-ERK1/2 after 15-30 minutes.[6]
Toxicity (EC₅₀) COS-1 fibroblasts~3 µMToxic effect observed when delivered with ethanol/dodecane.[10]
Receptor Binding (Kd) Raw 264.7 Macrophages~7.8 µMLow-affinity binding of C1P to a putative plasma membrane receptor.[5]

Experimental Protocols

Protocol 1: Preparation and Delivery of C8-C1P for Cell Culture

This protocol is adapted from methods described for preparing C1P vesicles and avoiding solvent-induced artifacts.[10][13]

  • Reagent Preparation:

    • Obtain C8-C1P (d18:1/8:0) from a reputable supplier (e.g., Avanti Polar Lipids).

    • Prepare a stock solution of C8-C1P in a suitable solvent. To avoid dodecane-related toxicity, ethanol or methanol can be used, but the final concentration in the medium should be minimal (e.g., <0.1%).[10]

    • Alternatively, for a solvent-free preparation, create lipid vesicles.

  • Vesicle Preparation (Solvent-Free Method):

    • Resuspend the C8-C1P lipid film in sterile, ultrapure water or a buffer like PBS.

    • Sonicate the suspension on ice using a probe sonicator. Apply short bursts of sonication interspersed with cooling periods to prevent overheating and degradation of the lipid.

    • Continue sonication until the solution becomes clear, indicating the formation of small unilamellar vesicles.

  • Cell Treatment:

    • Dilute the C8-C1P stock solution or vesicle preparation to the desired final concentration in your cell culture medium.

    • Gently mix and add to the cells.

    • Crucially, always include a vehicle control (medium with the same final concentration of solvent or the buffer used for vesicles) to account for any non-specific effects.

Protocol 2: Transwell Migration Assay

This protocol is a general guide for assessing the chemoattractant properties of C8-C1P on monocytes.[6]

  • Cell Preparation:

    • Isolate human CD14+ monocytes (or use a relevant cell line like RAW 264.7 macrophages).

    • Resuspend the cells in serum-free or low-serum medium at a suitable density (e.g., 1 x 10⁶ cells/mL).

  • Assay Setup:

    • Use transwell inserts with a pore size appropriate for your cells (e.g., 5 or 8 µm).

    • In the bottom chamber of the plate, add medium containing the desired concentration of C8-C1P (e.g., 1 µM) or a control medium (vehicle only).

    • Add the cell suspension to the top chamber of the transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (e.g., 4-24 hours).

  • Quantification:

    • After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).

    • Count the migrated cells in several fields of view under a microscope or quantify the eluted stain using a plate reader.

Visualizations

cluster_membrane Plasma Membrane extracellular extracellular receptor receptor pathway pathway transcription transcription response response C8C1P_ext Extracellular C8-C1P GPCR Putative C1P Receptor (Gi-coupled) C8C1P_ext->GPCR Binds PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK1/2 MEK->ERK ERK->NFkB Migration Cell Migration NFkB->Migration Promotes

Caption: Extracellular C8-C1P signaling pathway leading to macrophage migration.[13][14]

start start decision decision process process result result Start Inconsistent Results with C8-C1P CheckVehicle Is delivery vehicle known to be toxic (e.g., dodecane)? Start->CheckVehicle ChangeVehicle Change delivery method (e.g., use vesicles) & run vehicle control CheckVehicle->ChangeVehicle Yes CheckConc Is concentration in toxic range (>1 µM)? CheckVehicle->CheckConc No ChangeVehicle->CheckConc DoseResponse Perform dose-response curve to find optimal concentration CheckConc->DoseResponse Yes / Unsure CheckCellType Are results consistent with literature for the specific cell type? CheckConc->CheckCellType No DoseResponse->CheckCellType CompareModels Consider cell-type specific effects or compare with another model CheckCellType->CompareModels No Consistent Consistent Results CheckCellType->Consistent Yes CompareModels->Consistent

Caption: Troubleshooting workflow for inconsistent experimental results with C8-C1P.

metabolite metabolite enzyme enzyme highlight_metabolite highlight_metabolite Ceramide Ceramide C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P ATP  ADP Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) CerK Ceramide Kinase (CerK) CerK->C1P C1PP C1P Phosphatase C1PP->Ceramide Ceramidase Ceramidase Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK) SphK->S1P

Caption: Core metabolic pathway showing C1P synthesis and degradation.[2][5]

References

Technical Support Center: C-8 Ceramide-1-Phosphate (C8-C1P) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for C-8 Ceramide-1-Phosphate (C8-C1P) treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for C8-C1P treatment?

The optimal incubation time for C8-C1P treatment is highly dependent on the biological process being investigated and the cell type being used. Short-term incubations (15-60 minutes) are typically used to study rapid signaling events like protein phosphorylation, while long-term incubations (24-72 hours) are necessary for assessing endpoints such as cell proliferation, apoptosis, or changes in gene and protein expression.[1][2][3][4]

Q2: What is a typical concentration range for C8-C1P treatment?

The effective concentration of C8-C1P can range from the nanomolar to the micromolar level. For instance, concentrations between 1 µM and 20 µM have been used to study the effects on human monocytes, while concentrations up to 50 µM have been used in other cell lines.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare C8-C1P for cell treatment?

C8-C1P is typically prepared by dissolving it in ultrapure water. To ensure a homogenous solution, sonication on ice using a probe sonicator is recommended until a clear dispersion is observed.[1][2] The prepared stock solution should be freshly diluted in culture media for each experiment.

Q4: Can C8-C1P be cytotoxic to cells?

Yes, at higher concentrations and with prolonged incubation times, C8-C1P can be toxic to some cell lines. For example, in COS-1 cells, concentrations above 0.5 mM were found to be toxic.[5] It is essential to perform viability assays (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of C8-C1P in your specific cell model.

Q5: What are the known signaling pathways activated by C8-C1P?

C8-C1P is a bioactive sphingolipid that can act as both an intracellular second messenger and an extracellular ligand for G-protein coupled receptors.[6][7] It has been shown to activate several key signaling pathways, including the ERK1/2, PI3K/Akt, and NF-κB pathways, which are involved in cell migration, proliferation, and inflammation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect after C8-C1P treatment. - Sub-optimal incubation time: The incubation period may be too short or too long to observe the desired effect. - Incorrect concentration: The concentration of C8-C1P may be too low to elicit a response. - Cell line insensitivity: The specific cell line may not be responsive to C8-C1P. - Improper C8-C1P preparation: The lipid may not be properly solubilized.- Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 6 hrs, 12 hrs, 24 hrs, 48 hrs) to identify the optimal time point. - Conduct a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM). - Review the literature to confirm if the chosen cell line is known to respond to C8-C1P. - Ensure C8-C1P is fully dissolved by sonication as recommended.[1][2]
High levels of cell death observed. - C8-C1P concentration is too high: Excessive concentrations can lead to cytotoxicity.[5] - Prolonged incubation time: Long exposure to high concentrations of C8-C1P can induce apoptosis.[3]- Perform a dose-response curve to determine the EC50 and a non-toxic concentration range. - Reduce the incubation time. - Include a positive control for apoptosis to validate your assay.
Inconsistent results between experiments. - Variability in C8-C1P preparation: Inconsistent solubilization can lead to different effective concentrations. - Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. - Serum concentration in media: Components in serum may interact with C8-C1P.- Prepare a fresh stock solution of C8-C1P for each experiment and ensure complete solubilization. - Use cells with a consistent and low passage number. - Maintain a consistent serum concentration in your culture media across all experiments.

Experimental Protocols

General Protocol for C8-C1P Treatment and Analysis
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • C8-C1P Preparation: Prepare a stock solution of C8-C1P by dissolving it in ultrapure water and sonicating on ice until the solution is clear.[2]

  • Treatment: Dilute the C8-C1P stock solution to the desired final concentration in pre-warmed cell culture media. Remove the old media from the cells and replace it with the C8-C1P-containing media.

  • Incubation: Incubate the cells for the desired period (ranging from minutes to days) in a suitable incubator (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as:

    • Western Blotting: To analyze the phosphorylation status of signaling proteins (e.g., ERK1/2, Akt).

    • ELISA: To quantify the secretion of cytokines or other proteins.[1]

    • Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To assess the effect on cell growth.[3][4]

    • Apoptosis Assays (e.g., TUNEL, Caspase activity): To measure induced cell death.[3]

    • Migration Assays (e.g., Transwell assay): To evaluate the effect on cell migration.[2]

Data Presentation

Table 1: Exemplary Incubation Times and Concentrations for C8-C1P Treatment
Cell LineConcentrationIncubation TimeObserved EffectReference
Human CD14+ Monocytes1-20 µM24 hoursDecreased expression of CD80 and CD44[2]
Human CD14+ Monocytes20 µM15-30 minutesIncreased phosphorylation of ERK1/2[2]
Human CD14+ Monocytes20 µM24-48 hoursIncreased BCL-2 expression[2]
RAW264.7 Macrophages50 µM5 hoursModulation of TNFα expression[1]
HepG2, SMMC-7721, Huh-75 µMNot SpecifiedOver 50% proliferation inhibition[3]
CU-OP cell lines5-40 µM24-72 hoursDose-dependent decrease in viability[4]

Visualizations

C8_C1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects C8-C1P_ext C8-C1P GPCR GPCR C8-C1P_ext->GPCR PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK NFkB NF-κB GPCR->NFkB Akt Akt PI3K->Akt Migration Migration PI3K->Migration Survival Cell Survival Akt->Survival ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways activated by extracellular C8-C1P.

experimental_workflow cluster_analysis Downstream Analysis start Start: Seed Cells prepare Prepare C8-C1P Solution (Dissolve & Sonicate) start->prepare treat Treat Cells with C8-C1P prepare->treat incubate Incubate (Time-Course) treat->incubate western Western Blot (Phosphorylation) incubate->western elisa ELISA (Cytokines) incubate->elisa viability Viability Assay (MTT/WST-1) incubate->viability apoptosis Apoptosis Assay (TUNEL/Caspase) incubate->apoptosis end End: Analyze Data western->end elisa->end viability->end apoptosis->end

Caption: General experimental workflow for C8-C1P treatment.

troubleshooting_logic cluster_no_effect_solutions Troubleshooting: No Effect cluster_high_death_solutions Troubleshooting: High Cell Death start Experiment Start observe_effect Observe Expected Effect? start->observe_effect no_effect No Effect observe_effect->no_effect No high_death High Cell Death observe_effect->high_death Cell Death success Success observe_effect->success Yes optimize_time Optimize Incubation Time (Time-Course) no_effect->optimize_time optimize_conc Optimize Concentration (Dose-Response) no_effect->optimize_conc check_prep Verify C8-C1P Preparation no_effect->check_prep reduce_conc Reduce Concentration high_death->reduce_conc reduce_time Reduce Incubation Time high_death->reduce_time

Caption: Troubleshooting logic for C8-C1P experiments.

References

Technical Support Center: Navigating the Challenges of Short-Chain Sphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with short-chain sphingolipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My short-chain ceramide won't dissolve in my cell culture medium. How can I prepare a working solution?

A1: Short-chain ceramides, while more water-soluble than their long-chain counterparts, can still be challenging to dissolve directly in aqueous solutions like cell culture media.[1][2] Here are a few recommended methods for preparing a stock solution that can be further diluted in your medium:

  • Ethanol/Dodecane (98:2, v/v): Dissolve the short-chain ceramide in this solvent mixture. This solution can then be added to your cell culture medium with vigorous mixing.[3][4]

  • Bovine Serum Albumin (BSA) Complexation: Prepare a stock solution of the lipid in an organic solvent (e.g., chloroform/methanol), dry it under nitrogen, and then resuspend it in ethanol. This ethanolic solution can then be injected into a solution of fatty acid-free BSA in buffer while vortexing to form a complex that is more soluble in aqueous media.[3]

  • Detergent-based Solubilization: For some applications, a zwitterionic detergent like CHAPS can be used to create mixed micelles. After evaporating the organic solvent from the lipid, a buffered solution of CHAPS can be added and sonicated.[3]

It is crucial to perform a vehicle control experiment to ensure that the solvent or delivery vehicle itself does not affect your experimental outcomes.

Q2: I'm observing significant cell death (apoptosis/necrosis) after treating my cells with a short-chain ceramide. Is this a specific effect?

A2: Not necessarily. Short-chain ceramides, such as C2 and C6-ceramide, are known to induce cell death in various cell lines.[5][6] While ceramide is a known pro-apoptotic molecule, the high concentrations often used with exogenous short-chain analogs can lead to off-target effects or generalized cellular stress. To address this, consider the following:

  • Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration that elicits your desired biological response without causing widespread, non-specific toxicity.

  • Use of Inactive Analogs: A crucial control is to use a structurally similar but biologically inactive analog, such as C2-dihydroceramide. This molecule lacks the 4,5-trans double bond of the sphingosine backbone and often serves as a negative control.[7]

  • Time-Course Experiment: Observe the effects at different time points. Early, specific signaling events are more likely to be on-target than widespread cell death observed at later time points.

Q3: How can I be sure that the cellular effects I'm observing are from the short-chain sphingolipid I added and not a metabolite?

A3: This is a critical consideration, as cells can rapidly metabolize exogenous short-chain sphingolipids. For instance, C2- and C6-ceramide can be deacylated and subsequently re-acylated to form long-chain ceramides, or they can be converted to other sphingolipids like glucosylceramide or sphingomyelin.[8][9][10] To investigate this:

  • Metabolic Labeling: Use radiolabeled or stable isotope-labeled short-chain sphingolipids to trace their metabolic fate within the cell.

  • Lipidomics Analysis: Employ techniques like Thin-Layer Chromatography (TLC) or, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the levels of the original short-chain sphingolipid and its potential metabolites in cell lysates over time.[11][12][13]

  • Inhibitor Studies: Use specific inhibitors of sphingolipid metabolic enzymes (e.g., ceramide synthase inhibitors) to block the conversion of your short-chain sphingolipid into other species and observe if the biological effect is altered.

Q4: What are the key differences in the biophysical effects of short-chain versus long-chain ceramides on cell membranes?

A4: The acyl chain length of ceramides significantly influences their effects on membrane biophysics. Long-chain ceramides tend to segregate into ordered, gel-like domains and can increase membrane rigidity.[14] In contrast, short-chain ceramides can disrupt the packing of lipids in ordered domains and may not induce the same degree of membrane rigidification.[7] These differences in how they interact with the lipid bilayer can lead to distinct downstream biological effects.[1]

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
Poor Solubility/Delivery Review your solubilization protocol. Try an alternative method from the FAQ section (e.g., BSA complexation if you were using ethanol/dodecane). Ensure thorough mixing when adding the stock solution to the culture medium. Prepare fresh working solutions for each experiment.
Rapid Metabolism The short-chain sphingolipid may be quickly converted to an inactive or less active metabolite. Perform a time-course experiment to assess effects at earlier time points. Use LC-MS/MS to analyze the cellular levels of the administered sphingolipid over time.
Cell Line Resistance Some cell lines may have higher expression of enzymes that metabolize and detoxify ceramides, such as glucosylceramide synthase.[8] Consider using inhibitors of these enzymes in combination with your short-chain sphingolipid.
Incorrect Concentration Perform a thorough dose-response study to identify the optimal concentration range for your specific cell type and experimental endpoint.
Problem 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in your cell culture medium is low and non-toxic. Always include a vehicle-only control in your experiments.
Non-Specific Membrane Perturbation High concentrations of short-chain ceramides can non-specifically disrupt membrane integrity. Use the lowest effective concentration and include an inactive analog control (e.g., C2-dihydroceramide).
Induction of General Stress Response The observed effect might be a general cellular stress response rather than a specific signaling event. Monitor markers of cellular stress and compare the effects to known inducers of these pathways.

Data Presentation

Table 1: Comparison of Solubilization Methods for Short-Chain Ceramides in Cell Culture

Method Principle Advantages Disadvantages Typical Concentration Range
Ethanol/Dodecane (98:2 v/v) Co-solvent system to aid dispersion in aqueous media.[3][4]Simple and quick to prepare.Dodecane can have biological effects; requires careful vehicle control.1-50 µM
BSA Complexation Complexation with fatty acid-free BSA to increase aqueous solubility.[3]More biocompatible delivery; can mimic physiological transport.Preparation is more involved; BSA can have its own cellular effects.1-20 µM
CHAPS Solubilization Formation of mixed micelles with a zwitterionic detergent.[3]Can achieve higher concentrations.Detergent can perturb cell membranes and interfere with certain assays.10-100 µM

Table 2: Biological Effects of Short-Chain vs. Long-Chain Ceramides

Property Short-Chain Ceramides (e.g., C2, C6) Long-Chain Ceramides (e.g., C16, C18)
Cell Permeability Generally higherLower
Aqueous Solubility HigherVery low
Effect on Membrane Fluidity Can be disruptive to ordered domains.[7]Increase membrane order and rigidity.
Apoptosis Induction Can induce apoptosis, sometimes through off-target effects.[15]Potent inducers of apoptosis through specific signaling pathways.[15]
Cell Proliferation Can have variable or anti-proliferative effects.Generally anti-proliferative.[15]

Experimental Protocols & Visualizations

Protocol: Preparation of a C6-Ceramide-BSA Complex for Cell Treatment
  • Prepare a 1 mM stock solution of C6-ceramide in a chloroform:methanol (19:1, v/v) solution.

  • In a glass test tube, aliquot 50 µL of the C6-ceramide stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas, followed by at least 1 hour under vacuum to ensure complete removal of the organic solvent.

  • Resuspend the dried lipid film in 200 µL of 100% ethanol.

  • In a separate sterile 50 mL conical tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) or serum-free cell culture medium.

  • While vigorously vortexing the BSA solution, slowly inject the 200 µL ethanolic C6-ceramide solution.

  • Continue vortexing for another 1-2 minutes to ensure complete complex formation.

  • The resulting solution (approximately 5 µM C6-ceramide complexed with 5 µM BSA) can be sterile-filtered and then diluted to the final desired concentration in your cell culture medium.

experimental_workflow Workflow for Preparing and Using Short-Chain Ceramide-BSA Complexes cluster_prep Stock Preparation cluster_complexation Complexation cluster_application Cellular Application dissolve Dissolve C6-Ceramide in Chloroform:Methanol dry Dry Lipid Film (Nitrogen & Vacuum) dissolve->dry resuspend Resuspend in Ethanol dry->resuspend inject Inject Ethanolic Ceramide into BSA Solution (Vortexing) resuspend->inject bsa_prep Prepare Fatty Acid-Free BSA Solution bsa_prep->inject filter Sterile Filter Complex Solution inject->filter dilute Dilute to Final Concentration in Cell Culture Medium filter->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing short-chain ceramide-BSA complexes for cell treatment.

Signaling Pathway: Metabolic Fate of Exogenous Short-Chain Ceramide

Exogenously supplied short-chain ceramides, like C6-ceramide, can enter several metabolic pathways within the cell. Understanding this is key to interpreting experimental results.

metabolic_fate Metabolic Fate of Exogenous C6-Ceramide cluster_cell Intracellular Pathways C6_cer Exogenous C6-Ceramide C6_cer_in Intracellular C6-Ceramide C6_cer->C6_cer_in deacylase Ceramidase C6_cer_in->deacylase gcs Glucosylceramide Synthase C6_cer_in->gcs sms Sphingomyelin Synthase C6_cer_in->sms bio_effect Biological Effects C6_cer_in->bio_effect sphingosine Sphingosine deacylase->sphingosine sphk Sphingosine Kinase sphingosine->sphk cers Ceramide Synthase sphingosine->cers s1p Sphingosine-1-Phosphate sphk->s1p s1p->bio_effect long_chain_cer Long-Chain Ceramides cers->long_chain_cer long_chain_cer->bio_effect glucosylcer C6-Glucosylceramide gcs->glucosylcer sm C6-Sphingomyelin sms->sm

Caption: Potential metabolic pathways for exogenous C6-ceramide in a target cell.

References

Technical Support Center: C8-Ceramide-1-Phosphate (C8-C1P) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of studies involving C8-Ceramide-1-Phosphate (C8-C1P). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and handle C8-C1P for in vitro experiments?

A1: C8-C1P is a synthetic, short-chain ceramide that is more water-soluble than its long-chain counterparts.[1] For stock solutions, it is recommended to dissolve C8-C1P in an organic solvent like ethanol or DMSO.[2] For cell-based assays, C8-C1P vesicles can be prepared in ultrapure water by sonication on ice until a clear dispersion is observed.[3] It is crucial to use the prepared solutions fresh and avoid repeated freeze-thaw cycles.

Q2: What is the optimal concentration of C8-C1P to use in my experiments?

A2: The effective concentration of C8-C1P can vary significantly depending on the cell type and the biological process being investigated. Concentrations ranging from 1 µM to 30 µM have been reported to elicit cellular responses.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: I am observing conflicting pro- and anti-inflammatory effects of C8-C1P. Why is this happening?

A3: The inflammatory effects of C1P can be context-dependent.[6][7] Both pro- and anti-inflammatory properties have been reported, and the outcome can depend on the cellular compartment where it is produced and signals.[4] For instance, exogenously added C8-C1P has been shown to reduce pro-inflammatory markers in human monocytes challenged with LPS.[4] In contrast, intracellular C1P can stimulate the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids.[8] The specific cell type, the presence of other stimuli (like LPS), and the concentration of C8-C1P can all influence the observed effect.[9]

Q4: What is the difference between intracellular and extracellular actions of C8-C1P?

A4: C8-C1P can act both as an intracellular second messenger and as an extracellular ligand for a putative plasma membrane receptor.[5][8] Intracellularly, it can regulate processes like cell survival and proliferation.[5] Extracellularly, it can stimulate cell migration through a G-protein coupled receptor.[8] The experimental design, particularly how the C8-C1P is introduced to the cells, will determine which effects are predominantly observed.

Q5: How can I ensure the stability of C8-C1P in my experimental system?

A5: C8-C1P can be metabolized by cellular enzymes to other bioactive sphingolipids like C8-ceramide or sphingosine-1-phosphate (S1P).[1][10] This metabolic conversion can influence the experimental outcome. To ensure that the observed effects are due to C8-C1P itself, consider using inhibitors of enzymes involved in its metabolism, such as ceramidases and sphingosine kinases, where appropriate.[11]

Troubleshooting Guides

Problem: Inconsistent results in cell viability assays.
Possible Cause Suggested Solution
Poor solubility or aggregation of C8-C1P Ensure proper dissolution of C8-C1P. Prepare fresh vesicles by sonication before each experiment.[3]
Cell type-specific responses The effect of C8-C1P on cell viability can be cell-type dependent. Confirm the expected response in your cell line based on existing literature.
Metabolism of C8-C1P C8-C1P can be converted to pro-apoptotic ceramide.[10] Consider co-treatment with a ceramidase inhibitor to prevent this conversion.
Incorrect assay timing The effects of C8-C1P on cell viability may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.
Problem: No effect observed in chemotaxis assays.
Possible Cause Suggested Solution
Suboptimal C8-C1P concentration Perform a dose-response experiment to determine the optimal chemoattractant concentration for your cells. A low concentration, such as 1µM, may be sufficient to mimic a distal signal.[4]
Receptor desensitization Prolonged exposure to high concentrations of C8-C1P may lead to receptor desensitization. Ensure that the assay is performed within an appropriate timeframe.
Incorrect assay setup Verify the integrity of your transwell inserts and ensure that the cell density is appropriate for migration.
Cell health Ensure that the cells used for the assay are healthy and in the logarithmic growth phase.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • C8-Ceramide-1-Phosphate (C8-C1P)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of C8-C1P in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the C8-C1P dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve C8-C1P).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Read the absorbance at 570 nm using a microplate reader.

Chemotaxis Assay (Transwell Assay)

This protocol provides a framework for assessing the migratory response of cells to a C8-C1P gradient.

Materials:

  • C8-Ceramide-1-Phosphate (C8-C1P)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free cell culture medium

  • Calcein-AM or other fluorescent dye for cell labeling

Procedure:

  • Prepare a cell suspension in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • In the bottom chamber of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of C8-C1P (chemoattractant). For the negative control, add serum-free medium without C8-C1P.

  • Place the transwell inserts into the wells.

  • Add 100 µL of the cell suspension to the top chamber of each insert.

  • Incubate the plate at 37°C in a humidified CO2 incubator for a period appropriate for your cell type (e.g., 4-24 hours).

  • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

  • Fix the migrated cells on the bottom of the insert with methanol and stain with a suitable dye (e.g., DAPI).

  • Count the number of migrated cells in several fields of view under a microscope.

Signaling Pathways and Workflows

C8_C1P_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C8C1P_ext Extracellular C8-C1P GPCR Putative GPCR C8C1P_ext->GPCR PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB CellSurvival Cell Survival & Proliferation Akt->CellSurvival CellMigration Cell Migration ERK->CellMigration NFkB->CellSurvival

Caption: C8-C1P Signaling Pathways

Experimental_Workflow start Start prepare_cells Prepare Cells (e.g., seeding, starvation) start->prepare_cells prepare_c8c1p Prepare C8-C1P Solution (dissolve and sonicate) start->prepare_c8c1p treat_cells Treat Cells with C8-C1P prepare_cells->treat_cells prepare_c8c1p->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., MTT, Transwell) incubate->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow

Troubleshooting_Logic start Inconsistent or Unexpected Results check_reagent Check C8-C1P Preparation and Handling start->check_reagent check_protocol Review Experimental Protocol start->check_protocol check_cells Assess Cell Health and Passage Number start->check_cells dose_response Perform Dose-Response and Time-Course check_reagent->dose_response check_protocol->dose_response check_cells->dose_response positive_control Include Positive and Negative Controls dose_response->positive_control literature Consult Literature for Cell-Specific Effects positive_control->literature resolve Problem Resolved literature->resolve

References

C-8 Ceramide-1-phosphate quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of C-8 Ceramide-1-Phosphate (C8-C1P). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8-C1P)? A1: this compound is a synthetic, short-chain analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P).[1] It is more water-soluble than its long-chain counterparts, making it a useful tool for in-vitro experiments studying cellular processes. C8-C1P is known to stimulate DNA synthesis and cell division, often exhibiting effects opposite to those of C8-ceramide, which is typically associated with apoptosis and cell cycle arrest.[1][2]

Q2: How should I store and handle C8-C1P? A2: C8-C1P should be stored as a solid at -20°C.[1][3] Under these conditions, it is stable for at least one to four years, depending on the supplier.[1][3] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

Q3: How do I correctly solubilize C8-C1P? A3: C8-C1P is supplied as a neat solid.[1] For cell-based assays, it can be challenging to solubilize directly in aqueous buffers. A recommended method is to dissolve it in a basic solution, such as 10 mM NaOH, to a concentration of at least 12 mg/mL (pH > 7.5).[1] For experiments involving vesicles, C1P can be prepared in ultrapure water by sonication on ice until the solution is clear.[4] Always refer to the manufacturer's product data sheet for specific solubility information.

Q4: What is the typical purity of commercially available C8-C1P? A4: The purity of C8-C1P can vary by manufacturer. It is commonly available with a purity of ≥90% or >99%.[1][3] It is critical to obtain the batch-specific Certificate of Analysis (CoA) from the supplier to confirm the exact purity and identity before conducting experiments.

Q5: Why is C8-C1P used in research instead of natural, long-chain C1P? A5: Short-chain analogs like C8-C1P are frequently used because they are more cell-permeable and easier to handle in aqueous solutions compared to natural long-chain ceramides.[2] This improved solubility facilitates their delivery to cells in culture. However, it is important to note that some enzymes, like ceramide kinase (CerK), show substrate specificity and may process short-chain ceramides less efficiently than their long-chain counterparts.[2][5]

Summary of Quantitative Data

Quantitative data for C8-C1P is summarized below. Users should always consult the product-specific data sheet from their supplier for batch-specific information.

Table 1: Typical Physical and Chemical Properties of C8-C1P (d18:1/8:0)

Property Value Source
Molecular Formula C₂₆H₅₂NO₆P [1]
Formula Weight 505.7 g/mol [1]
Purity Specification ≥90% to >99% (Supplier Dependent) [1][3]
Appearance Neat Solid [1]
Storage Temperature -20°C [1][3]
Long-Term Stability ≥ 1-4 Years (at -20°C) [1][3]

| Solubility | >12 mg/mL in 10 mM NaOH (pH > 7.5) |[1] |

Visualized Workflows and Pathways

cluster_workflow Quality Control Workflow for C8-C1P Receive Receive C8-C1P CoA Verify Certificate of Analysis (CoA) Receive->CoA Store Store at -20°C CoA->Store Prep Prepare Stock Solution (e.g., in 10 mM NaOH) Store->Prep Purity Purity/Identity Check (Optional but Recommended) LC-MS/MS Analysis Prep->Purity Sol_Test Solubility Test in Final Buffer Prep->Sol_Test Experiment Proceed with Experiment Purity->Experiment Sol_Test->Experiment Successful Troubleshoot Troubleshoot Experiment Sol_Test->Troubleshoot Fails cluster_pathway Core Signaling Pathways of Ceramide-1-Phosphate (C1P) Cer Ceramide C1P Ceramide-1-Phosphate (C1P) Cer->C1P Phosphorylation cPLA2 cPLA₂ Activation C1P->cPLA2 Intracellular Receptor GPCR (Putative) C1P->Receptor Extracellular CerK Ceramide Kinase (CerK) CerK->Cer AA Arachidonic Acid Release cPLA2->AA Inflammation Inflammation AA->Inflammation PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ERK ERK1/2 Pathway Receptor->ERK Migration Cell Migration Receptor->Migration NFkB NF-κB Activation PI3K_Akt->NFkB Proliferation Cell Proliferation & Division ERK->Proliferation Survival Cell Survival (Anti-Apoptosis) NFkB->Survival cluster_troubleshooting Troubleshooting Logic for High C1P Quantification Start High C1P Signal Detected Check_Protocol Does extraction protocol use base hydrolysis? Start->Check_Protocol Check_Neutral Was the extract fully neutralized before heating or downstream steps? Check_Protocol->Check_Neutral Yes Re_evaluate Re-evaluate other sources of contamination or error. Check_Protocol->Re_evaluate No Artifact High probability of artifactual C1P generation from Sphingomyelin (SM). Check_Neutral->Artifact No / Unsure Check_Neutral->Re_evaluate Yes Solution Solution: 1. Ensure complete neutralization. 2. Run SM-only controls. 3. Refine extraction method. Artifact->Solution

References

Technical Support Center: C-8 Ceramide-1-Phosphate (C8C1P) Activity and Serum Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of serum on C-8 Ceramide-1-Phosphate (C8C1P) activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8C1P) and what is its primary biological role?

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is synthesized from ceramide through the action of ceramide kinase (CerK). C1P generally promotes cell proliferation and survival, acting as an antagonist to the pro-apoptotic effects of ceramide.[1][2] C8C1P is a synthetic, short-chain analog of C1P that is cell-permeable and commonly used in research to study the effects of C1P.[1] It has been shown to stimulate DNA synthesis and cell division.[1]

Q2: How does serum affect cellular C1P levels and activity?

Serum can influence C1P levels and activity through multiple mechanisms:

  • Precursor Supply: Serum, particularly fetal bovine serum (FBS), is rich in sphingomyelin.[3] Sphingomyelin can be hydrolyzed by sphingomyelinases to produce ceramide, the direct precursor for C1P.[3]

  • Serum Deprivation Effects: The absence of serum can induce apoptosis in certain cell types, which is often accompanied by an increase in ceramide levels through the de novo synthesis pathway via serine palmitoyltransferase (SPT).[1] Exogenously added C1P has been shown to inhibit SPT activity and block apoptosis in serum-deprived alveolar macrophages, highlighting its pro-survival role in the absence of serum factors.[1]

  • Extracellular Signaling: C1P has been found in serum and can act as an extracellular signaling molecule through a putative G protein-coupled receptor, stimulating cell migration.[4]

Q3: What are the known downstream signaling pathways activated by C1P?

C1P has been shown to activate several pro-survival and proliferative signaling pathways, including:

  • MAPK Pathway: Activation of ERK1/2 and JNK.[2][5]

  • PI3K/Akt/mTOR Pathway: This is a central pathway for cell growth and survival.[1][2]

  • NF-κB Pathway: C1P can stimulate the DNA binding activity of this key transcription factor involved in inflammation and cell survival.[2][5]

In the context of serum deprivation, C8C1P has been observed to exert anti-apoptotic effects in human monocytes by upregulating BCL-2 and activating ERK1/2 signaling.[6]

Troubleshooting Guides

Issue 1: Inconsistent C8C1P activity in cell-based assays.
Potential Cause Troubleshooting Step
Serum Presence/Absence The presence or absence of serum in your cell culture media can significantly impact the cellular response to C8C1P. Serum contains growth factors and lipids that can influence the same signaling pathways as C8C1P. For consistent results, maintain a consistent serum concentration across all experiments or perform experiments in serum-free media after a period of serum starvation. Note that serum starvation itself can alter endogenous ceramide and C1P metabolism.[1]
Cell Type Variability Different cell types will respond differently to C8C1P based on their expression of target proteins and receptors. Ensure you are using a consistent cell line and passage number.
C8C1P Preparation C8C1P is a lipid and may require a carrier like fatty acid-free BSA for efficient delivery to cells in aqueous media. Inconsistent preparation can lead to variable effective concentrations.
Issue 2: Difficulty in measuring endogenous C1P levels, especially in the presence of serum.
Potential Cause Troubleshooting Step
Methodological Challenges (LC-MS/MS) Overestimation of C1P can occur due to the hydrolysis of sphingomyelin during sample preparation, especially with incomplete neutralization of base-hydrolyzed lipid extracts.
Serum Interference in ELISA Serum contains a high concentration of proteins and other lipids that can interfere with antibody-based detection methods. Ensure your ELISA kit is validated for use with serum samples and follow the manufacturer's protocol for sample dilution and preparation.
Low Endogenous Levels Endogenous C1P levels can be very low. You may need to optimize your extraction and detection methods for high sensitivity.

Experimental Protocols

Ceramide Kinase (CerK) Activity Assay

This assay indirectly measures the potential for C1P production by quantifying the activity of the enzyme that synthesizes it.

Principle: Recombinant ceramide kinase is used to phosphorylate ceramide in the presence of [γ-³²P]ATP. The resulting radiolabeled C1P is then extracted and quantified.

Materials:

  • Recombinant human ceramide kinase (hCerK)

  • C8-Ceramide substrate

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) system

Protocol:

  • Prepare the reaction mixture containing assay buffer, [γ-³²P]ATP, and C8-Ceramide.

  • Initiate the reaction by adding recombinant hCerK.

  • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding extraction solvents (e.g., chloroform:methanol, 2:1 v/v).

  • Extract the lipids. The radiolabeled C8C1P will partition into the organic phase.

  • Separate the lipids using TLC.

  • Visualize and quantify the radiolabeled C8C1P using a phosphorimager.

This protocol is a generalized representation and may require optimization for specific experimental conditions.

Data Presentation

Table 1: Summary of Serum's Effect on C1P-Related Processes

Condition Observed Effect Affected Molecule/Pathway Cell Type Reference
Serum Deprivation Increased ceramide synthesisSerine Palmitoyltransferase (SPT)Alveolar Macrophages[1]
C1P Treatment in Serum-Deprived Cells Inhibition of SPT activity, blockage of apoptosisSPT, Ceramide levelsAlveolar Macrophages[1]
C8C1P Treatment in Serum-Deprived Cells Anti-apoptotic activity, BCL-2 upregulation, ERK1/2 phosphorylationBCL-2, ERK1/2Human Monocytes[6]
Presence of Fetal Bovine Serum (FBS) Source of sphingomyelin, a precursor to ceramide and C1PSphingomyelinCell Culture Medium[3]

Visualizations

C1P_Signaling_Pathway Serum Serum Factors (e.g., Growth Factors, S1P) PI3K PI3K Serum->PI3K MAPK MAPK (ERK1/2, JNK) Serum->MAPK Serum_Deprivation Serum Deprivation SPT Serine Palmitoyltransferase (SPT) Serum_Deprivation->SPT activates Extracellular_C1P Extracellular C8-C1P / C1P C1P_Receptor Putative C1P Receptor (GPCR) Extracellular_C1P->C1P_Receptor C1P_Receptor->PI3K CerK Ceramide Kinase (CerK) Intracellular_C1P Intracellular C1P CerK->Intracellular_C1P produces Ceramide Ceramide Ceramide->CerK Apoptosis Apoptosis Ceramide->Apoptosis promotes Intracellular_C1P->PI3K activates Intracellular_C1P->MAPK activates NFkB NF-κB Intracellular_C1P->NFkB activates Intracellular_C1P->SPT inhibits Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB BCL2 BCL-2 Akt->BCL2 upregulates Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation Survival Cell Survival NFkB->Survival BCL2->Apoptosis inhibits SPT->Ceramide synthesizes

Caption: C1P signaling pathways in the context of serum presence or absence.

experimental_workflow start Start: Cell Culture (with or without serum) treatment Treatment with C8C1P start->treatment cell_lysis Cell Lysis / Lipid Extraction treatment->cell_lysis lcms LC-MS/MS Analysis (for C1P quantification) cell_lysis->lcms elisa ELISA (for C1P or downstream targets) cell_lysis->elisa western Western Blot (for signaling protein phosphorylation, e.g., p-ERK, p-Akt) cell_lysis->western data_analysis Data Analysis and Comparison lcms->data_analysis elisa->data_analysis western->data_analysis

Caption: General experimental workflow for studying C8C1P activity.

References

C-8 Ceramide-1-phosphate storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and experimental use of C-8 Ceramide-1-Phosphate (C8-C1P). This resource is intended for researchers, scientists, and drug development professionals.

Storage and Handling Best Practices

Proper storage and handling are critical to maintain the stability and biological activity of this compound.

Summary of Storage and Reconstitution Data
ParameterRecommendationSource(s)
Storage Temperature Store at -20°C as a neat solid.[1][2]
Long-term Stability ≥ 4 years when stored properly as a neat solid.[1]
Shipping Condition Typically shipped at room temperature for domestic destinations, may vary for international shipping.[1]
Reconstitution Solvent For aqueous solutions, first dissolve in 10 mM NaOH (pH > 7.5). Sparingly soluble in ethanol, DMSO, and dimethylformamide.[1]
Aqueous Solution Storage It is not recommended to store aqueous solutions for more than one day.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A1: Upon receiving this compound, it should be stored as a neat solid at -20°C.[1] When stored under these conditions, it is stable for at least four years.[1]

Q2: What is the best way to prepare an aqueous solution of C8-C1P for cell culture experiments?

A2: For aqueous applications, it is recommended to first dissolve the C8-C1P in 10 mM NaOH at a pH greater than 7.5.[1] From this stock, you can then dilute with a buffer such as PBS (pH 7.2) to your desired final concentration.[1] It is advised to not store the aqueous solution for more than 24 hours.[1]

Q3: Can I dissolve C8-C1P directly in organic solvents?

A3: Yes, C8-C1P is sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[1] For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity.

Q4: What are the expected biological effects of this compound?

A4: C8-C1P is a bioactive sphingolipid that can have varied effects depending on the cell type and context. It is known to stimulate DNA synthesis and cell division.[1] It also plays roles in cell survival by inhibiting apoptosis and is involved in inflammatory responses.[3][4][5]

Q5: Is this compound considered hazardous?

A5: While a specific hazard classification may not be assigned, it is recommended to handle this compound with standard laboratory safety precautions.[1] Avoid ingestion, inhalation, and contact with eyes and skin. Use personal protective equipment such as gloves and safety glasses.[1]

Troubleshooting Guide

Problem 1: this compound is not dissolving properly.

  • Possible Cause: Incorrect solvent or pH.

  • Solution: For aqueous solutions, ensure you are first dissolving the lipid in 10 mM NaOH with a pH > 7.5 before diluting with your buffer.[1] Gentle warming and vortexing may aid dissolution. For organic solvents, try sonicating the solution.

Problem 2: I am observing no biological effect in my experiments.

  • Possible Cause 1: Improper storage or handling leading to degradation.

  • Solution 1: Verify that the compound has been stored at -20°C as a solid. If aqueous stock solutions were stored for extended periods, they may have degraded. Prepare fresh solutions for each experiment.[1]

  • Possible Cause 2: The concentration used is not optimal for the cell type or assay.

  • Solution 2: Perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.

  • Possible Cause 3: The biological activity of C8-C1P can be antagonized by ceramides.

  • Solution 3: Ensure that your experimental system does not have high endogenous levels of ceramides that could be counteracting the effects of C8-C1P.

Problem 3: I am observing unexpected or contradictory biological effects (e.g., pro-inflammatory instead of anti-inflammatory).

  • Possible Cause: The cellular context and signaling pathways activated can lead to different outcomes. The effect of C1P can be concentration-dependent and cell-type specific. For instance, C1P can have both pro- and anti-inflammatory roles.[4][6]

  • Solution: Carefully review the literature for the expected effects in your specific cell type and experimental conditions. Consider that the intracellular versus extracellular action of C1P can trigger different signaling pathways.[5]

Experimental Protocols

Protocol 1: General Reconstitution of this compound
  • Bring the vial of C8-C1P to room temperature.

  • To prepare a stock solution in an aqueous buffer, first add an appropriate volume of 10 mM NaOH (pH > 7.5) to the vial to achieve a desired concentration (e.g., 1 mg/mL).

  • Gently vortex or sonicate until the solid is completely dissolved.

  • This stock solution can then be diluted with a physiological buffer like PBS (pH 7.2) to the final working concentration.

  • Use the freshly prepared aqueous solution, as storage for more than a day is not recommended.[1]

Protocol 2: Cell Treatment for Signaling Pathway Analysis
  • Plate cells at the desired density and allow them to adhere and reach the desired confluency.

  • The day before the experiment, you may want to serum-starve the cells to reduce background signaling, depending on your experimental goals.

  • Prepare a fresh working solution of C8-C1P in your cell culture medium from a freshly prepared stock solution.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of C8-C1P.

  • Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1h, 6h, 24h) to analyze signaling pathway activation or downstream effects.

  • After incubation, wash the cells with cold PBS and proceed with cell lysis for downstream applications such as Western blotting or ELISA.

Visualizations

C1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C8-C1P_ext C8-C1P GPCR GPCR C8-C1P_ext->GPCR PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK ATP -> ADP C1P_int C1P CerK->C1P_int Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: C8-C1P signaling pathways.

Experimental_Workflow A Receive and Store C8-C1P at -20°C B Reconstitute C8-C1P in 10 mM NaOH (pH > 7.5) A->B C Dilute to Working Concentration in Cell Media B->C D Treat Cells for a Defined Period C->D E Harvest Cells and Analyze Endpoint D->E F Data Analysis and Interpretation E->F

Caption: General experimental workflow for C8-C1P.

Troubleshooting_Flowchart Start Experiment with C8-C1P Problem Unexpected or No Result? Start->Problem Check_Storage Was C8-C1P Stored at -20°C? Problem->Check_Storage Yes Success Expected Result Problem->Success No Check_Prep Was Aqueous Solution Freshly Prepared? Check_Storage->Check_Prep Yes Rerun Rerun Experiment with Fresh Reagents Check_Storage->Rerun No Check_Conc Is the Concentration Optimal? Check_Prep->Check_Conc Yes Check_Prep->Rerun No Review_Lit Review Literature for Cell-Specific Effects Check_Conc->Review_Lit Yes Check_Conc->Rerun No, Optimize Concentration Review_Lit->Rerun

Caption: Troubleshooting flowchart for C8-C1P experiments.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of C8- and C16-Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, inflammation, and migration. The specific biological activity of C1P is significantly influenced by the length of its N-acyl chain. This guide provides an objective comparison of the differential activities of two commonly studied C1P analogs: the short-chain C8-Ceramide-1-phosphate (C8-C1P) and the long-chain C16-Ceramide-1-phosphate (C16-C1P), supported by experimental data.

Data Presentation: Quantitative Comparison of C8-C1P and C16-C1P Activities

The following table summarizes the key differential activities of C8-C1P and C16-C1P based on available experimental evidence. Direct comparative studies providing IC50 or EC50 values are limited; therefore, the data presented focuses on qualitative and semi-quantitative comparisons from studies where both lipids were investigated.

Biological ActivityC8-Ceramide-1-phosphate (Synthetic)C16-Ceramide-1-phosphate (Natural)Key Findings
Immunomodulation (LPS-challenged human monocytes) Reduces expression of pro-inflammatory markers (CD44, CD80, HLA-DR) and IL-6 secretion.[1]Does not reduce pro-inflammatory markers; may increase IL-10 secretion.[1]C8-C1P exhibits anti-inflammatory properties in this context, while C16-C1P does not show the same effect and may promote anti-inflammatory cytokine production.
Angiogenesis More potent inducer of pro-angiogenic factors from macrophages.[1]Induces pro-angiogenic properties but is less powerful than C8-C1P.[1]The shorter acyl chain of C8-C1P appears to enhance its pro-angiogenic signaling capabilities.
Anti-Apoptotic Activity (Human monocytes) Significantly reduces early apoptosis at 20 µM; involves upregulation of BCL-2 and ERK1/2 signaling.[1]Significantly reduces early apoptosis at 20 µM.[1]Both analogs exhibit pro-survival effects, with more detailed mechanistic insight available for C8-C1P.
Calcium Mobilization Induces Ca2+ mobilization in certain cell types (e.g., endothelial and thyroid cells).[2]Does not alter intracellular Ca2+ concentrations in other cell types (e.g., fibroblasts, neutrophils, A549 cells).[2]The ability to induce calcium signaling appears to be specific to short-chain C1P analogs.
Cell Proliferation Potent stimulator of DNA synthesis and cell division in fibroblasts and macrophages.[3]Stimulates cell proliferation.[2]Both short and long-chain C1Ps are generally considered mitogenic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the key biological activities of C8-C1P and C16-C1P.

Assessment of Immunomodulatory Effects on Human Monocytes

Objective: To determine the effect of C8-C1P and C16-C1P on the expression of inflammatory markers on human monocytes challenged with lipopolysaccharide (LPS).

Methodology:

  • Monocyte Isolation: Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Culture and Treatment:

    • Seed isolated monocytes in appropriate culture plates.

    • Add an inflammatory stimulus, such as LPS (10 ng/mL).

    • Concurrently, treat the cells with different concentrations of C8-C1P or C16-C1P (e.g., 1, 10, and 20 µM) or vehicle control. C1P lipids should be prepared as vesicles by sonication in ultrapure water.[1]

    • Incubate the cells for 24 to 48 hours.

  • Analysis of Inflammatory Markers:

    • Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD44, CD80, and HLA-DR.

    • Analyze the expression of these markers using flow cytometry.

  • Cytokine Analysis:

    • Collect the culture supernatant.

    • Measure the concentration of secreted cytokines, such as IL-6 and IL-10, using an enzyme-linked immunosorbent assay (ELISA).

In Vitro Angiogenesis Assay (Tubulogenesis)

Objective: To evaluate the pro-angiogenic potential of macrophage-secreted factors following treatment with C8-C1P or C16-C1P.

Methodology:

  • Macrophage Priming:

    • Differentiate human monocytes into monocyte-derived macrophages (MDMs).

    • Treat the MDMs with C8-C1P or C16-C1P (e.g., 20 µM) for a specified period (e.g., 7 days).[1]

    • Collect the conditioned media (secretome) from the treated macrophages.

  • Tubulogenesis Assay:

    • Coat a 96-well plate with Matrigel.

    • Seed human endothelial colony-forming cells (hECFCs) onto the Matrigel-coated plate.

    • Treat the hECFCs with the collected macrophage secretomes.

    • Incubate for a period sufficient to allow for the formation of capillary-like structures (tubules).

  • Quantification:

    • Capture images of the formed tubules using microscopy.

    • Quantify the extent of tubule formation by measuring parameters such as the number of branch points and total tubule length using image analysis software.

Cell Viability and Apoptosis Assay

Objective: To assess the anti-apoptotic effects of C8-C1P and C16-C1P on human monocytes.

Methodology:

  • Cell Culture and Treatment:

    • Culture human CD14+ monocytes in serum-free medium to induce apoptosis.

    • Treat the cells with C8-C1P or C16-C1P (e.g., 20 µM) or vehicle control for 24 hours.[1]

  • Apoptosis Analysis:

    • Harvest the cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide or Zombie Violet).

    • Analyze the percentage of early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic cells by flow cytometry.

  • Western Blot for Apoptotic Markers:

    • Lyse the treated cells and perform protein quantification.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against key apoptosis-related proteins such as BCL-2 and phosphorylated ERK1/2 (p-ERK1/2) to investigate the underlying signaling pathways.[1]

Signaling Pathways and Experimental Workflows

The differential activities of C8-C1P and C16-C1P can be attributed to their distinct engagement of cellular signaling pathways.

General C1P Signaling Pathway

Ceramide-1-phosphate is known to activate several key signaling cascades that promote cell survival and proliferation. These pathways are often initiated by the activation of a putative G protein-coupled receptor (GPCR) or through intracellular interactions.

C1P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling C1P C1P (C8 or C16) GPCR Putative GPCR C1P->GPCR PI3K PI3K GPCR->PI3K ERK MEK/ERK1/2 GPCR->ERK Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation NFkB->Survival

Caption: General signaling pathways activated by Ceramide-1-Phosphate.

Differential Signaling of C8-C1P leading to Anti-Inflammatory and Pro-Angiogenic Responses

C8-C1P demonstrates a distinct ability to modulate inflammatory responses and promote angiogenesis, which is linked to a potent activation of the ERK1/2 pathway.

C8_C1P_Signaling cluster_monocyte LPS-Challenged Monocyte/Macrophage C8_C1P C8-C1P ERK p-ERK1/2 (Strong Activation) C8_C1P->ERK BCL2 BCL-2 (Upregulation) C8_C1P->BCL2 Inflammatory_Markers CD44, CD80, HLA-DR, IL-6 (Expression Downregulation) ERK->Inflammatory_Markers Anti_Apoptosis Anti-Apoptosis ERK->Anti_Apoptosis Angiogenic_Factors Pro-Angiogenic Factors (Secretion Upregulation) ERK->Angiogenic_Factors BCL2->Anti_Apoptosis

Caption: C8-C1P-specific signaling leading to immunomodulation and angiogenesis.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical experimental workflow for comparing the effects of C8-C1P and C16-C1P on monocyte/macrophage functions.

Experimental_Workflow cluster_assays Downstream Assays Start Isolate Human CD14+ Monocytes Treatment Treat with LPS and C8-C1P or C16-C1P Start->Treatment Flow_Cytometry Flow Cytometry (Surface Markers) Treatment->Flow_Cytometry ELISA ELISA (Cytokine Secretion) Treatment->ELISA Western_Blot Western Blot (p-ERK, BCL-2) Treatment->Western_Blot Angiogenesis_Assay Angiogenesis Assay (Secretome) Treatment->Angiogenesis_Assay

Caption: Workflow for comparing the bioactivity of C8-C1P and C16-C1P.

References

A Comparative Guide to C-8 Ceramide-1-Phosphate and Sphingosine-1-Phosphate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive and objective comparison of two pivotal bioactive sphingolipids: C-8 Ceramide-1-Phosphate (C8-C1P) and Sphingosine-1-Phosphate (S1P). Tailored for researchers, scientists, and professionals in drug development, this document delves into their distinct and overlapping roles in crucial cellular processes, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Introduction: The Sphingolipid Rheostat in Cellular Signaling

C8-C1P, a synthetic, cell-permeable analog of the endogenous Ceramide-1-Phosphate (C1P), and S1P are key players in the "sphingolipid rheostat," a concept that posits the balance between pro-apoptotic ceramides and pro-survival phosphorylated sphingolipids dictates cell fate.[1][2] While both are derived from ceramide, their downstream effects on cell proliferation, survival, migration, and inflammation can be markedly different, making them subjects of intense research for therapeutic applications.[1][3] S1P is a well-established ligand for a family of five G protein-coupled receptors (GPCRs), whereas C1P's extracellular signaling is thought to be mediated by a yet-to-be-identified receptor, alongside its intracellular actions.[3][4]

Comparative Analysis of Biological Functions

C8-C1P and S1P exhibit both unique and overlapping functionalities across a range of biological assays. Below is a summary of their performance in key experimental areas.

Table 1: Comparative Effects on Cell Migration
FeatureThis compound (C8-C1P)Sphingosine-1-Phosphate (S1P)References
Cell Type Human CD14+ MonocytesRetinal Pigment Epithelium (RPE) cells[5],[6]
Effective Concentration 1 µM5 µM[5],[6]
Observed Effect Significantly increased migration through a transwell membrane.Significantly enhanced migration in a scratch wound assay.[5],[6]
Underlying Mechanism Not fully elucidated, but likely involves downstream signaling from a putative receptor.Mediated through S1P receptors 1 and 3 (S1P1, S1P3).[6]
Table 2: Comparative Effects on Apoptosis and Cell Survival
FeatureThis compound (C8-C1P)Sphingosine-1-Phosphate (S1P)References
Cell Type Human CD14+ MonocytesHuman Liver Sinusoidal Endothelial Cells (LSEC)[5],[7]
Effective Concentration 20 µMNot specified[5],[7]
Observed Effect Significantly reduced the percentage of early apoptotic monocytes after 24 hours.Suppressed apoptosis by modulating the expression of Bcl-2, Bax, and cleaved caspase-3.[5],[7]
Underlying Mechanism Increased expression of the anti-apoptotic protein BCL-2.Activation of Akt and ERK pathways.[5],[7]
Table 3: Comparative Effects on Inflammation and Cytokine Secretion
FeatureThis compound (C8-C1P)Sphingosine-1-Phosphate (S1P)References
Cell Type Human CD14+ Monocytes (LPS-challenged)Human Liver Sinusoidal Endothelial Cells (LSEC)[5],[7]
Effective Concentration 20 µMNot specified[5],[7]
Observed Effect Dampened IL-6 production. No significant change in TNFα or IL-1β secretion.Promoted the production of IL-6 and VEGF.[5],[7]
Underlying Mechanism Suggests a selective anti-inflammatory role.Pro-inflammatory and pro-angiogenic signaling.[5],[7]

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by C8-C1P and S1P, while sharing some common downstream effectors, are initiated through distinct receptor mechanisms.

This compound (C8-C1P) Signaling

C8-C1P can be exogenously administered and is believed to act through a putative G protein-coupled receptor on the cell surface, as well as potentially having intracellular targets.[8] Its signaling promotes cell survival and has demonstrated anti-inflammatory and pro-angiogenic properties.[5]

C8C1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C8C1P C8-C1P C1P_Receptor Putative C1P Receptor (GPCR) C8C1P->C1P_Receptor BCL2 BCL-2 C8C1P->BCL2 increases expression G_Protein G-Protein C1P_Receptor->G_Protein PI3K PI3K C1P_Receptor->PI3K ERK ERK1/2 C1P_Receptor->ERK Angiogenesis Pro-angiogenic Response C1P_Receptor->Angiogenesis Inflammation Modulation of Inflammation C1P_Receptor->Inflammation Akt Akt PI3K->Akt Survival Cell Survival (Anti-Apoptosis) Akt->Survival ERK->Survival Migration Cell Migration ERK->Migration BCL2->Survival

Caption: C8-C1P Signaling Pathway.

Sphingosine-1-Phosphate (S1P) Signaling

S1P signaling is well-documented and proceeds through five distinct S1P receptors (S1PR1-5), which couple to various G proteins to regulate a wide array of cellular functions, including cell trafficking, proliferation, and vascular development.[3]

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_Proteins Gαi, Gαq, Gα12/13 S1PR->G_Proteins Angiogenesis Angiogenesis S1PR->Angiogenesis Inflammation Inflammation S1PR->Inflammation PI3K PI3K G_Proteins->PI3K ERK ERK1/2 G_Proteins->ERK Rac Rac G_Proteins->Rac PLC PLC G_Proteins->PLC Rho Rho G_Proteins->Rho Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival ERK->Survival Migration Cell Migration Rac->Migration

Caption: S1P Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the bioactivity of C8-C1P and S1P.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay quantifies the chemotactic properties of C8-C1P and S1P.

  • Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, replace the culture medium with a serum-free medium. On the day of the experiment, harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup: Place 24-well plate transwell inserts (typically with 8 µm pores) into the wells of the plate. In the lower chamber, add serum-free medium containing the desired concentration of C8-C1P, S1P, or a vehicle control.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a 0.5% crystal violet solution. Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with C8-C1P, S1P, or a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Western Blot for Signaling Pathway Activation (p-ERK/p-Akt)

This technique is used to detect the phosphorylation and therefore activation of key signaling proteins.

  • Cell Lysis: Treat cells with C8-C1P or S1P for various short time points (e.g., 0, 5, 15, 30 minutes). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt). Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading. Quantify band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of C8-C1P and S1P on a specific cellular response.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture (e.g., Macrophages, Endothelial Cells) Treatment_Groups Treatment Groups Cell_Culture->Treatment_Groups Control Vehicle Control Treatment_Groups->Control C8C1P_Treat C8-C1P Treatment (Dose-Response) Treatment_Groups->C8C1P_Treat S1P_Treat S1P Treatment (Dose-Response) Treatment_Groups->S1P_Treat Migration_Assay Migration Assay (Transwell) Treatment_Groups->Migration_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment_Groups->Apoptosis_Assay Cytokine_Assay Cytokine Profiling (ELISA/Multiplex) Treatment_Groups->Cytokine_Assay Western_Blot Western Blot (p-ERK, p-Akt, etc.) Treatment_Groups->Western_Blot qPCR qPCR (Gene Expression) Treatment_Groups->qPCR Data_Quant Data Quantification & Statistical Analysis Migration_Assay->Data_Quant Apoptosis_Assay->Data_Quant Cytokine_Assay->Data_Quant Western_Blot->Data_Quant qPCR->Data_Quant Comparison Comparative Analysis of C8-C1P vs. S1P Data_Quant->Comparison

References

Unveiling the Signaling Landscape of C-8 Ceramide-1-Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-8 Ceramide-1-Phosphate (C8-C1P) signaling targets and its performance against alternative lipid mediators. The information is supported by experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows.

This compound (C8-C1P), a synthetic, short-chain analog of the naturally occurring Ceramide-1-Phosphate (C1P), has emerged as a potent bioactive lipid with significant roles in a variety of cellular processes. Understanding its specific targets and how its effects compare to other signaling lipids is crucial for harnessing its therapeutic potential. This guide summarizes key findings on C8-C1P's signaling network, offering a comparative analysis with other relevant lipid mediators like the long-chain C16-C1P and Sphingosine-1-Phosphate (S1P).

Data Presentation: A Comparative Analysis of Bioactive Lipid Signaling

The following table summarizes quantitative data from various studies, highlighting the comparative efficacy of C8-C1P in key cellular assays.

Parameter This compound (C8-C1P) C-16 Ceramide-1-Phosphate (C16-C1P) Sphingosine-1-Phosphate (S1P) Key Findings & Citations
Monocyte Viability (24h) Significant reduction in early apoptosis at 20 µM.Significant reduction in early apoptosis at 20 µM.Known to promote cell survival.Both C8-C1P and C16-C1P exhibit comparable pro-survival effects on human monocytes.
Macrophage Inflammatory Marker Expression (LPS-challenged monocytes) Concentration-dependent decrease in CD80 and CD44 expression (1-20 µM).No significant effect on CD80 and CD44 expression.Pro-inflammatory effects are context-dependent.C8-C1P, but not the natural C16-C1P, displays anti-inflammatory properties by downregulating key activation markers on macrophages.
Monocyte Migration Significant increase in migration at 1 µM.Known to be a chemoattractant.Potent chemoattractant, often showing a bell-shaped dose-response.C8-C1P is a potent chemoattractant for monocytes, a key process in immune response and tissue repair.
Angiogenesis More potent inducer of angiogenesis.Induces angiogenesis.Potent inducer of angiogenesis.The synthetic C8-C1P is more effective than the natural C16-C1P in promoting the formation of new blood vessels.
Proliferation Stimulates proliferation in various cell types.Mitogenic for fibroblasts and macrophages.A well-established mitogen for numerous cell types.Both C1P and S1P are generally considered pro-proliferative, often acting in opposition to the pro-apoptotic effects of ceramide.

Signaling Pathways of this compound

C8-C1P exerts its pleiotropic effects by activating several key intracellular signaling cascades. Upon interaction with its putative cell surface receptors, C8-C1P triggers downstream pathways that regulate cell fate and function.

C8_C1P_Signaling C8_C1P This compound Receptor Putative GPCR C8_C1P->Receptor cPLA2a cPLA2α C8_C1P->cPLA2a Intracellular PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK JNK JNK Receptor->JNK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Cell_Survival Cell Survival (Anti-apoptosis) AKT->Cell_Survival Proliferation Proliferation NFkB->Proliferation Inflammation Inflammation (Pro- and Anti-) NFkB->Inflammation ERK->Proliferation Migration Migration ERK->Migration JNK->Proliferation Arachidonic_Acid Arachidonic Acid Release cPLA2a->Arachidonic_Acid Arachidonic_Acid->Inflammation

C8-C1P Signaling Cascade

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay is used to quantify the chemotactic response of cells to C8-C1P.

  • Cell Preparation: Culture cells of interest (e.g., human monocytes) to 70-80% confluency. Prior to the assay, starve the cells in serum-free media for 4-6 hours. Harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup: Use Transwell inserts with a suitable pore size (e.g., 5 or 8 µm for monocytes). Add serum-free media containing the chemoattractant (e.g., 1 µM C8-C1P, S1P, or vehicle control) to the lower chamber of the 24-well plate.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for the cell type (typically 4-24 hours).

  • Quantification:

    • Remove the Transwell inserts.

    • Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Elute the stain from the cells using a 10% acetic acid solution.

    • Measure the absorbance of the eluted stain at 570 nm using a plate reader. The absorbance is directly proportional to the number of migrated cells.

NF-κB Activation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with C8-C1P.

  • Cell Culture and Treatment: Seed cells (e.g., macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with C8-C1P at various concentrations and time points. Include a positive control (e.g., TNF-α) and a negative (vehicle) control.

  • Fixation and Permeabilization:

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (diluted in 1% BSA in PBS) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.

cPLA2α Activation Assay (Arachidonic Acid Release)

This assay measures the activity of cytosolic phospholipase A2α (cPLA2α) by quantifying the release of radiolabeled arachidonic acid.

  • Cell Labeling:

    • Seed cells in a 24-well plate and grow to near confluency.

    • Label the cellular phospholipids by incubating the cells with [³H]arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

  • Cell Stimulation:

    • Wash the cells three times with PBS containing 1 mg/mL fatty acid-free BSA to remove unincorporated [³H]arachidonic acid.

    • Add fresh serum-free medium and stimulate the cells with C8-C1P at various concentrations and for different time periods. Include appropriate controls.

  • Measurement of Arachidonic Acid Release:

    • Collect the supernatant from each well.

    • Lyse the cells in the wells with a lysis buffer (e.g., 0.1 N NaOH).

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of arachidonic acid release as: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) x 100.

    • Compare the percentage of release in C8-C1P-treated cells to that in control cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of C8-C1P on cell migration.

Experimental_Workflow cluster_prep Preparation cluster_assay Transwell Migration Assay cluster_analysis Analysis Cell_Culture Cell Culture Starvation Serum Starvation Cell_Culture->Starvation Harvesting Cell Harvesting & Counting Starvation->Harvesting Seeding Cell Seeding (Upper chamber) Harvesting->Seeding Setup Assay Setup (C8-C1P in lower chamber) Setup->Seeding Incubation Incubation (4-24 hours) Seeding->Incubation Staining Fixing & Staining (Crystal Violet) Incubation->Staining Elution Stain Elution Staining->Elution Quantification Absorbance Reading (570 nm) Elution->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

Cell Migration Workflow

C-8 Ceramide-1-phosphate vs PCERA-1 in macrophage regulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to C-8 Ceramide-1-Phosphate and PCERA-1 in Macrophage Regulation

Introduction

In the intricate landscape of immune regulation, macrophages stand as central players, capable of orchestrating both inflammatory and anti-inflammatory responses. The modulation of macrophage function is a critical area of research for developing therapies against inflammatory diseases, cancer, and tissue injury. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as pivotal signaling molecules. Among them, Ceramide-1-Phosphate (C1P) and its synthetic analogs have garnered significant attention.

This guide provides a detailed comparison of two synthetic C1P analogs: this compound (C8-C1P), a short-chain version of the natural molecule, and Phospho-Ceramide Analogue-1 (PCERA-1). While structurally similar, these compounds exhibit remarkably distinct and often opposing effects on macrophage behavior by engaging different cellular receptors and signaling pathways. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage these differences for therapeutic innovation.

Receptor Interaction: A Tale of Two Receptors

The primary divergence in the action of C8-C1P and PCERA-1 lies at the cell surface. Experimental evidence strongly indicates that they bind to and activate distinct G-protein coupled receptors (GPCRs) on macrophages.[1][2][3]

  • This compound (C1P Receptor): Natural C1P, and by extension its analog C8-C1P, interacts with a pertussis toxin-sensitive Gαi-coupled receptor.[1][4][5] This interaction is the starting point for its pro-migratory and specific inflammatory signaling cascades.

  • PCERA-1 (Putative PCERA-1 Receptor): PCERA-1 is proposed to activate a Gαs-coupled receptor.[1][6] This is inferred from its ability to elevate intracellular cyclic adenosine monophosphate (cAMP) levels in a GTP-dependent manner, a hallmark of Gαs activation.[6][7]

Crucially, binding assays have demonstrated a lack of cross-competition. PCERA-1 does not interfere with the binding of radiolabeled C1P to macrophage cell surface receptors, providing compelling evidence that these two molecules do not share a common receptor.[1][3][8]

Comparative Analysis of Macrophage Functions

The engagement of different receptors leads to divergent functional outcomes in macrophages, particularly concerning migration, cytokine secretion, and polarization.

Macrophage Migration

One of the most profound differences is their effect on cell motility.

  • C8-C1P: Exogenous C1P is a potent chemoattractant for macrophages.[4][5] It stimulates cell migration through the activation of PI3K/Akt, ERK1/2, and NF-κB pathways, which culminates in the production and release of Monocyte Chemoattractant Protein-1 (MCP-1).[1][9] A study using a synthetic C8-C1P also confirmed its ability to chemoattract human monocytes.[10]

  • PCERA-1: In stark contrast, PCERA-1 has no significant effect on macrophage migration on its own, nor does it inhibit the migration stimulated by C1P.[1]

Cytokine Production

C8-C1P and PCERA-1 exert distinct and sometimes additive effects on the secretion of key pro- and anti-inflammatory cytokines.

  • Tumor Necrosis Factor-α (TNFα): Both compounds can inhibit the secretion of the pro-inflammatory cytokine TNFα in LPS-stimulated macrophages, but they do so via completely different mechanisms.[1][3]

    • PCERA-1 suppresses TNFα production at the transcriptional level.[11] This action is dependent on the cAMP-PKA-CREB signaling pathway.[1][6][7]

    • C1P , on the other hand, does not suppress TNFα transcription but directly inhibits the activity of TNFα Converting Enzyme (TACE), the enzyme responsible for cleaving membrane-bound pro-TNFα into its soluble, active form.[1][3]

    • When used together, their inhibitory effects on TNFα secretion are additive, further supporting their distinct mechanisms of action.[1]

  • Interleukin-10 (IL-10): The regulation of the anti-inflammatory cytokine IL-10 is a key differentiator.

    • PCERA-1 significantly amplifies the production of IL-10 in LPS-stimulated macrophages.[1][7] This effect is mediated by its characteristic cAMP-PKA-CREB pathway.[1][6]

    • C1P/C8-C1P does not mimic or antagonize this effect; it has no significant impact on IL-10 expression via this pathway.[1][3]

Macrophage Polarization and Phenotype

Recent studies with C8-C1P highlight its role in shaping the overall macrophage phenotype, pushing it toward a pro-reparative state.

  • C8-C1P: In human monocytes, C8-C1P has been shown to restrain the development of a pro-inflammatory M1-like phenotype when challenged with LPS.[12][13] It limits the expression of inflammatory markers like CD80 and promotes an anti-inflammatory, pro-angiogenic gene expression profile.[10][12][13][14] This suggests C8-C1P could be instrumental in promoting the resolution of inflammation and fostering tissue repair.[12][13]

  • PCERA-1: The strong induction of IL-10 and suppression of TNFα by PCERA-1 are characteristic features of an anti-inflammatory M2-like phenotype, suggesting it also drives macrophages away from a classical M1 inflammatory state.[6][7]

Signaling Pathways: A Visual Comparison

The distinct biological outcomes of C8-C1P and PCERA-1 are rooted in their unique signaling cascades.

C1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C1P C-8 C1P Receptor Gαi-Coupled C1P Receptor C1P->Receptor PI3K PI3K Receptor->PI3K Gβγ MEK MEK Receptor->MEK Gβγ NFkB NF-κB Receptor->NFkB Gαi Akt Akt/PKB PI3K->Akt Outcome Macrophage Migration Akt->Outcome ERK ERK1/2 MEK->ERK ERK->Outcome NFkB_Inhib IκB NFkB_Nuc NF-κB NFkB->NFkB_Nuc MCP1_Gene MCP-1 Gene Transcription NFkB_Nuc->MCP1_Gene MCP1_Gene->Outcome

Caption: C-8 C1P Signaling Pathway for Macrophage Migration.

PCERA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCERA1 PCERA-1 Receptor Putative Gαs-Coupled PCERA-1 Receptor PCERA1->Receptor AC Adenylyl Cyclase Receptor->AC Gαs cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation Gene_Exp Gene Transcription pCREB->Gene_Exp Outcome1 TNFα Expression (Suppression) Gene_Exp->Outcome1 Outcome2 IL-10 Expression (Induction) Gene_Exp->Outcome2

Caption: PCERA-1 Anti-Inflammatory Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of C1P and PCERA-1 on key macrophage functions as reported in the literature. Data is primarily from studies on RAW 264.7 macrophage cell lines.

Table 1: Effects on Macrophage Migration and MCP-1 Release

CompoundConcentrationMacrophage Migration (Fold Change vs. Control)MCP-1 Release (pg/mL)
Control -1.0~100
C1P 20 µM> 4.0~1200
PCERA-1 20 µM~1.2 (Insignificant)~100
C1P + PCERA-1 20 µM each> 4.0 (No significant inhibition)~1000
Data synthesized from Katz et al., 2015.[1]

Table 2: Effects on Cytokine Secretion in LPS-Stimulated Macrophages

CompoundConcentrationTNFα Secretion (% Inhibition)IL-10 Expression (Fold Change vs. LPS)CREB Phosphorylation (Fold Change vs. Basal)
LPS Control -0%1.0~1.5
C1P 20 µM22%No significant changeNo significant change
PCERA-1 1 µM - 20 µM52%Synergistically elevatedUp to 3.3-fold
C1P + PCERA-1 20 µM each67% (Additive effect)Synergistically elevated (PCERA-1 dominant)Not reported
Data synthesized from Katz et al., 2015 and Avni et al., 2010.[1][6]

Experimental Protocols

Below are condensed methodologies for the key experiments used to differentiate the effects of C8-C1P and PCERA-1.

Macrophage Cell Culture
  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.[1]

  • Culture Medium: Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin.[1]

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]

Cell Migration Assay (Transwell System)

This assay quantifies the chemoattractant properties of the compounds.

Migration_Workflow start Seed RAW 264.7 cells in upper chamber of Transwell (serum-free media) step2 Add test compound (C1P or PCERA-1) to lower chamber start->step2 step3 Incubate for 4-6 hours at 37°C step2->step3 step4 Remove non-migrated cells from top of the membrane step3->step4 step5 Fix and stain migrated cells on bottom of the membrane (e.g., with Crystal Violet) step4->step5 end Count migrated cells under a microscope and quantify results step5->end

References

C8-Ceramide-1-Phosphate: A Potent Anti-Apoptotic Agent – A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-apoptotic effects of C8-Ceramide-1-Phosphate (C8-C1P) with other key anti-apoptotic agents. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating C8-C1P for their specific applications.

Unveiling the Anti-Apoptotic Potential of C8-Ceramide-1-Phosphate

Ceramide-1-phosphate (C1P) is a naturally occurring bioactive sphingolipid that has garnered significant attention for its potent pro-survival and anti-apoptotic properties. Unlike its precursor, ceramide, which is a well-known inducer of apoptosis, C1P acts as a critical signaling molecule in promoting cell survival. The C8 analogue of C1P, with its shorter acyl chain, offers improved cell permeability, making it a valuable tool for in vitro studies.

The primary mechanism by which C1P exerts its anti-apoptotic effect is through the direct inhibition of acid sphingomyelinase (A-SMase). This enzyme is responsible for the hydrolysis of sphingomyelin to generate pro-apoptotic ceramide. By inhibiting A-SMase, C1P effectively reduces the intracellular levels of ceramide, thereby shifting the cellular balance towards survival.

Furthermore, C1P has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival. Activation of this pathway leads to the phosphorylation and inactivation of several pro-apoptotic proteins and the promotion of anti-apoptotic gene expression.

Comparative Analysis of Anti-Apoptotic Efficacy

To provide a clear perspective on the anti-apoptotic capabilities of C8-C1P, this section compares its performance with two other widely recognized anti-apoptotic agents: Sphingosine-1-Phosphate (S1P) and the pan-caspase inhibitor z-VAD-FMK.

FeatureC8-Ceramide-1-Phosphate (C8-C1P)Sphingosine-1-Phosphate (S1P)z-VAD-FMK
Primary Mechanism of Action Inhibition of acid sphingomyelinase (A-SMase), Activation of PI3K/Akt pathway.Activation of S1P receptors (S1PR1-5), leading to downstream signaling cascades that promote cell survival.Broad-spectrum, irreversible inhibitor of caspases.
Molecular Target(s) Acid sphingomyelinase, PI3K/Akt pathway components.S1P receptors (GPCRs).Caspases (cysteine-aspartic proteases).
Mode of Action Reduces pro-apoptotic ceramide levels and activates pro-survival signaling.Activates multiple downstream pathways, including PI3K/Akt and MAPK/ERK, to inhibit apoptosis.Directly blocks the activity of effector caspases, preventing the execution of the apoptotic program.
Specificity Specific for the ceramide-mediated apoptotic pathway and PI3K/Akt signaling.Acts through specific cell surface receptors, but has pleiotropic effects due to the wide distribution of these receptors.Broadly inhibits most caspases, affecting both intrinsic and extrinsic apoptotic pathways.
Reported Effective Concentration Range Typically in the low micromolar (µM) range for in vitro studies.Effective in the nanomolar (nM) to low micromolar (µM) range in various cell types.Commonly used in the micromolar (µM) range (e.g., 20-100 µM) for effective apoptosis inhibition in vitro.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 C8-C1P Anti-Apoptotic Signaling C8_C1P C8-Ceramide-1-Phosphate A_SMase Acid Sphingomyelinase (A-SMase) C8_C1P->A_SMase Inhibits PI3K PI3K C8_C1P->PI3K Activates Ceramide Ceramide A_SMase->Ceramide Produces Apoptosis Apoptosis Ceramide->Apoptosis Induces Akt Akt PI3K->Akt Activates Pro_survival Pro-survival signals Akt->Pro_survival Promotes Pro_survival->Apoptosis Inhibits G cluster_1 Experimental Workflow: Apoptosis Assay start Seed Cells induce_apoptosis Induce Apoptosis (e.g., with Staurosporine) start->induce_apoptosis treat_cells Treat with Anti-apoptotic Agent (e.g., C8-C1P) induce_apoptosis->treat_cells incubate Incubate treat_cells->incubate assay Perform Apoptosis Assay (Caspase, TUNEL, etc.) incubate->assay analyze Analyze Data assay->analyze

A Comparative Analysis of C-8 Ceramide-1-Phosphate and Other Bioactive Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of bioactive lipids is paramount in unraveling complex cellular signaling and developing novel therapeutics. This guide provides a comparative analysis of C-8 Ceramide-1-Phosphate (C8-C1P) and other key bioactive lipids, including Sphingosine-1-Phosphate (S1P), Ceramide, and Lysophosphatidic Acid (LPA). We delve into their signaling pathways, biological functions, and the experimental methodologies used to elucidate their mechanisms of action, supported by available quantitative data.

At a Glance: Key Bioactive Lipids in Cellular Signaling

Bioactive lipids are a class of signaling molecules that play crucial roles in a myriad of physiological and pathological processes, including cell proliferation, apoptosis, inflammation, and migration.[1][2] Their metabolic interplay often dictates cellular fate, a concept famously illustrated by the "sphingolipid rheostat" model, which posits that the balance between pro-apoptotic ceramide and pro-survival S1P and C1P determines whether a cell lives or dies.[3][4]

This compound (C8-C1P) is a synthetic, cell-permeable analog of the endogenous C1P. Its shorter acyl chain length enhances its solubility and allows for easier administration in experimental settings to probe the intracellular and extracellular functions of C1P.[3] C1P is synthesized from ceramide by the action of ceramide kinase (CerK) and is implicated in promoting cell growth and survival, as well as in inflammatory responses.[5][6]

Sphingosine-1-Phosphate (S1P) is another critical signaling sphingolipid that generally promotes cell survival, proliferation, and migration.[3][7] It exerts its effects both intracellularly and through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[8]

Ceramide , the metabolic precursor to both C1P and S1P, is a well-established pro-apoptotic and anti-proliferative lipid second messenger.[3][9] Its accumulation in response to cellular stress can trigger programmed cell death.

Lysophosphatidic Acid (LPA) is a glycerophospholipid that acts as a potent mitogen and survival factor for a wide variety of cells.[10] Similar to S1P, LPA signals through its own family of GPCRs (LPA1-6).[10]

Quantitative Comparison of Bioactive Lipid Activities

The following tables summarize key quantitative data related to the biological activities of C8-C1P and other bioactive lipids. This data provides a basis for comparing their potency and efficacy in various cellular contexts.

Table 1: Receptor Binding Affinities

Bioactive LipidReceptorCell Type/SystemKd (Dissociation Constant)
Ceramide-1-Phosphate (C1P)Putative C1P ReceptorMacrophages~7.8 µM[2][11]
Lysophosphatidic Acid (18:1)LPA1Cell membrane nanovesicles0.87 - 2.59 nM[1]
This compoundData not available

Table 2: Enzyme Inhibition

Bioactive LipidEnzymeInhibition Parameter
Ceramide-1-Phosphate (C1P)Acid Sphingomyelinase (A-SMase)Direct inhibitor[12]
Ceramide-1-Phosphate (C1P)Serine Palmitoyltransferase (SPT)Inhibits activity
This compoundSpecific Ki or IC50 data not available

Table 3: Effects on Cell Viability (IC50/EC50 Values)

Bioactive LipidEffectCell LineIC50/EC50
Ceramide (C2)ApoptosisSH-SY5Y (neuroblastoma)~25 µM (to induce ~60% cell death)
Ceramide (C6)ApoptosisHepG2 (hepatocarcinoma)31 µM
Ceramide (in DMSO)Anti-proliferativeC6 (glioma)32.7 µM
CeramideApoptosisA549 & PC9 (non-small cell lung cancer)~50 µmol/l (to significantly reduce viability)[8]
This compoundProliferation/Anti-apoptosisSpecific EC50 data not available

Signaling Pathways: A Visual Representation

The signaling pathways of these bioactive lipids are complex and interconnected. The following diagrams, generated using Graphviz, illustrate the major signaling cascades initiated by C1P, S1P, and Ceramide.

C1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling C1P_ext Exogenous C1P C1P_Receptor Putative C1P Receptor (GPCR) C1P_ext->C1P_Receptor PI3K PI3K C1P_Receptor->PI3K MEK MEK C1P_Receptor->MEK CerK Ceramide Kinase (CerK) C1P_int Intracellular C1P CerK->C1P_int Ceramide Ceramide Ceramide->CerK ATP C1P_int->PI3K cPLA2 cPLA2 C1P_int->cPLA2 Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB Survival Cell Survival Akt->Survival Migration Cell Migration NFkB->Migration ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration AA Arachidonic Acid cPLA2->AA Prostaglandins Prostaglandins AA->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Figure 1: C-1-Phosphate Signaling Pathways. C1P acts both extracellularly through a putative GPCR and intracellularly to regulate cell survival, proliferation, migration, and inflammation.

S1P_Ceramide_Rheostat cluster_metabolism Sphingolipid Metabolism cluster_cellular_effects Cellular Outcomes Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase CerK Ceramide Kinase (CerK) Ceramide->CerK ATP Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK ATP S1P Sphingosine-1-Phosphate (S1P) Survival Survival Proliferation S1P->Survival Ceramidase->Sphingosine SphK->S1P C1P Ceramide-1-Phosphate (C1P) C1P->Survival CerK->C1P

Figure 2: The Sphingolipid Rheostat. The balance between pro-apoptotic Ceramide and pro-survival S1P and C1P dictates cell fate.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the analysis of bioactive lipids.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To quantify the effect of bioactive lipids on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the bioactive lipid (e.g., C8-C1P, ceramide) in serum-free or low-serum media. Remove the culture medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO, ethanol).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 or EC50 value using non-linear regression analysis.

Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity (Kd) of a bioactive lipid to its receptor.

Principle: This assay measures the ability of an unlabeled ligand (the competitor, e.g., C1P) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor). The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50, from which the inhibition constant (Ki) and subsequently the dissociation constant (Kd) can be calculated.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [32P]-C1P), and varying concentrations of the unlabeled competitor (e.g., unlabeled C1P).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Enzyme Activity Assay (In Vitro)

Objective: To measure the inhibitory effect of a bioactive lipid on a specific enzyme (e.g., C1P on A-SMase).

Principle: The activity of the enzyme is measured in the presence and absence of the inhibitor. The substrate for the enzyme is often labeled (e.g., fluorescently or radioactively) to allow for the quantification of the product.

Protocol (Example: A-SMase Inhibition):

  • Enzyme and Substrate Preparation: Obtain a source of the enzyme (e.g., recombinant A-SMase or cell lysates). Prepare the substrate, for example, [14C]sphingomyelin, in a suitable buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor (e.g., C1P) in the assay buffer.

  • Reaction Mixture: In a reaction tube, combine the enzyme, the inhibitor at various concentrations, and the assay buffer. Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the labeled substrate.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for A-SMase) for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform/methanol to extract the lipids).

  • Product Separation and Quantification: Separate the product (e.g., [14C]ceramide) from the unreacted substrate using techniques like thin-layer chromatography (TLC). Quantify the amount of product formed by measuring the radioactivity in the corresponding spot on the TLC plate.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of C8-C1P and other bioactive lipids highlights their distinct yet interconnected roles in cellular signaling. While C8-C1P serves as a valuable tool to investigate C1P's functions, a clear need exists for more quantitative data on its specific interactions with receptors and enzymes to fully delineate its performance against other bioactive lipids. The provided experimental protocols offer a foundation for researchers to conduct these crucial comparative studies. Future investigations should focus on identifying and characterizing the putative C1P receptor(s) and elucidating the precise molecular mechanisms through which the "sphingolipid rheostat" is regulated in various physiological and pathological contexts. A deeper understanding of these complex lipid signaling networks will undoubtedly pave the way for the development of innovative therapeutic strategies for a wide range of diseases.

References

A Comparative Guide: C8-Ceramide-1-Phosphate vs. C2-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of lipid signaling, ceramides and their phosphorylated derivatives stand out as critical regulators of cellular fate. Among the myriad of species, the short-chain, cell-permeable C2-Ceramide and its phosphorylated counterpart, C8-Ceramide-1-Phosphate (C8-C1P), are widely utilized research tools. This guide provides an objective, data-driven comparison of these two molecules, offering insights for researchers, scientists, and drug development professionals.

At a Glance: Key Physicochemical and Biological Properties

PropertyC8-Ceramide-1-Phosphate (C8-C1P)C2-Ceramide
Full Name N-octanoyl-sphingosine-1-phosphateN-acetyl-D-erythro-sphingosine
Molecular Formula C₂₆H₅₂NO₅PC₂₀H₃₉NO₃
Molecular Weight 493.66 g/mol 341.5 g/mol
Primary Biological Role Pro-survival, mitogenic, pro-inflammatory, and anti-inflammatory actions.[1][2][3][4]Pro-apoptotic, cell cycle arrest, induction of insulin resistance.[1][4][5][6]
Mode of Action Acts as both an intracellular second messenger and an extracellular ligand for G protein-coupled receptors.[4][7]Primarily acts intracellularly after crossing the plasma membrane; can be metabolized to long-chain ceramides.[5][8]
Solubility More water-soluble than long-chain C1P.Water-soluble and cell-permeable, often used to mimic natural ceramides.[1][9][10]

Comparative Efficacy in Key Biological Processes

The functional dichotomy between ceramides and their 1-phosphate derivatives is a central theme in sphingolipid research. While ceramides are often associated with cellular stress responses like apoptosis and growth arrest, ceramide-1-phosphate (C1P) typically promotes cell survival and proliferation.[1][4]

Inflammation

Both C8-C1P and C2-Ceramide have demonstrated the ability to modulate inflammatory responses, albeit through different mechanisms and with varying outcomes depending on the cellular context.

ParameterC8-Ceramide-1-PhosphateC2-CeramideReference Cells/Model
iNOS and Pro-inflammatory Cytokine Inhibition InhibitoryInhibitoryLPS-stimulated BV2 microglial cells and rat primary microglia.[8][11][12]
Anti-inflammatory Cytokine (IL-10) Secretion InducesNot reported to induceMacrophages.[3][13]
Pro-inflammatory Cytokine (TNF-α) Secretion Suppresses (in concert with IL-10 induction)Can inhibit TLR4 signaling, interfering with LPS interaction.[8]LPS-stimulated RAW264.7 and primary macrophages.[13]
Neutrophil Superoxide Generation Not reportedPotentiates (< 1 µM) and inhibits (> 1 µM)fMet-Leu-Phe-activated neutrophils.[14]
Apoptosis and Cell Survival

The opposing roles of C8-C1P and C2-Ceramide are most evident in the regulation of apoptosis.

ParameterC8-Ceramide-1-PhosphateC2-CeramideReference Cells/Model
Apoptosis Induction Anti-apoptotic; promotes cell survival.[1][11]Pro-apoptotic; induces cell death.[15][16][17]Human CD14+ monocytes, lung epithelial cells, various cancer cell lines.[1][11][15][17]
Bcl-2 Family Protein Regulation Upregulates anti-apoptotic BCL-2.[11]Can lead to the release of pro-apoptotic proteins like cytochrome c.[16]Human CD14+ monocytes.[11]
Caspase Activation Inhibits caspase cascade.[18]Activates caspase-3.[16][17]Macrophages, non-small cell lung cancer cells.[17][18]
Reactive Oxygen Species (ROS) Production Can mediate cell growth via low levels of ROS.[18]Induces overproduction of ROS.[15]Human non-small-cell lung cancer H1299 cells.[15]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of C8-C1P and C2-Ceramide are rooted in their differential engagement of intracellular signaling cascades.

C8-Ceramide-1-Phosphate Signaling

C8-C1P exerts its pro-survival and migratory effects through the activation of several key pathways. It can act intracellularly or through a putative G protein-coupled receptor on the cell surface.[3][7][13]

C8_C1P_Signaling C8_C1P C8-C1P GPCR GPCR C8_C1P->GPCR ERK ERK1/2 C8_C1P->ERK intracellularly PI3K PI3K GPCR->PI3K Migration Cell Migration GPCR->Migration Gαi Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB CellSurvival Cell Survival & Proliferation Akt->CellSurvival BCL2 BCL-2 ERK->BCL2 NFkB->CellSurvival BCL2->CellSurvival

Caption: C8-C1P signaling pathway promoting cell survival and migration.

C2-Ceramide Signaling

C2-Ceramide, being cell-permeable, can directly influence intracellular targets. It is known to activate protein phosphatases and can be metabolized into other sphingolipids, which then exert biological effects. A key aspect of its action is the induction of insulin resistance through the salvage pathway.[5]

C2_Ceramide_Signaling C2_Cer C2-Ceramide Salvage Salvage Pathway (Deacylation/ Re-acylation) C2_Cer->Salvage ROS ROS Production C2_Cer->ROS MAPK MAPK Inhibition C2_Cer->MAPK LongChainCer Long-Chain Ceramides Salvage->LongChainCer PP2A PP2A/PKCζ LongChainCer->PP2A Akt Akt Inhibition PP2A->Akt InsulinResistance Insulin Resistance Akt->InsulinResistance Apoptosis Apoptosis ROS->Apoptosis AntiInflammatory Anti-inflammatory Effects MAPK->AntiInflammatory

Caption: C2-Ceramide signaling pathways leading to distinct cellular outcomes.

Experimental Protocols

Cell Viability and Apoptosis Assay (for C2-Ceramide)

This protocol is adapted from studies investigating ceramide-induced apoptosis in non-small cell lung cancer cells.[17]

Objective: To quantify the effect of C2-Ceramide on cell viability and apoptosis.

Materials:

  • A549 or PC9 human non-small cell lung cancer cells

  • RPMI-1640 medium with 10% FBS

  • C2-Ceramide (N-acetyl-D-erythro-sphingosine)

  • Cell Counting Kit-8 (CCK-8)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture A549 or PC9 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Viability (CCK-8 Assay):

    • Seed cells in 96-well plates.

    • Treat cells with varying concentrations of C2-Ceramide (e.g., 0, 20, 50, 100, 200 µM) for 12, 24, and 36 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Apoptosis Analysis (Flow Cytometry):

    • Treat cells with the desired concentration of C2-Ceramide for 24 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Start Start: Culture NSCLC Cells Treatment Treat with C2-Ceramide Start->Treatment Viability CCK-8 Assay (Cell Viability) Treatment->Viability Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis Readout1 Measure Absorbance (450 nm) Viability->Readout1 Readout2 Flow Cytometry Analysis Apoptosis->Readout2 End End: Quantify Viability & Apoptosis Readout1->End Readout2->End

Caption: Experimental workflow for assessing C2-Ceramide-induced apoptosis.

Macrophage Migration Assay (for C8-C1P)

This protocol is based on the methodology used to assess the chemoattractant properties of C8-C1P on human monocytes.[11]

Objective: To determine the chemotactic effect of C8-C1P on macrophages.

Materials:

  • Human CD14+ monocytes or RAW 264.7 macrophage cell line

  • Transwell inserts (e.g., 8.0 µm pore size)

  • Cell culture medium (e.g., RPMI-1640)

  • C8-Ceramide-1-Phosphate

  • Calcein-AM or other suitable cell stain

Procedure:

  • Cell Preparation: Isolate human CD14+ monocytes or culture RAW 264.7 cells. Resuspend cells in serum-free medium.

  • Assay Setup:

    • Place Transwell inserts into a 24-well plate.

    • Add medium containing C8-C1P (e.g., 1 µM) to the bottom chamber. Add medium without C8-C1P as a negative control.

    • Seed the prepared cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable time (e.g., 4 hours).

  • Quantification:

    • Remove non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, dissociate the migrated cells and quantify them using a fluorescence-based assay.

Migration_Assay_Workflow Start Start: Prepare Macrophages Setup Setup Transwell Assay (C8-C1P in bottom chamber) Start->Setup Incubate Incubate (e.g., 4 hours) Setup->Incubate Remove Remove Non-migrated Cells Incubate->Remove Stain Fix & Stain Migrated Cells Remove->Stain Quantify Quantify Migrated Cells (Microscopy) Stain->Quantify End End: Determine Chemotaxis Quantify->End

Caption: Workflow for the macrophage transwell migration assay.

Conclusion

C8-Ceramide-1-Phosphate and C2-Ceramide, while structurally related, exhibit largely opposing biological activities. C2-Ceramide is a widely used tool to induce cellular responses characteristic of natural long-chain ceramides, such as apoptosis and cell cycle arrest. Its utility is underscored by its cell permeability and its metabolic conversion to bioactive long-chain species. In contrast, C8-C1P embodies the pro-survival and mitogenic functions of the ceramide-1-phosphate class of lipids, acting through distinct signaling pathways to promote cell growth, survival, and migration.

The choice between these two molecules is therefore entirely dependent on the research question. For studies on apoptosis, insulin resistance, and the general cellular stress response, C2-Ceramide is a suitable agent. For investigating pro-survival signaling, cell migration, and the anti-apoptotic arm of the sphingolipid rheostat, C8-C1P is the molecule of choice. A thorough understanding of their distinct mechanisms of action is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Validating C-8 Ceramide-1-Phosphate's Role in Inflammation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-8 Ceramide-1-phosphate's (C8-C1P) performance in modulating inflammatory responses, with a focus on data from knockout models and comparisons with other lipid mediators.

Ceramide-1-phosphate (C1P) has emerged as a critical bioactive sphingolipid that, along with its synthesizing enzyme Ceramide Kinase (CerK), plays a significant role in inflammatory signaling. While endogenous C1P is generally considered pro-inflammatory through its activation of cytosolic phospholipase A2 (cPLA2), a key enzyme in the production of inflammatory eicosanoids, recent studies utilizing the synthetic, short-chain analog C8-C1P have revealed a more nuanced, and potentially anti-inflammatory, role.[1][2][3] This guide synthesizes experimental data from studies using CerK knockout (CerK-/-) mice and in vitro models to elucidate the function of the CerK/C1P axis and the specific effects of C8-C1P in inflammation.

C8-C1P: A Unique Modulator of Macrophage-driven Inflammation

Recent evidence highlights a differential role for the synthetic C8-C1P compared to its natural long-chain counterpart, C16-C1P. A key study demonstrated that C8-C1P, but not C16-C1P, can restrain the pro-inflammatory M1-like phenotype of human macrophages.[4][5][6] This suggests that exogenous administration of C8-C1P may have therapeutic potential in shifting the balance from a pro-inflammatory to a pro-resolving or tissue repair macrophage phenotype.

Comparative Efficacy of C8-C1P vs. C16-C1P on Macrophage Polarization
MarkerTreatmentResultReference
Pro-inflammatory Markers (CD80, CD44, HLA-DR) LPS + C8-C1P (1-20 µM)Dose-dependent decrease in expression[4][5]
LPS + C16-C1P (1-20 µM)No significant change in expression[4][5]
Pro-inflammatory Cytokine (IL-6) LPS + C8-C1P (20 µM)Significant decrease in secretion[4][5]
LPS + C16-C1P (20 µM)No significant change in secretion[4][5]
Anti-inflammatory Cytokine (IL-10) LPS + C16-C1PSignificant increase in secretion[4]
LPS + C8-C1PNo significant change in secretion[4]
Pro-resolving Macrophage Markers (CD206, CD163) C8-C1P (1µM) primed monocytesIncreased expression[5]

Insights from Ceramide Kinase Knockout Models

To understand the broader role of the C1P pathway in systemic inflammation, researchers have utilized CerK knockout (CerK-/-) mouse models. These studies reveal a complex, context-dependent role for endogenous C1P in inflammatory diseases.

CerK Knockout in a Sepsis Model

In a lipopolysaccharide (LPS)-induced sepsis model, CerK-/- mice exhibited increased lethality compared to wild-type (WT) mice.[7][8] This was accompanied by a significant upregulation of several pro-inflammatory cytokines and chemokines, suggesting that the CerK/C1P pathway plays a protective role in this context.

Cytokine/ChemokineTime PointChange in CerK-/- vs. WTReference
IL-1720h post-LPSSignificantly increased[7][8]
TNF-α20h post-LPSSignificantly increased[7][8]
CCL-2 (MCP-1)4h post-LPSSignificantly increased[7][8]
CCL-11 (Eotaxin)4h post-LPSSignificantly increased[7][8]
IL-24h and 20h post-LPSSlightly decreased[7][8]
CerK Knockout in a Colitis Model

Conversely, in a dextran sodium sulfate (DSS)-induced colitis model, which mimics human ulcerative colitis, the depletion of CerK also aggravated the pathology and increased mortality.[9][10][11] CerK-/- mice showed enhanced epithelial damage and a delayed recovery from disease symptoms.

ParameterTime PointObservation in CerK-/- vs. WTReference
LethalityDays 8-15 post-DSSSignificantly enhanced[9][10]
Epithelial Damage ScoreDay 5 post-DSSSignificantly higher[10]
Spleen WeightDay 7 post-DSSIncreased (vs. decreased in WT)[9][10]

Signaling Pathways of this compound

C8-C1P appears to exert its anti-inflammatory effects through the modulation of key signaling pathways, notably the NF-κB pathway. Studies have shown that C8-C1P can selectively block the TLR4-NF-κB axis, leading to decreased activation of mitogen-activated protein kinases (MAPKs) and subsequent reduction in pro-inflammatory cytokine expression.[1][12]

C8_C1P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C8-C1P C8-C1P TLR4 TLR4 C8-C1P->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK IκB IκB IKK->IκB Phosphorylates and leads to degradation NF-κB NF-κB IκB->NF-κB Inhibits Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NF-κB->Pro-inflammatory_Cytokines Promotes transcription MAPK->Pro-inflammatory_Cytokines Promotes expression

C8-C1P Signaling Pathway

Experimental Workflows and Protocols

Generation and Analysis of CerK Knockout Mice

CerK_Knockout_Workflow Targeting_Vector_Construction Construct Targeting Vector (e.g., with neo cassette) ES_Cell_Transfection Electroporate ES Cells Targeting_Vector_Construction->ES_Cell_Transfection Selection_and_Screening Select for Homologous Recombination ES_Cell_Transfection->Selection_and_Screening Blastocyst_Injection Inject Targeted ES Cells into Blastocysts Selection_and_Screening->Blastocyst_Injection Chimeric_Mice_Generation Generate Chimeric Mice Blastocyst_Injection->Chimeric_Mice_Generation Breeding_and_Genotyping Breed to Obtain Heterozygous and Homozygous Knockout Mice Chimeric_Mice_Generation->Breeding_and_Genotyping Inflammation_Model_Induction Induce Inflammation (e.g., LPS or DSS) Breeding_and_Genotyping->Inflammation_Model_Induction Phenotypic_Analysis Phenotypic Analysis: - Survival Rate - Disease Activity Index - Cytokine Profiling (ELISA) - Histology Inflammation_Model_Induction->Phenotypic_Analysis

CerK Knockout Mouse Workflow
Detailed Experimental Protocols

LPS-Induced Sepsis in Mice

  • Animals: Use male C57BL/6J mice, 10-12 weeks old, weighing 20-25 g.[7]

  • Acclimatization: House mice under standard conditions (23±2°C, 65±5% humidity, 12 h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[7]

  • LPS Preparation: Reconstitute LPS from Escherichia coli O55:B5 in sterile, pyrogen-free saline to a final concentration of 2 mg/ml.

  • Induction of Sepsis: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 20 mg/kg body weight. For control mice, inject an equivalent volume of sterile saline.[7]

  • Monitoring: Monitor mice for survival at regular intervals (e.g., every 6 hours) for at least 48 hours.

  • Sample Collection: At predetermined time points (e.g., 4 and 20 hours post-LPS injection), collect blood via cardiac puncture for serum cytokine analysis. Tissues can also be harvested for histological examination.[7]

  • Cytokine Analysis: Measure serum cytokine levels using a multiplexed bead-based immunoassay or individual ELISAs for specific cytokines of interest.

DSS-Induced Colitis in Mice

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • DSS Administration: Prepare a 2.5% (w/v) solution of dextran sodium sulfate (DSS; molecular weight 36,000-50,000) in sterile drinking water. Provide this solution to the mice as their sole source of drinking water for 7 consecutive days. Control mice receive regular sterile drinking water.[8][13]

  • Monitoring: Record body weight, stool consistency, and the presence of fecal blood daily for each mouse. Calculate a Disease Activity Index (DAI) based on these parameters.[13]

  • Sample Collection: On day 8 (or other specified time points), euthanize the mice.[13]

  • Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.

  • Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for the severity of inflammation and epithelial damage.

  • Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.

Conclusion

The validation of this compound's role in inflammation through knockout models and comparative studies indicates a complex and potentially therapeutic function. While the genetic ablation of Ceramide Kinase in mouse models of sepsis and colitis suggests a generally protective role for the endogenous C1P pathway, the exogenous application of the synthetic analog C8-C1P demonstrates a distinct anti-inflammatory and pro-resolving capacity, particularly through its effects on macrophage polarization. This divergence highlights the importance of considering the specific molecular species of C1P and its compartmentalization in cellular signaling. For drug development professionals, C8-C1P and its derivatives represent a promising avenue for the development of novel therapeutics that can modulate inflammatory responses by promoting a shift from a pro-inflammatory to a pro-resolving cellular phenotype. Further in vivo studies investigating the therapeutic administration of C8-C1P in various inflammatory disease models are warranted to fully elucidate its potential.

References

cross-validation of C-8 Ceramide-1-phosphate effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of C8-Ceramide-1-Phosphate (C8-C1P), a short-chain synthetic analog of the bioactive sphingolipid Ceramide-1-Phosphate (C1P), across various cell lines. It aims to objectively compare its performance with other relevant bioactive lipids, supported by experimental data, to aid in research and drug development.

Introduction to C8-Ceramide-1-Phosphate

Ceramide-1-phosphate (C1P) is a crucial bioactive sphingolipid that regulates a multitude of cellular processes, including proliferation, survival, inflammation, and migration.[1][2] C1P is synthesized from ceramide through the action of ceramide kinase (CerK).[3] While endogenous C1P is typically a long-chain molecule (e.g., C16-C1P), synthetic, short-chain, cell-permeable analogs like C8-C1P are widely used in research to investigate the intracellular and extracellular functions of C1P.[4][5] Understanding the nuanced effects of C8-C1P in comparison to its natural counterparts and other sphingolipids is vital for elucidating its therapeutic potential.

Comparative Analysis of Cellular Effects

The biological activities of C8-C1P are diverse and often cell-type specific. Here, we compare its effects on key cellular processes with other relevant bioactive lipids, namely the natural long-chain C16-C1P and the well-characterized sphingolipid, Sphingosine-1-Phosphate (S1P).

Cell Proliferation and Viability

C8-C1P has been shown to be mitogenic in several cell types, including fibroblasts and macrophages.[6] Its pro-proliferative effects are often contrasted with the pro-apoptotic nature of its precursor, ceramide.

CompoundCell Line(s)Effect on Proliferation/ViabilityConcentrationCitation(s)
C8-C1P Rat-1 fibroblastsStimulates DNA synthesis and cell divisionNot specified
Murine bone marrow-derived macrophagesStimulates DNA synthesis and cell divisionNot specified[7]
Human CD14+ MonocytesPromotes anti-apoptotic activity20 µM
C16-C1P Human CD14+ MonocytesPromotes anti-apoptotic activity20 µM
Ceramide (C8) A549 lung cancer cellsInduces apoptosis15-30 µg/mL[8]
H1299 lung cancer cellsInduces apoptosis and G1 cell cycle arrest10-50 µM
S1P VariousPotent stimulator of cell proliferationNot specified[6]
Apoptosis

In contrast to ceramide, which is a well-known inducer of apoptosis, C1P and its analogs generally promote cell survival.[6]

CompoundCell Line(s)Effect on ApoptosisKey FindingsCitation(s)
C8-C1P Human CD14+ MonocytesReduces early apoptosisSignificant reduction at 20 µM
C16-C1P Human CD14+ MonocytesReduces early apoptosisSignificant reduction at 20 µM
Ceramide (C8) Jurkat T cellsEnhances paclitaxel-induced apoptosisSupra-additive effect with paclitaxel[9]
A549 lung cancer cellsInduces apoptosisIncreases early and late apoptotic populations[8]
S1P VariousInhibits apoptosisGenerally promotes cell survival[10]
Cell Migration and Invasion

Exogenously added C1P has been demonstrated to stimulate the migration of various cell types, an effect implicated in both physiological processes and pathological conditions like cancer metastasis.[6]

CompoundCell Line(s)Effect on Migration/InvasionConcentrationCitation(s)
C8-C1P Human MonocytesIncreases migration1 µM
C1P (unspecified) RAW264.7 macrophagesStimulates migrationNot specified[1]
PANC-1 and MIA PaCa-2 (pancreatic cancer)Increases migration and invasionNot specified
S1P M1-polarized macrophagesInduces chemotaxisNot specified[11]
Inflammation

The role of C1P in inflammation is complex, with reports suggesting both pro- and anti-inflammatory activities depending on the cellular context.[2][4]

CompoundCell Line(s)Effect on InflammationKey FindingsCitation(s)
C8-C1P LPS-challenged human CD14+ monocytesDampens inflammatory markersDecreased expression of CD80 and CD44[4]
C16-C1P LPS-challenged human CD14+ monocytesNo significant effect on inflammatory markers-[4]
C1P (unspecified) MacrophagesIncreases release of anti-inflammatory IL-10-[2]

Signaling Pathways of C8-Ceramide-1-Phosphate

C8-C1P exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The activation of these pathways can be either dependent or independent of a putative cell surface receptor.

Pro-Survival and Proliferative Signaling

A major mechanism by which C8-C1P promotes cell proliferation and survival is through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK1/2 and JNK.[7]

C8_C1P_Proliferation_Signaling C8_C1P C8-C1P Receptor Putative Receptor C8_C1P->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK JNK JNK Receptor->JNK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation JNK->Proliferation NFkB->Proliferation

C8-C1P pro-proliferative signaling pathway.

Cell Migration Signaling

The migratory effects of C1P are often mediated through a G-protein coupled receptor (GPCR), leading to the activation of downstream effectors like PI3K, Akt, mTOR, ERK1/2, and the small GTPase RhoA, which is crucial for cytoskeletal reorganization.

C1P_Migration_Signaling C1P C1P GPCR Gi protein-coupled receptor C1P->GPCR PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK RhoA RhoA GPCR->RhoA Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration & Invasion mTOR->Migration ERK->Migration RhoA->Migration

C1P-induced cell migration signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability/Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess cell viability and proliferation.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Culture medium

  • Test compound (e.g., C8-C1P)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add various concentrations of the test compound to the wells. Include a vehicle-only control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

CCK8_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for treatment period Add_Compound->Incubate_Treatment Add_CCK8 Add CCK-8 solution Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate 1-4h Add_CCK8->Incubate_CCK8 Read_Absorbance Measure absorbance at 450 nm Incubate_CCK8->Read_Absorbance End End Read_Absorbance->End

CCK-8 cell viability assay workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells using the desired treatment (e.g., C8-C1P or other compounds). Include untreated cells as a negative control.

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

AnnexinV_Workflow Start Start Induce_Apoptosis Induce apoptosis in cell culture Start->Induce_Apoptosis Harvest_Cells Harvest and wash cells Induce_Apoptosis->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate 15 min in the dark Add_Stains->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by flow cytometry Add_Buffer->Analyze End End Analyze->End

Annexin V/PI apoptosis assay workflow.

Calcium Mobilization Assay (Fluo-4 AM)

This protocol details the measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.

Materials:

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or imaging system (Ex/Em = 490/525 nm)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer. Pluronic F-127 can be used to aid in dye loading.

  • Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS/HEPES buffer to remove excess dye.

  • Add 100 µL of HBSS/HEPES buffer to each well.

  • Measure the baseline fluorescence using a microplate reader.

  • Add the stimulating compound (e.g., C8-C1P) and immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 490/525 nm.

Fluo4_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with Fluo-4 AM Seed_Cells->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Add_Stimulant Add stimulating compound Measure_Baseline->Add_Stimulant Measure_Kinetics Measure fluorescence kinetics Add_Stimulant->Measure_Kinetics End End Measure_Kinetics->End

Fluo-4 calcium mobilization assay workflow.

Conclusion

C8-Ceramide-1-Phosphate is a versatile tool for studying the multifaceted roles of C1P in cellular signaling. Its effects on proliferation, apoptosis, migration, and inflammation are often cell-type dependent and can differ from its natural long-chain counterparts and other sphingolipids like S1P. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting sphingolipid metabolism. Further research is warranted to fully elucidate the context-specific signaling pathways and to translate these findings into novel therapeutic strategies.

References

A Comparative Guide to the Intracellular vs. Extracellular Actions of C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, is increasingly recognized for its dual role in cellular signaling, acting as both an intracellular second messenger and an extracellular ligand. The synthetic, short-chain analog, C-8 Ceramide-1-phosphate (C8-C1P), offers a valuable tool to dissect these distinct functions. This guide provides an objective comparison of the intracellular and extracellular actions of C8-C1P, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.

Contrasting Cellular Fates: A Summary of Intracellular vs. Extracellular C8-C1P Actions

The location of C8-C1P dictates its cellular effects, leading to divergent outcomes in key processes like inflammation, cell proliferation, and apoptosis. Extracellularly, C8-C1P primarily exhibits anti-inflammatory and pro-migratory properties, mediated by a specific G protein-coupled receptor.[1][2][3] In contrast, intracellular C1P is a critical regulator of cell survival and proliferation, acting through distinct intracellular signaling cascades.[2][4][5]

Quantitative Data Comparison

The following tables summarize the quantitative effects of C8-C1P based on its localization.

Table 1: Extracellular C8-C1P Effects on Macrophage Inflammatory Phenotype
Cell TypeTreatmentConcentrationOutcomeQuantitative MeasurementReference
Human CD14+ MonocytesLPS + C8-C1P20 µMReduced expression of co-stimulatory moleculesCD80+ cells: ~40% reduction; CD44 MFI: ~30% reduction (after 24h)[6]
Human CD14+ MonocytesLPS + C8-C1P20 µMReduced expression of antigen presentation moleculeHLA-DR+ cells: ~25% reduction (after 48h)[6]
Human CD14+ MonocytesLPS + C8-C1P20 µMDecreased pro-inflammatory cytokine secretionIL-6 secretion: ~50% reduction (after 24h)[6]
Human CD14+ MonocytesLPS + C8-C1P20 µMNo significant change in other pro-inflammatory cytokinesTNF-α and IL-1β secretion: No significant change[6]
Table 2: Intracellular vs. Extracellular C8-C1P Effects on Cell Survival and Proliferation
ActionCell TypeOutcomeQuantitative MeasurementReference
Extracellular Human Endothelial Colony-Forming CellsIncreased Cell ProliferationAfter 48h, 1 µM C8-C1P increased proliferation to ~71% of positive cells vs. 49% in untreated controls.[7]
Extracellular Human CD14+ MonocytesReduced Apoptosis20 µM C8-C1P significantly reduced the percentage of early apoptotic cells.[6]
Intracellular (General)Promotes Cell SurvivalIncreased expression of anti-apoptotic protein Bcl-2.[6]
Intracellular (General)Promotes Cell ProliferationActivates the mTOR/p70S6K pathway.[8]

Signaling Pathways

The distinct actions of intracellular and extracellular C8-C1P are governed by separate signaling pathways.

Extracellular C8-C1P Signaling

Extracellular C8-C1P binds to a G protein-coupled receptor (GPCR), likely coupled to a Gαi subunit, initiating a cascade that promotes cell migration and survival.[9][10]

Extracellular_C8_C1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C8C1P_ext Extracellular C8-C1P GPCR C1P Receptor (GPCR) C8C1P_ext->GPCR Binds Gi Gαi GPCR->Gi Activates PI3K PI3K Gi->PI3K Activates ERK ERK1/2 Gi->ERK Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Survival Cell Survival Akt->Survival ERK->NFkB Activates Migration Cell Migration NFkB->Migration

Extracellular C8-C1P signaling pathway.

Intracellular C1P Signaling

Intracellular C1P, generated by ceramide kinase (CerK), promotes cell survival and proliferation by activating the PI3K/Akt/mTOR pathway and inhibiting pro-apoptotic ceramide production.[2][4][5]

Intracellular_C1P_Signaling cluster_synthesis C1P Synthesis cluster_pathways Signaling Pathways Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Substrate C1P_intra Intracellular C1P CerK->C1P_intra Produces PI3K PI3K C1P_intra->PI3K Activates ASMase Acid Sphingomyelinase (ASMase) C1P_intra->ASMase Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Upregulates p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation p70S6K->Proliferation Survival Cell Survival Bcl2->Survival ASMase->Ceramide Produces

Intracellular C1P signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (CFSE-based)

This protocol is adapted for assessing the pro-proliferative effects of extracellular C8-C1P.

Workflow Diagram

Cell_Proliferation_Workflow start Start label_cells Label cells with CFSE start->label_cells treat_cells Treat cells with C8-C1P or vehicle label_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate harvest Harvest and wash cells incubate->harvest analyze Analyze by flow cytometry harvest->analyze end End analyze->end

Cell proliferation assay workflow.

Methodology

  • Cell Preparation: Culture cells to 70-80% confluency.

  • CFSE Staining: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.

  • Quenching: Add 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes to quench the staining reaction.

  • Washing: Centrifuge cells, discard the supernatant, and wash twice with complete culture medium.

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates. Add C8-C1P at desired concentrations (e.g., 0.1 µM, 1 µM) or vehicle control.

  • Incubation: Incubate cells for 24 to 48 hours.

  • Analysis: Harvest cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze CFSE fluorescence using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis induced or inhibited by C8-C1P.

Workflow Diagram

Apoptosis_Assay_Workflow start Start induce_apoptosis Induce apoptosis (optional) and treat with C8-C1P start->induce_apoptosis harvest_cells Harvest cells (including supernatant) induce_apoptosis->harvest_cells wash_cells Wash cells with PBS and Binding Buffer harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) wash_cells->stain_cells incubate Incubate in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end Migration_Assay_Workflow start Start prepare_transwell Prepare Transwell inserts (optional: coat with ECM) start->prepare_transwell add_chemoattractant Add C8-C1P to lower chamber prepare_transwell->add_chemoattractant seed_cells Seed cells in upper chamber add_chemoattractant->seed_cells incubate Incubate for several hours seed_cells->incubate remove_nonmigrated Remove non-migrated cells from top incubate->remove_nonmigrated stain_migrated Fix and stain migrated cells on bottom remove_nonmigrated->stain_migrated count_cells Count migrated cells stain_migrated->count_cells end End count_cells->end

References

Validating C-8 Ceramide-1-Phosphate Pathways: A Comparative Guide to Inhibitor-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of C-8 Ceramide-1-Phosphate (C1P) in cellular signaling, the use of specific inhibitors is an indispensable tool for pathway validation. This guide provides a comprehensive comparison of key inhibitors, their experimental application, and the data supporting their use, enabling informed decisions for designing robust experiments.

Ceramide-1-phosphate, a bioactive sphingolipid, is increasingly recognized for its involvement in a myriad of cellular processes, including proliferation, migration, inflammation, and apoptosis.[1][2] The enzyme responsible for its production is Ceramide Kinase (CerK), which phosphorylates ceramide.[3][4] Consequently, inhibitors targeting CerK and other enzymes within the sphingolipid metabolic pathway are crucial for dissecting the specific functions of C1P.

Comparative Analysis of Inhibitors

The validation of C1P-mediated pathways often relies on the pharmacological inhibition of key enzymes. The following table summarizes the quantitative data for commonly used inhibitors that directly or indirectly modulate C1P levels.

InhibitorTarget EnzymeMechanism of ActionPotency (IC50/Ki)Key Considerations
NVP-231 Ceramide Kinase (CerK)Competitive inhibitor with respect to ceramideIC50: 5 nM (human CerK), 9 nM (mouse CerK)[5]Highly potent and specific for CerK. Does not significantly affect sphingosine kinases 1 and 2.[4][5]
SKI-II Sphingosine Kinase 1 & 2 (SphK1/2), Dihydroceramide Desaturase (DES1)Dual inhibitor of SphK1/2; noncompetitive inhibitor of DES1Ki: 16 µM (SphK1), 7.9 µM (SphK2), 0.3 µM (DES1)[6][7]Primarily used to inhibit SphK and reduce S1P levels, which can have opposing effects to C1P. Its effect on DES1 can also alter ceramide levels.[6][7]
Fumonisin B1 Ceramide Synthase (CerS)Inhibitor of CerS-A mycotoxin that blocks the de novo synthesis of ceramides, thereby reducing the substrate for CerK.[6] It can be cytotoxic to various cell lines.[6]
GW4869 Neutral Sphingomyelinase (nSMase)Noncompetitive inhibitorIC50: 1 µMInhibits the hydrolysis of sphingomyelin to ceramide, thus reducing a source of ceramide for C1P production.[6] It does not affect the de novo ceramide synthesis pathway.[6]
Safingol Protein Kinase C (PKC), potentially Sphingosine Kinase (SphK)Competitive inhibitor of PKC-A saturated derivative of sphingosine that can also promote the accumulation of ceramide, indirectly affecting C1P levels.[8][9]

Visualizing the Pathways and Experimental Logic

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the C1P signaling pathway and a typical experimental workflow for its validation.

C1P_Signaling_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sphingomyelin Sphingomyelin Hydrolysis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 C1P C1P Ceramide->C1P CerK Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Downstream Effects Cell Proliferation, Migration, Inflammation C1P->Downstream Effects Fumonisin B1 Fumonisin B1 Fumonisin B1->Sphinganine SKI-II (DES1) SKI-II SKI-II (DES1)->Dihydroceramide GW4869 GW4869 GW4869->Sphingomyelin NVP-231 NVP-231 NVP-231->Ceramide Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Macrophages, Fibroblasts) Start->Cell_Culture Inhibitor_Treatment 2. Treatment with Inhibitor (e.g., NVP-231) Cell_Culture->Inhibitor_Treatment Incubation 3. Incubation (Time-course) Inhibitor_Treatment->Incubation Assays 4. Downstream Assays Incubation->Assays C1P_Measurement a. C1P Level Measurement (LC-MS/MS) Assays->C1P_Measurement Cell_Proliferation b. Cell Proliferation Assay (e.g., MTT, BrdU) Assays->Cell_Proliferation Cell_Migration c. Cell Migration Assay (e.g., Transwell) Assays->Cell_Migration Western_Blot d. Western Blot (e.g., for p-ERK, p-Akt) Assays->Western_Blot Data_Analysis 5. Data Analysis and Interpretation C1P_Measurement->Data_Analysis Cell_Proliferation->Data_Analysis Cell_Migration->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Validating Gene Expression Changes Induced by C8-Ceramide-1-Phosphate: A Comparative Guide to Quantitative PCR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the cellular effects of C8-ceramide-1-phosphate (C8-C1P), quantitative Polymerase Chain Reaction (qPCR) serves as a robust and widely adopted method for validating changes in gene expression. This guide provides a comprehensive comparison of qPCR with alternative methods, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its application in the context of C8-C1P-mediated signaling.

C8-ceramide-1-phosphate, a synthetic analog of the bioactive sphingolipid ceramide-1-phosphate, is known to modulate various cellular processes, including inflammation, angiogenesis, and cell survival.[1] Understanding the genetic reprogramming induced by C8-C1P is crucial for elucidating its mechanism of action and therapeutic potential. While high-throughput methods like RNA-sequencing (RNA-seq) and microarrays offer a global view of transcriptomic changes, qPCR remains the gold standard for validating the expression of specific genes of interest due to its sensitivity, specificity, and quantitative accuracy.

Comparative Analysis of Gene Expression Validation Methods

The choice of method for validating gene expression changes depends on the experimental goals, the number of genes being investigated, and budgetary considerations. While RNA-seq and microarrays are excellent for discovery-phase research, qPCR is indispensable for hypothesis testing and validating the findings from these large-scale analyses.

FeatureQuantitative PCR (qPCR)RNA-Sequencing (RNA-seq)Microarrays
Principle Targeted amplification and quantification of specific cDNA sequences.High-throughput sequencing of the entire transcriptome.Hybridization of labeled cDNA to a pre-designed array of probes.
Application Validation of a limited number of target genes.Global, unbiased profiling of all expressed genes.High-throughput analysis of a large number of pre-defined genes.
Sensitivity Very high, capable of detecting low-abundance transcripts.High, with a broad dynamic range.Moderate, with a more limited dynamic range than RNA-seq.
Specificity High, dependent on primer design.High, can distinguish between different isoforms.Moderate, prone to cross-hybridization.
Quantitative Accuracy High, considered the gold standard for quantification.High, provides digital gene expression counts.Moderate, provides relative signal intensities.
Cost per Sample Low for a small number of genes.High.Moderate to high.
Throughput Low to moderate.High.High.

Experimental Data: qPCR Validation of C8-C1P-Induced Gene Expression Changes in Macrophages

A study by Ortiz Wilczyñski et al. (2023) investigated the effect of C8-C1P on human monocyte-derived macrophages (MDMs). They utilized qPCR to validate the expression changes of 16 genes involved in lipid metabolism, anti-inflammatory response, angiogenesis, and survival. The results demonstrated that C8-C1P treatment promotes an anti-inflammatory and pro-angiogenic gene expression profile.[1]

Table 1: Relative Gene Expression in Human MDMs Treated with C8-C1P (20 µM) for 24 hours

Gene CategoryGene SymbolFold Change (vs. Control)Function
Anti-inflammatory IL-10Immunoregulatory cytokine
ARG1Arginase 1, M2 macrophage marker
CD163Scavenger receptor, M2 marker
Pro-angiogenic VEGFAVascular endothelial growth factor A
FGF2Fibroblast growth factor 2
Survival BCL2B-cell lymphoma 2, anti-apoptotic
Pro-inflammatory IL-6Pro-inflammatory cytokine
TNFTumor necrosis factor
CD80Co-stimulatory molecule, M1 marker
CD44Cell surface adhesion receptor
HLA-DRMajor histocompatibility complex, class II

Note: This table is a representation of the data trends observed in the referenced study. Actual fold-change values can be found in the supplementary materials of the original publication.

Experimental Protocols

A standardized workflow is crucial for obtaining reliable and reproducible qPCR results.

Cell Culture and C8-Ceramide-1-Phosphate Treatment
  • Culture human monocyte-derived macrophages in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treat the cells with the desired concentration of C8-ceramide-1-phosphate (e.g., 20 µM) or vehicle control for the specified duration (e.g., 24 hours).

RNA Extraction and cDNA Synthesis
  • Isolate total RNA from the treated and control cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

Quantitative PCR
  • Design or obtain validated primers for the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB, or EEF1A1).

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green or probe-based master mix.

  • Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Analyze the raw amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by C8-C1P and the experimental workflow for qPCR validation.

C8_C1P_Signaling_Pathway C8_C1P C8-Ceramide-1-Phosphate Receptor Putative Receptor C8_C1P->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway (ERK1/2) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Anti_inflammatory Anti-inflammatory Gene Expression (e.g., IL-10, ARG1) PI3K_Akt->Anti_inflammatory Survival Cell Survival (e.g., BCL2) PI3K_Akt->Survival MAPK->Anti_inflammatory Pro_angiogenic Pro-angiogenic Gene Expression (e.g., VEGFA, FGF2) MAPK->Pro_angiogenic Pro_inflammatory Pro-inflammatory Gene Expression (e.g., IL-6, TNF) NFkB->Pro_inflammatory

Caption: C8-C1P Signaling Pathways

qPCR_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_rna_cdna 2. RNA & cDNA Preparation cluster_qpcr 3. qPCR cluster_analysis 4. Data Analysis Cell_Culture Culture Macrophages Treatment Treat with C8-C1P Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA) RNA_Extraction->cDNA_Synthesis qPCR_Reaction Set up qPCR Reaction cDNA_Synthesis->qPCR_Reaction Real_Time_PCR Real-Time Amplification qPCR_Reaction->Real_Time_PCR Data_Acquisition Acquire Ct Values Real_Time_PCR->Data_Acquisition Relative_Quantification Calculate Relative Gene Expression (ΔΔCt) Data_Acquisition->Relative_Quantification

Caption: qPCR Experimental Workflow

References

Safety Operating Guide

Safe Disposal and Handling of C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal, handling, and safety procedures for C-8 Ceramide-1-phosphate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment.

I. Product Identification and Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyDataReference
Synonyms N-octanoylsphingosine-1-phosphate, CerP(d18:1/8:0)[1][2]
Molecular Formula C₂₆H₅₂NO₆P[1][3]
Molecular Weight 505.7 g/mol [1][3]
Form Neat solid[1][3]
Storage Temperature -20°C[3]
Solubility Sparingly soluble in ethanol, DMSO, and dimethyl formamide. For aqueous buffers, dissolve first in 10 mM NaOH at pH >7.5 (approx. 12 mg/ml), then dilute.[3]
Stability ≥4 years at -20°C[3]

II. Proper Disposal Procedures

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste disposal[2]. Always handle with care and use appropriate personal protective equipment (PPE).

Step 1: Disposal of Solid this compound

  • Original Container: If possible, dispose of the solid reagent chemical in its original manufacturer's container[4][5]. Ensure the container is securely closed.

  • Labeling: If not in the original container, use a suitable, well-sealed container. Clearly label the container as "this compound" and attach a hazardous waste tag if required by your institution[4][6].

  • Collection: Request a hazardous waste collection according to your institution's guidelines[4][5]. Do not dispose of solid this compound in regular laboratory trash[7].

Step 2: Disposal of this compound Solutions

  • Aqueous Solutions: For aqueous solutions, check with your institution's Environmental Health & Safety (EH&S) department. Depending on the concentration and local regulations, pH adjustment to between 5.5 and 10.5 may be required before drain disposal is permitted for small quantities[7][8]. However, it is generally recommended to collect all chemical waste for professional disposal.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be treated as hazardous waste.

    • Container: Use a compatible, leak-proof container with a screw-on cap[4][8]. Do not use food containers[8].

    • Segregation: Store waste containers segregated by chemical compatibility (e.g., keep away from incompatible materials)[5][6].

    • Labeling: Clearly label the waste container with all its components (e.g., "this compound in Ethanol").

    • Collection: Arrange for hazardous waste pickup through your institution's EH&S department.

Step 3: Disposal of Contaminated Materials

  • Lab Trash: Items such as gloves, absorbent paper, and Kim Wipes that are lightly contaminated should be double-bagged in clear plastic bags for inspection and disposed of according to your institution's guidelines for chemically contaminated solid waste[4].

  • Sharps: Pipettes, pipette tips, and any broken glass contaminated with this compound should be disposed of in a designated sharps container[4].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[6]. After rinsing, the container may be disposed of in the trash or reused for compatible waste[6].

III. Ceramide-1-Phosphate Signaling Pathway

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is synthesized from ceramide by the action of ceramide kinase (CerK)[9][10]. C1P is known to promote cell survival and proliferation, in contrast to ceramide which is often associated with apoptosis[11]. Its signaling can occur through both intracellular and extracellular pathways. Intracellularly, C1P can activate cytosolic phospholipase A₂ (cPLA₂) and the PI3-kinase/Akt pathway, leading to pro-survival signals[9][12]. Extracellularly, C1P can act as a ligand for a G-protein coupled receptor, stimulating cell migration[10][13].

C1P_Signaling_Pathway Ceramide Ceramide C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P CerK cPLA2 Cytosolic Phospholipase A₂ (cPLA₂) C1P->cPLA2 activates PI3K_Akt PI3K/Akt Pathway C1P->PI3K_Akt activates GPCR G-protein Coupled Receptor C1P->GPCR (extracellular) binds CerK Ceramide Kinase (CerK) AA Arachidonic Acid cPLA2->AA produces Inflammation Inflammation AA->Inflammation CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival CellMigration Cell Migration GPCR->CellMigration

Caption: Ceramide-1-Phosphate (C1P) signaling pathways.

IV. Experimental Protocol: Cell Proliferation Assay

This compound is known to stimulate DNA synthesis and cell division[1][3]. The following is a general protocol for assessing its effect on cell proliferation using a standard colorimetric assay like the MTT assay. This protocol should be adapted and optimized for your specific cell line and experimental conditions.

Objective: To determine the effect of this compound on the proliferation of a given cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., fibroblasts)

  • Complete cell culture medium

  • Serum-free medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation (Optional):

    • After 24 hours, aspirate the medium and wash the cells once with PBS.

    • Add 100 µL of serum-free medium to each well and incubate for another 24 hours. This step helps to synchronize the cells and reduce baseline proliferation rates.

  • Treatment with this compound:

    • Prepare a stock solution of this compound. As it is sparingly soluble in common organic solvents, first dissolve it in 10 mM NaOH at a pH >7.5, and then dilute with PBS or serum-free medium to the desired stock concentration[3].

    • Prepare serial dilutions of this compound in serum-free (or low-serum) medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Aspirate the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of NaOH/PBS used for dilution) and a positive control (e.g., medium with 10% FBS).

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Express the results as a percentage of the vehicle control.

    • Plot the cell proliferation percentage against the concentration of this compound.

References

Personal protective equipment for handling C-8 Ceramide-1-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling C-8 Ceramide-1-phosphate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[1][2] Always handle the compound with care, adhering to standard laboratory safety practices.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]To protect against accidental splashes or contact with the solid compound.
Skin Protection Wear appropriate protective gloves and a lab coat. Ensure gloves are compatible with the solvents used for dissolution.To prevent direct skin contact with the compound and associated reagents.[3]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If handling large quantities or creating dust, a particle filter respirator may be used.To avoid inhalation of the solid compound, especially if it becomes airborne.[3]
General Hygiene Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion and maintain a clean working environment.

Handling and Storage

This compound is typically supplied as a neat solid and requires specific conditions for storage to maintain its stability.

Storage and Stability

Parameter Recommendation
Storage Temperature -20°C[2][5]
Stability ≥ 4 years at -20°C[2]
Supplied Form A neat solid[2]

Laboratory Procedures for Preparation

This compound has limited solubility in common organic solvents like ethanol, DMSO, and dimethylformamide.[2] For aqueous solutions, a specific procedure is recommended:

  • Initial Dissolution: First, dissolve the solid this compound in 10 mM NaOH at a pH greater than 7.5. The solubility is approximately 12 mg/ml under these conditions.[2]

  • Buffering: After initial dissolution, dilute the solution with a buffer such as PBS (pH 7.2) to reach the desired final concentration and pH.[2]

  • Storage of Aqueous Solutions: It is not recommended to store the aqueous solution for more than one day.[2]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Exposure Type Immediate Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
Skin Contact Wash with plenty of soap and water.[3]
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Spill Sweep up the solid material and place it into a suitable, closed container for disposal. Avoid generating dust.[3][4] Ensure the area is well-ventilated.

It is essential to have eyewash stations and safety showers in close proximity to the workstation.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.

  • Unused Compound: Dispose of the solid compound in a designated chemical waste container.

  • Contaminated Materials: Any gloves, pipette tips, or other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as chemical waste.

  • Solutions: Aqueous solutions should be disposed of in a designated aqueous chemical waste container.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive Compound store Store at -20°C receive->store ppe Don Personal Protective Equipment (PPE) store->ppe Retrieve from Storage dissolve Dissolve in 10 mM NaOH (pH > 7.5) ppe->dissolve dilute Dilute with Buffer (e.g., PBS) dissolve->dilute experiment Conduct Experiment dilute->experiment dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid dispose_ppe Dispose of Contaminated PPE experiment->dispose_ppe

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.